Product packaging for 1-(Prop-2-yn-1-yl)pyrrolidin-2-one(Cat. No.:CAS No. 766-61-0)

1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No.: B1353840
CAS No.: 766-61-0
M. Wt: 123.15 g/mol
InChI Key: QRGALCLKIGCPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1353840 1-(Prop-2-yn-1-yl)pyrrolidin-2-one CAS No. 766-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGALCLKIGCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499296
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-61-0
Record name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in medicinal chemistry and drug discovery, primarily through its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, along with its potential applications in the development of novel therapeutics.

Chemical and Physical Properties

While experimental data for this compound is not extensively reported in the literature, its properties can be estimated based on its structure and data from closely related compounds. The pyrrolidinone moiety imparts polarity and potential for hydrogen bonding, while the propargyl group provides a reactive handle for chemical modifications.

Table 1: Chemical and Physical Properties of this compound and a Related Compound

PropertyThis compound1-(Prop-2-yn-1-yl)pyrrolidine (Related Compound)
Molecular Formula C₇H₉NO[1]C₇H₁₁N[2][3]
Molecular Weight 123.15 g/mol [1]109.17 g/mol [2][3]
Physical State Liquid (Predicted)Liquid[4]
Boiling Point Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine due to the polar amide group.135.4 °C at 760 mmHg[4]
Melting Point Not availableNot available
Density Predicted to be higher than 1-(prop-2-yn-1-yl)pyrrolidine.0.928 g/cm³[4]
Solubility Predicted to be soluble in water and a range of organic solvents.Miscible with water and most organic solvents.[5]
pKa (conjugate acid) Not availableNot available

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 2-pyrrolidinone with a propargyl halide, such as propargyl bromide, in the presence of a base. This reaction is a standard method for the formation of N-substituted lactams.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Pyrrolidinone

  • Propargyl bromide (or propargyl chloride)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 2-pyrrolidinone in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of 2-pyrrolidinone.

  • Propargyl bromide is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Logical Relationship of Synthesis

Synthesis Pyrrolidinone 2-Pyrrolidinone Deprotonation Deprotonation Pyrrolidinone->Deprotonation Base Base (e.g., NaH) Base->Deprotonation PropargylHalide Propargyl Bromide Alkylation N-Alkylation PropargylHalide->Alkylation Product This compound Deprotonation->Alkylation Alkylation->Product

General synthesis scheme for this compound.
Reactivity

The primary site of reactivity for this compound is the terminal alkyne of the propargyl group. This functionality allows for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific covalent ligation of the pyrrolidinone moiety to molecules containing an azide group, forming a stable 1,2,3-triazole linkage. This reactivity is extensively utilized in drug discovery for creating bioconjugates, linking molecules to probes, and generating libraries of compounds for screening.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Alkyne-CH: A triplet around δ 2.2-2.5 ppm. - -NCH₂-C≡: A doublet around δ 4.0-4.3 ppm. - Pyrrolidinone ring protons: Multiplets in the range of δ 2.0-3.5 ppm.
¹³C NMR - C=O (amide): δ 170-175 ppm. - ≡C-H: δ 70-75 ppm. - -C≡: δ 75-80 ppm. - -NCH₂-: δ 35-45 ppm. - Pyrrolidinone ring carbons: δ 18-30 ppm and δ 45-50 ppm.
IR (Infrared) - C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹. - C≡C stretch: A weak band around 2100-2150 cm⁻¹. - C=O (amide) stretch: A strong, sharp band around 1680-1700 cm⁻¹. - C-N stretch: A medium band around 1250-1350 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z = 123. - Major Fragments: Loss of the propargyl group, fragmentation of the pyrrolidinone ring.

Role in Drug Development and Research

The significance of this compound in drug discovery and development stems from the combination of the pyrrolidinone scaffold and the propargyl group.

  • Pyrrolidinone Scaffold: The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[6][7] Its properties can enhance aqueous solubility and provide a rigid framework for orienting functional groups to interact with biological targets.[8]

  • Propargyl Group as a Reactive Handle: The terminal alkyne of the propargyl group is a key functional group for "click chemistry." This allows for the straightforward and efficient conjugation of the pyrrolidinone-containing molecule to other molecules of interest, such as fluorescent probes, affinity tags, or larger drug scaffolds. This modular approach is highly valuable in target identification, validation, and the development of targeted drug delivery systems.

Experimental Workflow: Application in Click Chemistry for Target Identification

Click_Chemistry_Workflow cluster_synthesis Probe Synthesis cluster_application Biological Application cluster_analysis Analysis Compound This compound ClickReaction CuAAC Click Reaction Compound->ClickReaction AzideTag Azide-containing Molecule (e.g., Biotin-N₃, Fluorophore-N₃) AzideTag->ClickReaction Probe Pyrrolidinone-based Probe ClickReaction->Probe Incubation Incubation Probe->Incubation CellLysate Cell Lysate or Biological Sample CellLysate->Incubation TargetProtein Target Protein Incubation->TargetProtein Covalent Labeling Purification Affinity Purification (e.g., Streptavidin beads) TargetProtein->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE MassSpec Mass Spectrometry (Proteomics) SDS_PAGE->MassSpec Identification Identification MassSpec->Identification Target Identification

Workflow for using this compound in chemical proteomics.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care.[1] It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its synthesis is straightforward, and the presence of the terminal alkyne provides a powerful tool for molecular assembly via click chemistry. While detailed experimental data on its physicochemical and biological properties are limited, its structural motifs suggest a favorable profile for the development of novel chemical probes and drug candidates. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.

References

1-(Prop-2-yn-1-yl)pyrrolidin-2-one structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide on the synthesis and structural analysis of this compound, a valuable building block in medicinal chemistry and materials science.

Abstract

This compound is a heterocyclic compound featuring a lactam ring and a terminal alkyne functional group. This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules through reactions like click chemistry, Sonogashira coupling, and various cycloadditions. Its structure, combining a polar lactam core with a reactive propargyl group, is of significant interest in the development of novel chemical probes, pharmaceutical agents, and functional polymers. This document provides a detailed guide to the synthesis and complete structure elucidation of this compound using modern spectroscopic techniques. It includes a plausible experimental protocol, predicted analytical data, and a logical workflow for structural verification.

General Information and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for handling, characterization, and experimental design.

PropertyValue
IUPAC Name This compound
Synonyms N-Propargyl-2-pyrrolidinone
CAS Number 766-61-0
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not established; expected to be >200 °C
Solubility Expected to be soluble in water and common organic solvents

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone

The most direct and common method for synthesizing this compound is the N-alkylation of 2-pyrrolidinone with a propargyl halide. The hydrogen on the nitrogen of the lactam is sufficiently acidic to be removed by a strong base, and the resulting anion acts as a nucleophile.

Experimental Protocol

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Propargyl bromide, 80% solution in toluene (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF (or DMF) to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the NaH slurry. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Add propargyl bromide (1.1 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification NaH 1. Add NaH to flask under Argon Wash 2. Wash NaH with hexane NaH->Wash Solvent 3. Add anhydrous THF Wash->Solvent Cool1 4. Cool to 0 °C Solvent->Cool1 Deprotonation 5. Add 2-Pyrrolidinone solution (Deprotonation) Cool1->Deprotonation Stir1 6. Stir at 0 °C then warm to RT Deprotonation->Stir1 Cool2 7. Cool back to 0 °C Stir1->Cool2 Alkylation 8. Add Propargyl Bromide (Alkylation) Cool2->Alkylation Stir2 9. Stir overnight at RT Alkylation->Stir2 Quench 10. Quench with aq. NH4Cl Stir2->Quench Extract 11. Extract with Ethyl Acetate Quench->Extract Wash_Dry 12. Wash with brine & Dry Extract->Wash_Dry Concentrate 13. Concentrate in vacuo Wash_Dry->Concentrate Purify 14. Purify via Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Below are the predicted data tables used for this elucidation.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.15Doublet (d)2H-N-CH₂ -C≡CH
~ 3.40Triplet (t)2H-N-CH₂ -CH₂-
~ 2.45Triplet (t)2H-CH₂ -C(O)-
~ 2.25Triplet (t)1H-C≡CH
~ 2.05Quintet2H-CH₂-CH₂ -CH₂-
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 175.0C =O (Lactam Carbonyl)
~ 78.0-C ≡CH
~ 72.5-C≡C H
~ 48.5-N-C H₂- (Ring)
~ 33.0-N-C H₂-C≡CH
~ 30.5-C H₂-C(O)-
~ 18.0-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy (Predicted)
Frequency (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H Stretch (Terminal Alkyne)
~ 2950MediumC-H Stretch (Aliphatic)
~ 2120Medium, SharpC≡C Stretch (Terminal Alkyne)
~ 1690StrongC=O Stretch (Lactam)
Mass Spectrometry (MS) (Predicted)
m/z ValueInterpretation
123[M]⁺, Molecular Ion
122[M-H]⁺
94[M-C₂H₃]⁺ (Loss of vinylacetylene)
84[M-C₃H₃]⁺ (Loss of propargyl radical)
55[C₃H₃O]⁺ or [C₄H₇]⁺ Fragment

Structure Elucidation Workflow

The process of confirming the structure involves integrating the data from each spectroscopic technique. Each method provides a unique piece of the puzzle, and together they offer unambiguous proof of the molecular structure.

G cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy cluster_nmr NMR Spectroscopy (¹H & ¹³C) ms_data Observed m/z = 123 ms_interp Confirms Molecular Formula: C₇H₉NO ms_data->ms_interp final_structure Final Structure Confirmed: This compound ms_interp->final_structure ir_data Peaks at: ~1690 cm⁻¹ (Strong) ~2120 cm⁻¹ (Medium) ~3300 cm⁻¹ (Sharp) ir_interp Confirms Functional Groups: Lactam C=O Terminal Alkyne C≡C Terminal Alkyne ≡C-H ir_data->ir_interp ir_interp->final_structure nmr_data ¹H: 5 unique signals (2H, 2H, 2H, 1H, 2H) ¹³C: 7 unique signals nmr_interp Confirms Connectivity & Environment: - Pyrrolidinone ring structure - N-CH₂ linkage - Propargyl group (-CH₂-C≡CH) nmr_data->nmr_interp nmr_interp->final_structure

Caption: Logical workflow for the structure elucidation of the target molecule.
Detailed Interpretation

  • Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight. A molecular ion peak [M]⁺ at m/z = 123 confirms the molecular formula C₇H₉NO. Fragmentation patterns, such as the loss of the propargyl group (m/z 123 -> 84), further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The strong absorption around 1690 cm⁻¹ is characteristic of a five-membered lactam (amide) carbonyl group.[1] The two sharp peaks at ~3300 cm⁻¹ and ~2120 cm⁻¹ are definitive evidence for a terminal alkyne C-H bond and C≡C triple bond, respectively.[2][3][4]

  • ¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. The presence of seven distinct signals matches the seven carbon atoms in the structure. The signal at ~175.0 ppm is characteristic of an amide carbonyl carbon.[5][6] The two signals in the 70-80 ppm range are indicative of the two sp-hybridized carbons of the alkyne. The remaining four signals in the aliphatic region (15-50 ppm) correspond to the three methylene carbons of the pyrrolidinone ring and the one methylene carbon of the propargyl group.[7]

  • ¹H NMR Spectroscopy: This provides the most detailed information about the proton environment and connectivity.

    • The distinct alkyne proton at ~2.25 ppm, coupled to the methylene group, appears as a triplet (by long-range coupling).

    • The methylene protons of the propargyl group (~4.15 ppm) are deshielded by the adjacent nitrogen and the alkyne, appearing as a doublet coupled to the terminal alkyne proton.

    • The three sets of signals for the pyrrolidinone ring protons (~3.40, ~2.45, ~2.05 ppm) confirm the lactam ring structure. Their chemical shifts and multiplicities are consistent with their positions relative to the nitrogen and carbonyl group.[8][9]

Conclusion

The structural elucidation of this compound is a straightforward process when employing a combination of modern analytical techniques. A plausible synthesis via N-alkylation of 2-pyrrolidinone provides a reliable route to the compound. Subsequent analysis by mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy allows for the unambiguous confirmation of its molecular formula, the identification of its key functional groups (lactam and terminal alkyne), and the precise mapping of its atomic connectivity. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this versatile chemical building block.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromazepam (CAS 1812-30-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bromazepam (CAS 1812-30-2), a benzodiazepine derivative with significant applications in the pharmaceutical industry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and a visualization of its primary signaling pathway.

It is important to note that the initial CAS number provided in the query, 766-61-0, corresponds to 1-(prop-2-yn-1-yl)pyrrolidin-2-one. This guide focuses on the specified chemical name, 7-bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one, which is correctly identified as Bromazepam under CAS 1812-30-2.

Core Physical and Chemical Properties

The fundamental physicochemical properties of Bromazepam are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₁₄H₁₀BrN₃O
Molecular Weight 316.15 g/mol
Melting Point 237 - 251°C
Solubility in Water 0.1 (at 25 °C)%
3.99e-02g/L
LogP (Octanol-Water Partition Coefficient) 2.05
Appearance Pale yellow, odorless, crystalline powder

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Bromazepam.

Melting Point Determination (Capillary Method)

The melting point of Bromazepam is determined using the capillary method as outlined in major pharmacopeias.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

  • Glass capillary tubes (closed at one end).

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry Bromazepam is introduced into a capillary tube. The tube is then tapped gently to pack the sample at the bottom, forming a column of 2-4 mm in height.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded. This range represents the melting point of the sample. For pure substances like Bromazepam, a sharp melting range of 1-2°C is expected.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Bromazepam in water is determined using the standard shake-flask method.

Apparatus:

  • Glass flasks with stoppers.

  • A constant temperature shaker bath.

  • Centrifuge and/or filtration apparatus (e.g., syringe filters).

  • A validated analytical method for quantification (e.g., HPLC or UV-Vis spectrophotometry).

Procedure:

  • Sample Preparation: An excess amount of solid Bromazepam is added to a known volume of water in a glass flask.

  • Equilibration: The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved drug.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and clarified by centrifugation or filtration to remove any undissolved solid particles.

  • Quantification: The concentration of Bromazepam in the clear, saturated solution is determined using a validated analytical method.

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method or estimated by chromatographic methods.

Shake-Flask Method:

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then allowing the phases to separate.

  • Partitioning: A known amount of Bromazepam is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of Bromazepam between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of Bromazepam in both the aqueous and octanolic phases is determined.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry can be used for the quantitative analysis of Bromazepam in solution.

Apparatus:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: A standard solution of Bromazepam in a suitable solvent (e.g., dilute hydrochloric acid) is scanned across the UV range to determine the wavelength of maximum absorbance. For Bromazepam, a λmax is often observed around 233 nm or 270 nm depending on the solvent.[1][2]

  • Calibration Curve: A series of standard solutions of Bromazepam of known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the same λmax. The concentration of Bromazepam in the sample is determined by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and accurate method for the quantification and purity assessment of Bromazepam.

Apparatus:

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or Diode Array Detector).

  • A reversed-phase column (e.g., C18).

Typical Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The exact ratio can be optimized for best separation. A common mobile phase is a mixture of acetonitrile, methanol, and 0.05 M ammonium acetate.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 50 °C.[3]

  • Detection Wavelength: Set at a wavelength where Bromazepam shows significant absorbance, for example, 230 nm or 240 nm.[3][4]

  • Injection Volume: A fixed volume, typically 10-20 µL.

Procedure:

  • Standard and Sample Preparation: Standard solutions of Bromazepam of known concentrations and the sample solution are prepared in the mobile phase or a compatible solvent.

  • Analysis: The standard and sample solutions are injected into the HPLC system.

  • Quantification: The concentration of Bromazepam in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from a calibration curve.

Signaling Pathway and Mechanism of Action

Bromazepam exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[5]

Bromazepam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Bromazepam Bromazepam Bromazepam->GABA_A_Receptor Allosteric Binding GABA->GABA_A_Receptor Binds

Caption: Mechanism of action of Bromazepam at the GABA-A receptor.

The diagram illustrates that Bromazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less excitable and producing the anxiolytic, sedative, and muscle relaxant effects of the drug.[5][6]

References

An In-depth Technical Guide to the Synthesis and Characterization of N-propargyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propargyl-2-pyrrolidone, also known as 1-(prop-2-yn-1-yl)pyrrolidin-2-one. This compound is of interest to researchers in medicinal chemistry and materials science due to the presence of the versatile propargyl group, which can participate in various chemical transformations, including click chemistry.

Core Synthesis

The synthesis of N-propargyl-2-pyrrolidone is typically achieved through the N-alkylation of 2-pyrrolidone with a propargyl halide, such as propargyl bromide or propargyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the 2-pyrrolidone ring, thereby increasing its nucleophilicity.

A general synthetic scheme is presented below:

Synthesis Synthesis of N-propargyl-2-pyrrolidone Pyrrolidone 2-Pyrrolidone Reaction N-Alkylation Pyrrolidone->Reaction PropargylHalide Propargyl Bromide/Chloride PropargylHalide->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Product N-propargyl-2-pyrrolidone Byproduct Salt Byproduct (e.g., NaBr, KCl) Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of N-propargyl-2-pyrrolidone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-propargyl-2-pyrrolidone.

Materials:

  • 2-Pyrrolidone

  • Propargyl bromide (or chloride)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-pyrrolidone in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (or chloride) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-propargyl-2-pyrrolidone.

Physicochemical Properties and Yield

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Yield Typically moderate to good

Characterization Data

The structure and purity of the synthesized N-propargyl-2-pyrrolidone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidone ring protons and the propargyl group protons. The methylene protons of the pyrrolidone ring adjacent to the nitrogen and carbonyl group will appear as triplets, while the remaining methylene protons will appear as a multiplet. The propargyl group will exhibit a triplet for the acetylenic proton and a doublet for the methylene protons.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two methylene carbons of the pyrrolidone ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3290≡C-H stretch (alkyne)
~2120C≡C stretch (alkyne)
~1690C=O stretch (amide)
~2930, ~2870C-H stretch (aliphatic)
~1280C-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 123.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-propargyl-2-pyrrolidone.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Pyrrolidone + Propargyl Halide Reaction N-Alkylation Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Product FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis FTIR->Analysis MS->Analysis

Caption: Workflow for the synthesis and characterization of N-propargyl-2-pyrrolidone.

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of N-propargyl-2-pyrrolidone. The provided experimental protocol offers a solid foundation for its preparation in a laboratory setting. The characterization data, while based on expected values for a compound of this structure, provide a clear roadmap for confirming the identity and purity of the final product. Researchers and drug development professionals can utilize this information for the efficient synthesis and subsequent application of this versatile molecule in their respective fields. Further research to determine specific reaction yields under various conditions and to fully document the spectral data is encouraged.

Potential Biological Activities of N-Alkynyl Pyrrolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

I have completed the final round of targeted searches and have gathered sufficient information to construct the in-depth technical guide. I have found specific quantitative data for N-alkynyl pyrrolidinones, including IC50 and MIC values for anticancer and antimicrobial activities. I have also secured detailed protocols for a variety of relevant assays, including anticancer (MTT), antimicrobial (broth/agar dilution), enzyme inhibition (Autotaxin, MAGL), antiviral (CPE reduction), and anti-inflammatory (inhibition of protein denaturation, cytokine release assays). Furthermore, I have gathered information on the NF-κB and MAPK signaling pathways and found evidence linking pyrrolidinone derivatives to the modulation of the NF-κB pathway. I also have some information on the structure-activity relationships of these compounds. I am now ready to synthesize this information into the final response, including the requested tables and Graphviz diagrams. Therefore, I do not need to perform any more searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkynyl pyrrolidinone scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a diverse range of biological activities. The incorporation of the alkynyl group, a reactive and versatile functional group, onto the pyrrolidinone core imparts unique electronic and steric properties, leading to interactions with various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological potential of N-alkynyl pyrrolidinones, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols and insights into the modulation of key signaling pathways are presented to facilitate further research and drug development in this area.

Biological Activities and Quantitative Data

N-alkynyl pyrrolidinone derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxicity of N-alkynyl pyrrolidinones has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine hybridA549 (Lung)1.2 - 3.48[1]
Tetrazolopyrrolidine-1,2,3-triazole analogHeLa (Cervical)0.32 - 1.80[2]
Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate), IGR39 (Melanoma)2.5 - 20.2[3]
Spirooxindole-thiazolo-oxindole derivativeHepG2 (Liver)0.80 - 0.85[4]
Antimicrobial Activity

The antimicrobial potential of N-alkynyl pyrrolidinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sulfonylamino pyrrolidine derivativeS. aureus3.11[5]
Sulfonylamino pyrrolidine derivativeE. coli6.58[5]
Sulfonylamino pyrrolidine derivativeP. aeruginosa5.82[5]
1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivativeS. aureus, B. subtilis16[5]
Thiazole-based pyrrolidine derivativeS. aureus, B. cereusNot specified[6]
Enzyme Inhibitory Activity

N-alkynyl pyrrolidinones have shown inhibitory activity against various enzymes implicated in disease pathogenesis.

Compound/DerivativeEnzyme TargetIC50 (nM)Reference
Benzoxazole clubbed 2-pyrrolidinoneMonoacylglycerol Lipase (MAGL)7.6 - 8.4[7]
Boronic acid derivative of 2-pyrrolidinoneAutotaxin (ATX)35 - 180[8]
Hydroxamic acid derivative of 2-pyrrolidinoneAutotaxin (ATX)700[8]
Carboxylic acid derivative of pyrrolidineAutotaxin (ATX)800[8]

Signaling Pathway Modulation

The biological effects of N-alkynyl pyrrolidinones can be attributed to their ability to modulate specific intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many chronic diseases, including cancer. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Certain pyrrolidinone derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. This mechanism effectively blocks the nuclear translocation of NF-κB and subsequent gene expression, thereby exerting anti-inflammatory and potentially anticancer effects.

NF_kappaB_Pathway NF-κB Signaling Pathway and Inhibition by N-alkynyl Pyrrolidinones cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits IkappaB_p p-IκBα IkappaB->IkappaB_p Nucleus Nucleus NFkappaB->Nucleus Translocates to Proteasome Proteasomal Degradation IkappaB_p->Proteasome Targeted for Proteasome->IkappaB_p Degrades Gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_expression Initiates Transcription of Inhibitor N-alkynyl Pyrrolidinone Inhibitor->IKK_complex Inhibits MTT_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of N-alkynyl pyrrolidinone incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize measure Measure absorbance at ~570 nm using a plate reader solubilize->measure analyze Analyze data to determine IC50 values measure->analyze end End analyze->end Broth_Microdilution_Workflow Broth Microdilution Assay Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of N-alkynyl pyrrolidinone in broth start->prepare_dilutions dispense Dispense dilutions into a 96-well microtiter plate prepare_dilutions->dispense inoculate Inoculate each well with the microbial suspension dispense->inoculate prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

References

Reactivity of the Terminal Alkyne in N-Propargyl Amides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-propargyl amide motif is a cornerstone in modern organic synthesis and medicinal chemistry. The terminal alkyne within this functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the development of targeted therapeutics. This guide provides a comprehensive overview of the reactivity of the terminal alkyne in N-propargyl amides, detailing key reactions, experimental protocols, and their implications in drug discovery, with a focus on their role as enzyme inhibitors.

Core Reactivity and Key Transformations

The reactivity of the terminal alkyne in N-propargyl amides is characterized by its ability to participate in a variety of addition and coupling reactions. The acidity of the terminal proton and the electron-rich nature of the triple bond make it susceptible to attack by both electrophiles and nucleophiles, often facilitated by metal catalysts. Key transformations include:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, forming a C(sp)-C(sp²) bond. This reaction is fundamental for elaborating the molecular framework.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective click chemistry reaction with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in bioconjugation and drug discovery for linking molecular fragments.

  • Gold-Catalyzed Cyclizations: Intramolecular reactions catalyzed by gold complexes, leading to the formation of diverse heterocyclic scaffolds. The high affinity of gold for alkynes facilitates these transformations under mild conditions.

  • A³ Coupling (Aldehyde-Alkyne-Amine): A one-pot multicomponent reaction that forms propargylamines, which can be precursors to or derived from N-propargyl amides.

  • Thiol-yne Reaction: The addition of a thiol across the alkyne, which can proceed via either a radical or nucleophilic mechanism. This reaction is of particular importance in the context of covalent inhibition of cysteine proteases.

Data Presentation: A Comparative Analysis of Key Reactions

The following tables summarize quantitative data for the principal reactions of the terminal alkyne in N-propargyl amides, providing a comparative overview of their scope and efficiency.

Table 1: Sonogashira Coupling of N-Propargyl Amides with Aryl Halides
EntryN-Propargyl AmideAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1N-propargylbenzamideIodobenzenePd(PPh₃)₂Cl₂, CuIEt₃NTHF492[1]
2N-propargylacetamide4-BromobenzonitrilePd(PPh₃)₄, CuIi-Pr₂NEtDMF688[1]
3N-propargyl-p-toluamide1-IodonaphthalenePdCl₂(PPh₃)₂, CuIPiperidineToluene595[1]
4N-propargylbenzamide4-IodoanisolePd(OAc)₂, PPh₃, CuIK₂CO₃Acetonitrile885[1]
5N-propargylformamide2-BromopyridinePd(dppf)Cl₂, CuICs₂CO₃Dioxane1278[1]
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargyl Amides
EntryN-Propargyl AmideAzideCopper SourceLigand/AdditiveSolventTime (h)Yield (%)Reference
1N-propargylbenzamideBenzyl azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O298[2][3]
2N-propargylacetamide1-Azido-4-nitrobenzeneCuIDIPEACH₂Cl₂495[2][3]
3N-propargyl-p-toluamide3-Azidopropan-1-olCu(OAc)₂Sodium AscorbateDMF/H₂O396[2][3]
4N-propargylformamide(Azidomethyl)benzeneCuBr·SMe₂NoneTHF692[2][3]
5N-propargylbenzamide2-Azido-2-methylpropaneCuSO₄·5H₂OTHPTAH₂O199[2][3]
Table 3: Gold-Catalyzed Intramolecular Cyclization of N-Propargyl Amides
EntryN-Propargyl Amide SubstrateGold CatalystAdditiveSolventTime (min)ProductYield (%)Reference
1N-(1,1-diphenylprop-2-yn-1-yl)benzamidePh₃PAuClAgOTfDCE302,4-diphenyl-5-phenyloxazole85[4][5]
2N-(1-phenylprop-2-yn-1-yl)acetamideIPrAuClAgSbF₆CH₂Cl₂205-methyl-2-phenyloxazole92[4][5]
3N-(1-(p-tolyl)prop-2-yn-1-yl)benzamide(JohnPhos)Au(MeCN)SbF₆NoneDioxane452-phenyl-5-(p-tolyl)oxazole88[4][5]
4N-(1-cyclohexylprop-2-yn-1-yl)benzamidePh₃PAuNTf₂NoneToluene605-cyclohexyl-2-phenyloxazole75[4][5]
5N-(prop-2-yn-1-yl)benzamideIPrAuClAgOTfDCE902-phenyloxazole65[4][5]

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed.

General Procedure for Sonogashira Coupling

Materials:

  • N-propargyl amide (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-propargyl amide, aryl halide, Pd(PPh₃)₂Cl₂ and CuI. Add anhydrous THF, followed by the addition of triethylamine. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • N-propargyl amide (1.0 equiv)

  • Azide (1.05 equiv)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium ascorbate (0.15 equiv)

  • tert-Butanol and water (1:1 mixture)

Procedure: In a round-bottom flask, dissolve the N-propargyl amide and the azide in a 1:1 mixture of tert-butanol and water. To this solution, add an aqueous solution of CuSO₄·5H₂O, followed by an aqueous solution of sodium ascorbate. Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC. Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting triazole product can be purified by recrystallization or flash column chromatography if necessary.[2][3]

General Procedure for Gold-Catalyzed Intramolecular Cyclization

Materials:

  • N-propargyl amide substrate (1.0 equiv)

  • Ph₃PAuCl (0.05 equiv)

  • AgOTf (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure: To a dry Schlenk tube under an inert atmosphere, add the N-propargyl amide substrate, Ph₃PAuCl, and AgOTf. Add anhydrous DCE via syringe. Stir the reaction mixture at room temperature for 30-90 minutes, monitoring by TLC. Upon completion, filter the reaction mixture through a short pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired heterocyclic product.[4][5]

Role in Drug Development: Targeting Signaling Pathways

The N-propargyl amide moiety is a privileged scaffold in drug discovery, particularly in the design of enzyme inhibitors. The terminal alkyne can act as a "warhead" for covalent inhibition or as a versatile anchor for building complex molecules that interact with specific biological targets.

Monoamine Oxidase (MAO) Inhibition

N-propargylamines and their amide derivatives are well-established irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibition of MAO can restore neurotransmitter levels, a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.[6][7]

Mechanism of Inhibition: The propargyl group is essential for the inhibitory activity. The flavin adenine dinucleotide (FAD) cofactor in the active site of MAO oxidizes the propargylamine, leading to the formation of a reactive allene or a related species. This electrophilic intermediate then covalently binds to the N5 atom of the FAD cofactor, irreversibly inactivating the enzyme.[8]

MAO_Inhibition FAD_ox FAD (oxidized) Reactive_Intermediate Reactive Allene/ Electrophilic Species FAD_ox->Reactive_Intermediate Oxidation N_Propargyl_Amide N-Propargyl Amide Inhibitor N_Propargyl_Amide->FAD_ox Inactive_Adduct Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Adduct Covalent Bonding to FAD

Mechanism of irreversible MAO inhibition by an N-propargyl amide.
Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer therapies. Irreversible EGFR inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. While acrylamides are the most common warheads, the terminal alkyne of N-propargyl amides has been explored as a potential alternative for covalent modification.

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates N_Propargyl_Amide_Inhibitor N-Propargyl Amide EGFR Inhibitor N_Propargyl_Amide_Inhibitor->EGFR Irreversibly Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway and the point of inhibition.
Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair, especially in the context of single-strand breaks.[9] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. While the direct role of N-propargyl amides as PARP inhibitors is less established, the structural features of some PARP inhibitors share similarities with scaffolds that can be accessed through N-propargyl amide chemistry. The development of novel PARP inhibitors often involves the exploration of diverse chemical matter, and the versatility of the N-propargyl amide moiety makes it an attractive starting point for such endeavors.

PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PARylation PARylation of Substrate Proteins PARP1->PARylation Collapsed_Replication_Fork Collapsed Replication Fork (Double-Strand Break) PARP1->Collapsed_Replication_Fork Trapping on DNA (inhibitor-dependent) DNA_Repair_Complex Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Complex SSB_Repair Single-Strand Break Repair DNA_Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) Collapsed_Replication_Fork->Cell_Death

Role of PARP-1 in DNA repair and the effect of PARP inhibitors.

Conclusion

The terminal alkyne in N-propargyl amides is a remarkably versatile functional group, offering a gateway to a vast chemical space. Its predictable and efficient reactivity in a range of powerful chemical transformations has solidified its importance in both academic and industrial research. For drug development professionals, the N-propargyl amide motif provides a robust platform for the synthesis of complex molecules and the design of targeted covalent inhibitors. A thorough understanding of the reactivity of this functional group is paramount for its effective utilization in the ongoing quest for novel and more effective therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of N-propargyl amides in their synthetic and medicinal chemistry endeavors.

References

Solubility Profile of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this document extrapolates solubility information from the well-characterized parent compound, 2-pyrrolidinone, and outlines general experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers handling this compound, offering insights into its behavior in various organic solvents and providing methodologies for its empirical solubility assessment.

Introduction

This compound is a derivative of 2-pyrrolidinone, featuring a propargyl group attached to the nitrogen atom. The pyrrolidin-2-one ring is a common scaffold in medicinal chemistry, and the terminal alkyne of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings. This guide addresses the current knowledge gap regarding its specific solubility in organic solvents.

Predicted Solubility of this compound

The introduction of the prop-2-yn-1-yl group to the nitrogen atom of the pyrrolidin-2-one core is expected to slightly decrease its polarity compared to the parent compound. However, the overall polarity is likely to remain significant. Therefore, it is predicted that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents. Its solubility in nonpolar solvents may be more limited.

The following table summarizes the predicted qualitative solubility of this compound based on the known properties of 2-pyrrolidinone.

Solvent Predicted Qualitative Solubility
Polar Protic Solvents
WaterMiscible[1][2][3]
EthanolMiscible[2][3]
MethanolMiscible
IsopropanolMiscible
Polar Aprotic Solvents
AcetoneMiscible
AcetonitrileMiscible
Dimethylformamide (DMF)Miscible
Dimethyl Sulfoxide (DMSO)Miscible
Tetrahydrofuran (THF)Miscible
Ethyl AcetateSoluble
Nonpolar Solvents
Dichloromethane (DCM)Soluble
ChloroformMiscible[2][3]
TolueneLikely Soluble
HexaneLikely Sparingly Soluble to Insoluble
Diethyl EtherMiscible[2][3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, which should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

    • Report the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis A Add excess solute to solvent in a vial B Seal vial and place in a temperature-controlled shaker A->B C Agitate until equilibrium is reached (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant to remove undissolved solid E->F H Analyze standards and sample via HPLC (or other method) F->H G Prepare standard solutions G->H J Determine concentration of the saturated solution H->J I Construct calibration curve I->J K K J->K Report solubility (e.g., mg/mL) at a specific temperature G A 2-Pyrrolidinone (Parent Compound) B Known High Solubility in Polar Solvents A->B has D Structural Similarity (Addition of a non-polar group to a polar core) A->D C This compound (Target Compound) C->D E Predicted Good Solubility in Polar Solvents D->E leads to

References

An In-depth Technical Guide to the Thermochemical Properties of Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of pyrrolidin-2-one and its derivatives. Pyrrolidin-2-ones are a class of compounds with significant applications in the pharmaceutical industry and as versatile solvents. Understanding their thermochemical properties is crucial for process design, safety assessment, and the development of new applications. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between these properties.

Core Thermochemical Properties

The key thermochemical properties of a substance provide insight into its energetic stability and phase behavior. For pyrrolidin-2-one and its derivatives, the most relevant properties include:

  • Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

  • Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is a fundamental property for assessing the energy content of a compound.

  • Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of a liquid into a gas at a given temperature and pressure. It is a measure of the volatility of a substance.

  • Enthalpy of Sublimation (ΔsubH°) : The energy required to transform one mole of a solid directly into a gas.

  • Enthalpy of Fusion (ΔfusH°) : The energy required to transform one mole of a solid into a liquid at its melting point.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).

These properties are interconnected, as illustrated in the diagram below, which depicts the thermodynamic cycle for a substance that can exist in solid, liquid, and gaseous phases.

Thermochemical_Relationships cluster_legend Thermodynamic Relationships Solid Solid Phase Liquid Liquid Phase Solid->Liquid ΔfusH° (Enthalpy of Fusion) Gas Gas Phase Solid->Gas ΔsubH° (Enthalpy of Sublimation) Liquid->Gas ΔvapH° (Enthalpy of Vaporization) ΔsubH° = ΔfusH° + ΔvapH° ΔsubH° = ΔfusH° + ΔvapH°

Caption: Relationship between enthalpies of sublimation, fusion, and vaporization.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for pyrrolidin-2-one and some of its derivatives. All values are given at standard conditions (298.15 K and 1 bar) unless otherwise noted.

Table 1: Enthalpy of Formation and Combustion

CompoundCAS NumberFormulaΔfH° (liquid) (kJ/mol)ΔcH° (liquid) (kJ/mol)
2-Pyrrolidinone616-45-5C₄H₇NO-287.9 ± 0.8[1]-2355.6 ± 0.7[1]
N-Methyl-2-pyrrolidone872-50-4C₅H₉NO-278.7 ± 1.0-3085.2 ± 0.9
N-Ethyl-2-pyrrolidone2687-91-4C₆H₁₁NOData Not AvailableData Not Available
N-Vinyl-2-pyrrolidone88-12-0C₆H₉NOData Not AvailableData Not Available
5,5-Dimethylpyrrolidin-2-one5165-28-6C₆H₁₁NOData Not AvailableData Not Available

Table 2: Enthalpies of Phase Change

CompoundΔfusH° (kJ/mol)Melting Point (°C)ΔvapH° (kJ/mol)Boiling Point (°C)ΔsubH° (kJ/mol)
2-Pyrrolidinone11.3 ± 0.225.663.8 ± 1.2[2]24575.1
N-Methyl-2-pyrrolidone18.1[3]-2454.4 ± 0.4[3]202Data Not Available
N-Ethyl-2-pyrrolidoneData Not Available-44Data Not Available212Data Not Available
N-Vinyl-2-pyrrolidoneData Not Available13.5Data Not Available92-95 (at 11 mmHg)[3]Data Not Available
5,5-Dimethylpyrrolidin-2-oneData Not Available39-40[4]Data Not Available229Data Not Available

Table 3: Heat Capacity

CompoundCp (solid) (J/mol·K)Cp (liquid) (J/mol·K)
2-Pyrrolidinone123.4 (at 290 K)[1]169.6 (at 300 K)[1]
N-Methyl-2-pyrrolidoneData Not Available179.9
N-Ethyl-2-pyrrolidoneData Not AvailableData Not Available
N-Vinyl-2-pyrrolidoneData Not AvailableData Not Available
5,5-Dimethylpyrrolidin-2-oneData Not AvailableData Not Available

Experimental Protocols

The determination of thermochemical properties is a precise and meticulous process. Below are detailed methodologies for the key experimental techniques cited in this guide.

Bomb Calorimetry (for Enthalpy of Combustion)

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid organic compounds. The process involves the complete combustion of a sample in a constant-volume container (the "bomb").

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry Measurement cluster_calc Calculation A Weigh sample (0.5-1.0 g) B Place in crucible A->B C Attach ignition wire B->C D Add 1 mL deionized water C->D E Seal the bomb D->E F Pressurize with O₂ (30 atm) E->F G Place bomb in calorimeter bucket F->G H Add known volume of water G->H I Equilibrate temperature H->I J Ignite sample I->J K Record temperature change (ΔT) J->K L Correct for heat from wire and acid formation K->L M Calculate heat released (qᵥ) L->M N Determine ΔcH° M->N

Caption: Experimental workflow for bomb calorimetry.

Detailed Methodology:

  • Sample Preparation: A sample of the pyrrolidin-2-one derivative (typically 0.5 to 1.0 grams) is accurately weighed and placed in a crucible made of a material resistant to high temperatures and corrosion, such as platinum or stainless steel. A fuse wire, often made of nickel-chromium or platinum, is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Bomb Assembly: A small, known amount of deionized water (approximately 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally pressurized with pure oxygen to about 30 atm.

  • Calorimetric Measurement: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings. The water in the bucket is stirred to ensure a uniform temperature, which is monitored with a high-precision thermometer. After a stable initial temperature is recorded, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Calibration and Calculation: The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, after applying corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the enthalpy of fusion and melting point of crystalline materials.

DSC_Workflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Calibrate with standard (e.g., Indium) B Set temperature program (heating rate) A->B C Purge with inert gas (e.g., N₂) B->C F Place sample and reference pans in DSC cell C->F D Weigh sample (1-5 mg) E Seal in aluminum pan D->E E->F G Run temperature program F->G H Record heat flow vs. temperature G->H I Integrate the area of the melting peak H->I J Determine enthalpy of fusion (ΔfusH°) I->J K Determine onset temperature (Melting Point) I->K

Caption: Experimental workflow for Differential Scanning Calorimetry.

Detailed Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup and Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a well-known melting point and enthalpy of fusion, such as indium. A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance. The sample chamber is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Measurement: The sample and reference pans are placed in the DSC cell. As the temperature is increased, the instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak. The melting point is typically taken as the onset temperature of the peak.

Determination of Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization and sublimation are most commonly determined indirectly from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Direct calorimetric methods are also available.

Vapor Pressure Measurement Techniques:

  • Transpiration Method: An inert gas is passed over the sample at a known flow rate and temperature, becoming saturated with the vapor of the substance. The amount of vapor transported is determined by trapping and weighing the condensed vapor or by measuring the mass loss of the sample. The partial pressure of the vapor is then calculated.

  • Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured. The vapor pressure is then calculated from the rate of effusion.

By measuring the vapor pressure at several temperatures, the enthalpy of vaporization or sublimation can be calculated from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation:

d(ln P)/d(1/T) = -ΔH/R

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and ΔH is the enthalpy of vaporization or sublimation.

Conclusion

This guide provides a summary of the available thermochemical data for pyrrolidin-2-one and some of its derivatives, along with detailed descriptions of the experimental methods used to obtain this data. While data for the parent compound, 2-pyrrolidinone, and its N-methyl derivative are relatively well-established, there is a clear need for more comprehensive thermochemical studies on a wider range of substituted pyrrolidin-2-ones. Such data would be invaluable for the continued development and application of these versatile compounds in the pharmaceutical and chemical industries. Researchers are encouraged to consult the cited literature for more in-depth information and to contribute to filling the existing data gaps.

References

Quantum Chemical Calculations for 1-(prop-2-yn-1-yl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the characterization of 1-(prop-2-yn-1-yl)pyrrolidine derivatives, a class of compounds with significant potential in drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules, and the incorporation of a propargyl group offers unique opportunities for covalent interactions with biological targets.[1][2] This document outlines the theoretical basis, computational methodologies, and interpretation of calculated parameters relevant to the drug design process.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3] These methods allow for the in-silico determination of various molecular properties that are critical for understanding the behavior of drug candidates at the molecular level. For 1-(prop-2-yn-1-yl)pyrrolidine derivatives, these calculations can elucidate electronic structure, reactivity, and potential interactions with biomolecular targets, thereby guiding the synthesis and selection of compounds with desired pharmacological profiles.

Computational Methodologies

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a typical workflow for the quantum chemical analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p).[4] Following optimization, a vibrational frequency analysis is conducted to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Quantum Chemical Descriptors

Once the optimized geometry is obtained, a range of quantum chemical descriptors can be calculated. These descriptors provide insights into the molecule's electronic properties and reactivity. Key descriptors include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions. This is particularly useful for predicting non-covalent interactions with biological targets.[4]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

  • Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide the partial charges on each atom in the molecule, offering a more detailed picture of the charge distribution.

Molecular Docking Studies

To investigate the potential binding modes and affinities of 1-(prop-2-yn-1-yl)pyrrolidine derivatives with a specific biological target, molecular docking simulations are performed.[5][6] This involves preparing the 3D structure of the target protein and the ligand, defining a binding site, and using a docking algorithm to predict the most favorable binding poses. The results are typically scored based on the predicted binding energy.

Data Presentation

The quantitative data obtained from quantum chemical calculations and molecular docking studies are summarized in the following tables for a representative 1-(prop-2-yn-1-yl)pyrrolidine derivative.

Table 1: Calculated Quantum Chemical Properties for 1-(prop-2-yn-1-yl)pyrrolidine

ParameterValue
Total Energy (Hartree) -328.765
HOMO Energy (eV) -6.234
LUMO Energy (eV) 0.452
HOMO-LUMO Gap (eV) 6.686
Dipole Moment (Debye) 1.87

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of 1-(prop-2-yn-1-yl)pyrrolidine

AtomCharge (a.u.)
N1 (pyrrolidine) -0.452
C2 (pyrrolidine) -0.123
C5 (pyrrolidine) -0.123
C6 (propargyl CH2) -0.089
C7 (propargyl C≡) 0.054
C8 (propargyl ≡CH) -0.021

Table 3: Molecular Docking Results against a Hypothetical Kinase Target

DerivativeDocking Score (kcal/mol)Key Interacting Residues
1-(prop-2-yn-1-yl)pyrrolidine -7.8Asp145, Lys72
Derivative A (with phenyl substituent) -9.2Asp145, Lys72, Phe144
Derivative B (with hydroxyl substituent) -8.5Asp145, Lys72, Ser98

Experimental Protocols

Quantum Chemical Calculations Protocol

All quantum chemical calculations are performed using the Gaussian 16 suite of programs. The geometry of the molecules is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structures are confirmed to be at a vibrational energy minimum by the absence of imaginary frequencies in the vibrational analysis. Molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and Mulliken population analysis are performed at the same level of theory.

Molecular Docking Protocol

Molecular docking studies are carried out using AutoDock Vina. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structures are prepared by optimizing their geometry and assigning Gasteiger charges. The grid box for docking is centered on the active site of the protein. The docking results are analyzed based on the binding energies and the interactions between the ligand and the protein residues.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

G cluster_0 Quantum Chemical Calculations cluster_1 Molecular Docking cluster_2 Drug Discovery Pipeline A Ligand Structure Generation (1-(prop-2-yn-1-yl)pyrrolidine derivative) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B F Protein and Ligand Preparation A->F C Frequency Calculation B->C D Quantum Chemical Property Calculation (HOMO, LUMO, MEP, Charges) C->D I Data Analysis and Interpretation D->I E Target Protein Selection (e.g., Kinase from PDB) E->F G Molecular Docking Simulation (AutoDock Vina) F->G H Binding Mode and Affinity Analysis G->H H->I J Lead Candidate Selection I->J

Caption: Computational workflow for the analysis of 1-(prop-2-yn-1-yl)pyrrolidine derivatives.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be modulated by a 1-(prop-2-yn-1-yl)pyrrolidine derivative acting as a kinase inhibitor.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK Pathway) B->C D Proliferation & Survival C->D E 1-(prop-2-yn-1-yl)pyrrolidine Derivative E->B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

Quantum chemical calculations provide a powerful framework for the rational design and development of novel 1-(prop-2-yn-1-yl)pyrrolidine derivatives as potential therapeutic agents. By elucidating key molecular properties and predicting interactions with biological targets, these computational methods can significantly accelerate the drug discovery process, enabling a more focused and efficient search for new medicines. The integration of these in-silico techniques with experimental synthesis and biological evaluation is crucial for the successful identification and optimization of lead compounds.

References

The Genesis and Evolution of N-Substituted Pyrrolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrolidinone core is a privileged scaffold in modern chemistry, underpinning a vast array of applications from industrial solvents to life-saving pharmaceuticals. This technical guide delves into the discovery, historical development, and key applications of this versatile class of molecules. It provides a comprehensive overview of their synthesis, physicochemical properties, and mechanisms of action, with a focus on data-driven insights and detailed experimental methodologies.

A Historical Overview: From a Laboratory Curiosity to a Pharmaceutical Powerhouse

The journey of N-substituted pyrrolidinones began with the synthesis of the parent compound, 2-pyrrolidinone. First reported in 1889 as a product of the dehydration of 4-aminobutanoic acid, it remained a relatively niche chemical for several decades.[1] The landscape began to change dramatically in the 1930s with the pioneering work of Walter Reppe in acetylene chemistry. In 1939, Reppe developed a method to synthesize N-vinyl-2-pyrrolidone (NVP) by reacting 2-pyrrolidone with acetylene, a process that would become a cornerstone of industrial polymer chemistry.[2] This discovery paved the way for the production of polyvinylpyrrolidone (PVP), a highly versatile polymer with applications in medicine, cosmetics, and various industrial processes.[2]

The mid-20th century saw the expansion of research into other N-substituted derivatives. A significant milestone in the pharmaceutical application of this class of compounds was the development of Piracetam in the 1960s. While its precise mechanism of action is still debated, Piracetam's cognitive-enhancing effects established the "nootropic" class of drugs and highlighted the potential of the pyrrolidinone scaffold in modulating neurological function.[3][4] This spurred further investigation into related structures, leading to the discovery of Levetiracetam, a potent antiepileptic drug.[3][4] Unlike Piracetam, Levetiracetam's mechanism is more clearly understood to involve binding to the synaptic vesicle protein 2A (SV2A), a key regulator of neurotransmitter release.[4][5]

Beyond the central nervous system, N-substituted pyrrolidinones have found widespread use as industrial solvents. N-methyl-2-pyrrolidone (NMP), for instance, is a highly effective and versatile solvent used in a multitude of applications, including petrochemical processing and polymer manufacturing.[6] Its favorable properties, such as high solvency and miscibility with water, have made it an indispensable tool in many chemical processes.[6] The exploration of N-substituted pyrrolidinones continues to be an active area of research, with new derivatives being synthesized and evaluated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

Physicochemical Properties of N-Substituted Pyrrolidinones

The utility of N-substituted pyrrolidinones is intrinsically linked to their physicochemical properties. The nature of the N-substituent significantly influences properties such as boiling point, melting point, density, and solubility. The following tables summarize key quantitative data for a selection of prominent N-substituted pyrrolidinones.

CompoundN-SubstituentMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Pyrrolidinone -HC₄H₇NO85.1024525.61.116
N-Methyl-2-pyrrolidone (NMP) -CH₃C₅H₉NO99.13202-204-241.028
N-Ethyl-2-pyrrolidone (NEP) -CH₂CH₃C₆H₁₁NO113.16212-780.993
N-Vinyl-2-pyrrolidone (NVP) -CH=CH₂C₆H₉NO111.1492-95 (at 11 mmHg)13-141.04
N-Octyl-2-pyrrolidone -(CH₂)₇CH₃C₁₂H₂₃NO197.32305-270.92
Piracetam -CH₂CONH₂C₆H₁₀N₂O₂142.16Decomposes151-152-
Levetiracetam -CH(CH₂CH₃)CONH₂C₈H₁₄N₂O₂170.21Decomposes118-119-

Note: Data compiled from various sources.[6][9][10] Boiling and melting points can vary with pressure and purity.

Anticonvulsant Activity of N-Substituted Pyrrolidinone Derivatives

The development of Levetiracetam has spurred significant research into the anticonvulsant properties of N-substituted pyrrolidinones. Structure-activity relationship (SAR) studies have revealed key structural features that contribute to their efficacy. The following table presents data from a study on 3-aminopyrrolidine-2,5-dione derivatives, highlighting the impact of substitution on anticonvulsant activity.

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
1 H4-chlorophenyl>300120.3110.5
2 HBenzyl145.285.1>300
3 HPhenyl180.598.7>300
4 PhenylButyl>300155.4>300
5 PhenylBenzyl>300130.8>300
Ethosuximide (Reference) -->500>500130

Data adapted from a study on 3-aminopyrrolidine-2,5-dione derivatives.[11] MES = Maximal Electroshock Seizure test; 6 Hz = Psychomotor Seizure test; scPTZ = subcutaneous Pentylenetetrazole test. ED₅₀ is the median effective dose.

Key Experimental Protocols

The synthesis of N-substituted pyrrolidinones can be achieved through various methods, depending on the desired substitution and scale of production. Below are detailed methodologies for key synthetic transformations.

Industrial Synthesis of N-Methyl-2-pyrrolidone (NMP)

This process involves the reaction of gamma-butyrolactone (GBL) with methylamine.

Reaction:

γ-butyrolactone + CH₃NH₂ → N-methyl-2-pyrrolidone + H₂O

Procedure:

  • Reaction Setup: The reaction is typically carried out in a continuous flow reactor, such as a tubular reactor, packed with a solid catalyst.[1]

  • Reactant Feed: A mixture of gamma-butyrolactone and an excess of methylamine (often as an aqueous solution) is fed into the reactor.[12] A molar ratio of methylamine to GBL of 1.5 to 1.8 is common to ensure complete conversion of GBL.[12]

  • Reaction Conditions: The reaction is conducted at high temperatures, typically between 250-290°C, and pressures ranging from 0.4 to 1.4 MPa.[1]

  • Catalyst: Solid magnesium silicate catalysts are commonly employed.[1]

  • Purification: The reaction mixture, containing NMP, water, and unreacted methylamine, is subjected to a series of distillation steps.

    • First, unreacted methylamine is removed in an "amine removal tower" and recycled back to the reactor.[12]

    • Next, water is removed in a "light fraction removal tower".[12]

    • Finally, NMP is purified in a "heavy fraction removal tower" to yield a product with a purity of over 99%.[12]

Laboratory Synthesis of N-Vinyl-2-pyrrolidone (NVP) via Reppe Synthesis

This classic method involves the base-catalyzed vinylation of 2-pyrrolidone with acetylene.

Reaction:

2-pyrrolidone + HC≡CH --(base)--> N-vinyl-2-pyrrolidone

Procedure:

  • Catalyst Preparation: A catalytic amount of a strong base, such as potassium hydroxide, is added to 2-pyrrolidone to form the potassium salt of 2-pyrrolidone.[2]

  • Reaction Setup: The reaction is performed in a high-pressure autoclave.

  • Vinylation: Acetylene gas is introduced into the autoclave containing the 2-pyrrolidone and catalyst mixture. To ensure safety, the acetylene is often diluted with an inert gas like nitrogen.[2]

  • Reaction Conditions: The reaction is carried out at elevated temperatures (150-180°C) and pressures (0.9-1.5 MPa).[2]

  • Work-up and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to separate NVP from unreacted 2-pyrrolidone and byproducts.

Representative Synthesis of a Substituted Pyrrolidinone via a One-Pot Multicomponent Reaction

This example illustrates a modern, efficient method for generating diverse pyrrolidinone scaffolds.

Reaction:

Aniline + Diethyl acetylenedicarboxylate + Aldehyde --(Citric Acid, Ultrasound)--> Substituted 3-pyrrolin-2-one

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine the aniline (1 mmol), the aldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and citric acid (0.2 mmol) in ethanol (5 mL).[13]

  • Ultrasonic Irradiation: The reaction vessel is placed in an ultrasonic bath and irradiated at a specified power and temperature (e.g., 60°C) for a period of time (typically 25-45 minutes), monitored by thin-layer chromatography (TLC).[13]

  • Work-up: Upon completion of the reaction, the solvent is evaporated under reduced pressure.[13]

  • Purification: The resulting solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure substituted 3-pyrrolin-2-one product.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted pyrrolidinones are diverse and often depend on the specific substitution pattern. The following diagrams illustrate key signaling pathways and molecular interactions.

Levetiracetam and the SV2A-Mediated Regulation of Neurotransmitter Release

Levetiracetam exerts its antiepileptic effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles.[5] This interaction modulates the release of neurotransmitters.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle Vesicle_fusion Vesicle Fusion SV2A->Vesicle_fusion Modulates Release Probability Syt1 Synaptotagmin-1 (Ca²⁺ Sensor) Syt1->Vesicle_fusion Triggers Vesicle->Vesicle_fusion Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Action Potential Neurotransmitter Neurotransmitters Neurotransmitter_cleft Neurotransmitters Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Ca_ion->Syt1 Binds Vesicle_fusion->Neurotransmitter Release Receptor Postsynaptic Receptors Neurotransmitter_cleft->Receptor Bind Postsynaptic_effect Postsynaptic Potential Receptor->Postsynaptic_effect Initiates

Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.

Proposed Mechanism of Action for Piracetam

The nootropic effects of Piracetam are thought to be related to its influence on neuronal membrane fluidity and receptor density.

Piracetam_Mechanism Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Fluidity ↑ Membrane Fluidity Membrane->Fluidity Function Restored Membrane Function Fluidity->Function Receptor_density ↑ Receptor Density (e.g., NMDA, AMPA) Function->Receptor_density Neurotransmission Enhanced Neurotransmission Receptor_density->Neurotransmission Cognition Improved Cognitive Function Neurotransmission->Cognition

Caption: Piracetam is proposed to enhance cognitive function by improving neuronal membrane properties.

Conclusion

The N-substituted pyrrolidinone scaffold has a rich history and a vibrant present. From its origins in early organic synthesis to its current status as a cornerstone of industrial and pharmaceutical chemistry, this versatile chemical entity continues to provide a fertile ground for discovery. The ongoing exploration of novel derivatives and their mechanisms of action promises to unlock new applications and further solidify the importance of N-substituted pyrrolidinones in science and technology. This guide provides a foundational understanding for researchers and professionals, aiming to inspire further innovation in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing the alkyne 1-(Prop-2-yn-1-yl)pyrrolidin-2-one.[1][2] This reaction is highly efficient and specific, forming a stable triazole linkage, which is valuable in various applications, including drug discovery, bioconjugation, and materials science.[2][3][4][5]

The protocol described herein is based on the widely used in situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent.[6][7] The addition of a stabilizing ligand is also incorporated to enhance reaction efficiency and minimize potential side reactions, particularly in biological applications.[4][8][9]

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand[3][7]

  • Solvent (e.g., DMSO, DMF, water, or mixtures)[6]

  • Phosphate-buffered saline (PBS) for biological applications[3]

Stock Solutions:

  • Copper(II) sulfate: Prepare a 100 mM solution in deionized water.

  • Ligand (TBTA or THPTA): Prepare a 200 mM solution in DMSO or water (THPTA is water-soluble).[3][7]

  • Sodium ascorbate: Prepare a 100 mM solution in deionized water immediately before use to prevent oxidation.[3]

  • This compound: Prepare a solution of the desired concentration in the chosen reaction solvent.

  • Azide: Prepare a solution of the desired concentration in a compatible solvent.

Reaction Procedure:

  • Catalyst Premix: In a microcentrifuge tube, combine the copper(II) sulfate and ligand solutions. A typical molar ratio is 1:2 to 1:5 (CuSO₄:Ligand).[3][4] Mix well and allow to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup: In a separate reaction vessel, add the solution of this compound and the azide counterpart. The typical molar ratio of alkyne to azide is 1:1 to 1:1.5, but can be adjusted based on the specific reactants.

  • Initiation: Add the premixed copper-ligand complex to the alkyne-azide mixture.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in excess relative to the copper catalyst.

  • Incubation: Mix the reaction gently and incubate at room temperature. Reaction times can vary from 30 minutes to several hours.[3] Protect the reaction from light, especially if working with light-sensitive compounds.

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA. The product can then be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Data Presentation

The following table summarizes typical quantitative parameters for CuAAC reactions, which can be used as a starting point for optimizing the reaction with this compound.

ParameterTypical RangeNotesReference
Alkyne to Azide Molar Ratio 1:1 to 1:10An excess of one reagent can be used to drive the reaction to completion. For bioconjugation, the limiting reagent is often the biomolecule.[3]
Copper Catalyst Concentration 0.1 mM to 1 mMLower concentrations are preferred for biological applications to minimize cytotoxicity.[9]
Ligand to Copper Molar Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction. An excess of ligand can protect biomolecules from oxidative damage.[4][8][9]
Reducing Agent to Copper Molar Ratio 10:1 to 50:1A significant excess of sodium ascorbate ensures the complete reduction of Cu(II) to Cu(I).[3]
Reaction Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating may be required in some cases.[3]
Reaction Time 30 minutes to 24 hoursReaction progress can be monitored by TLC, LC-MS, or other analytical techniques.[3]

Mandatory Visualization

Experimental Workflow for CuAAC Reaction

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne This compound Solution Mix_Reactants Combine Alkyne, Azide, and Catalyst Alkyne->Mix_Reactants Azide Azide Solution Azide->Mix_Reactants CuSO4 CuSO4 Solution Premix Premix CuSO4 and Ligand CuSO4->Premix Ligand Ligand Solution Ligand->Premix Ascorbate Sodium Ascorbate Solution (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Premix->Mix_Reactants Mix_Reactants->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Quench Quench Reaction (e.g., with EDTA) Incubate->Quench Purify Purify Product Quench->Purify Analyze Analyze Product (e.g., LC-MS, NMR) Purify->Analyze CuAAC_Mechanism Cu_I Cu(I) Copper_Acetylide Copper Acetylide Cu_I->Copper_Acetylide + Alkyne Cu_II Cu(II) Cu_II->Cu_I Reduction Alkyne Alkyne Azide Azide Triazole 1,2,3-Triazole Ascorbate Sodium Ascorbate DHA Dehydroascorbic Acid Triazole_Complex Copper-Triazole Complex Copper_Acetylide->Triazole_Complex + Azide Triazole_Complex->Cu_I Product Release Triazole_Complex->Triazole

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles with 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,4-disubstituted-1,2,3-triazoles utilizing 1-(prop-2-yn-1-yl)pyrrolidin-2-one as a key building block. The primary synthetic route described is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] These protocols are intended to guide researchers in the efficient synthesis of novel triazole derivatives for potential applications in drug discovery and development, particularly in the area of antimicrobial agents.

The 1,2,3-triazole core is a significant pharmacophore present in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The pyrrolidinone moiety is also a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The combination of these two motifs through a stable triazole linker offers a promising strategy for the development of new therapeutic agents.

Application: Antimicrobial Drug Discovery

Derivatives of 1,2,3-triazoles have shown significant potential as antimicrobial agents.[2][5][6] The synthesized 1,4-disubstituted triazoles incorporating the this compound scaffold can be screened for their efficacy against various bacterial and fungal strains. The triazole ring can act as a bioisostere for other functional groups, enhancing binding to biological targets, while the pyrrolidinone group can improve solubility and cell permeability.

Table 1: Representative Quantitative Data for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Derivatives

EntryAryl AzideProductReaction Time (h)Yield (%)
1Phenylazide1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one1292
24-Chlorophenylazide1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one1295
34-Methoxyphenylazide1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one1489
44-Nitrophenylazide1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one1098
52-Fluorophenylazide1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one1290

Note: The data presented in this table is illustrative and based on typical yields for CuAAC reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Derivatives via CuAAC Reaction

This protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and various aryl azides using a copper(I)-catalyzed cycloaddition reaction.

Materials:

  • This compound

  • Substituted Aryl Azide (e.g., Phenylazide, 4-Chlorophenylazide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O), deionized

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of the respective aryl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), add this compound (1.1 mmol).

  • To this mixture, add sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antimicrobial Activity Screening

This protocol describes a method for evaluating the in vitro antimicrobial activity of the synthesized triazole derivatives against selected bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized triazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution

Procedure:

  • Prepare stock solutions of the synthesized triazole compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth (MHB for bacteria, SDB for fungi) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum of the test strains and adjust the turbidity to 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism (i.e., the well remains blue).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Triazole Derivatives cluster_evaluation Biological Evaluation Start This compound + Aryl Azide Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted Triazole Product Purification->Product Screening Antimicrobial Screening (Broth Microdilution) Product->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Data Data Analysis and Structure-Activity Relationship (SAR) MIC->Data

Caption: Workflow for the synthesis and antimicrobial evaluation of 1,4-disubstituted triazoles.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne This compound Step1 Formation of Copper Acetylide Alkyne->Step1 Azide Aryl Azide Step2 Coordination of Azide Azide->Step2 Catalyst Cu(I) Catalyst Catalyst->Step1 Step1->Step2 Step3 Cycloaddition Step2->Step3 Step4 Protonolysis Step3->Step4 Step4->Catalyst Regeneration Product 1,4-Disubstituted Triazole Step4->Product

Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in the Synthesis of 1,5-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction, a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This reaction is a key component of "click chemistry" and serves as an essential counterpart to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles.[1][2][3][4] The ability to selectively synthesize the 1,5-isomer opens up new avenues in drug discovery, materials science, and bioconjugation.[2][5][6]

Introduction

The RuAAC reaction facilitates the [3+2] cycloaddition of an azide with an alkyne, catalyzed by a ruthenium complex, to exclusively form the 1,5-disubstituted 1,2,3-triazole regioisomer.[3][7] Unlike its copper-catalyzed counterpart, the RuAAC reaction can proceed with both terminal and internal alkynes, offering broader substrate scope and access to fully substituted triazoles.[1][8][9] The most commonly employed and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[8][9][10][11]

Reaction Mechanism

The currently accepted mechanism for the RuAAC reaction involves a multi-step process that avoids the formation of a ruthenium-acetylide intermediate, which is characteristic of the CuAAC reaction.[6] This key difference allows for the use of internal alkynes. The proposed catalytic cycle is as follows:

  • Ligand Dissociation: The pre-catalyst, typically an 18-electron complex like Cp*RuCl(L)₂, first dissociates a ligand to generate a more reactive, coordinatively unsaturated 16-electron species.

  • Alkyne and Azide Coordination: The alkyne and azide coordinate to the ruthenium center.

  • Oxidative Coupling: This is a key step where a six-membered ruthenacycle intermediate is formed through oxidative coupling of the azide and the alkyne.[1][3] The first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[1][3]

  • Reductive Elimination: The cycle is completed by the rate-determining reductive elimination of the 1,5-disubstituted triazole product, regenerating the active ruthenium catalyst.[1][3]

Data Presentation

The following tables summarize the reaction conditions and yields for the RuAAC reaction with various substrates and catalysts, demonstrating the broad scope and efficiency of this methodology.

Table 1: RuAAC of Various Azides and Terminal Alkynes with Cp*RuCl(PPh₃)₂

EntryAzideAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl azidePhenylacetylene2Benzene80495[1]
21-Azidohexane1-Octyne2Toluene80692[9]
33-Azidopropan-1-ol4-Phenyl-1-butyne5Dioxane1001288[1]
4(Azidomethyl)benzenePropargyl alcohol1THF60898[9]
52-Azido-N,N-dimethylethanamine1-Ethynyl-4-fluorobenzene2Benzene80590[9]
61-Azido-4-bromobutane3,3-Dimethyl-1-butyne5Dioxane1001885[1]

Table 2: RuAAC of Various Azides and Alkynes with Cp*RuCl(COD)

EntryAzideAlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl azidePhenylacetylene1DCE450.592[2]
21-Azidobutane1-Heptyne2TolueneRT295[9]
32-Azidoethanol1-Ethynylcyclohexene2THFRT391[9]
41-Azido-3-phenylpropaneMethyl propiolate1Dioxane50189[1]
5(2-Azidoethoxy)benzeneDiphenylacetylene (internal)5Benzene80280[1][12]
61-Adamantyl azide1-Phenyl-1-propyne (internal)5Toluene1002475[9]

Experimental Protocols

Protocol 1: General Procedure for RuAAC using Cp*RuCl(PPh₃)₂

This protocol is a general guideline for the synthesis of 1,5-disubstituted triazoles using Cp*RuCl(PPh₃)₂ as the catalyst.

Materials:

  • Azide (1.0 mmol, 1.0 equiv)

  • Alkyne (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or dioxane) (5-10 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the azide (1.0 mmol), alkyne (1.05 mmol), and Cp*RuCl(PPh₃)₂ (0.02 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,5-disubstituted triazole.

Protocol 2: Optimized Procedure for RuAAC using the more reactive Cp*RuCl(COD) at Room Temperature

This protocol is suitable for substrates that are sensitive to heat and utilizes the more active Cp*RuCl(COD) catalyst.

Materials:

  • Azide (1.0 mmol, 1.0 equiv)

  • Alkyne (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Cp*RuCl(COD) (0.01-0.02 mmol, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DCE, or toluene) (5-10 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Cp*RuCl(COD) (0.01 mmol) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent (3 mL) and stir to dissolve the catalyst.

  • In a separate vial, dissolve the azide (1.0 mmol) and alkyne (1.05 mmol) in the same solvent (2 mL).

  • Add the substrate solution to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 0.5-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted RuAAC for Aryl Azides

Microwave irradiation can significantly accelerate the RuAAC reaction, particularly for less reactive substrates like aryl azides.[1]

Materials:

  • Aryl azide (1.0 mmol, 1.0 equiv)

  • Alkyne (1.1 mmol, 1.1 equiv)

  • [CpRuCl]₄ (0.025 mmol, 10 mol% Ru) or CpRuCl(PPh₃)₂ (0.1 mmol, 10 mol%)

  • Anhydrous DMF (3 mL)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the aryl azide (1.0 mmol), alkyne (1.1 mmol), and the ruthenium catalyst.

  • Add anhydrous DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110-150 °C for 10-30 minutes with stirring.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Reaction Mechanism

RuAAC_Mechanism Catalyst [CpRuCl(L)₂] ActiveCatalyst [CpRuCl(L)] (16e⁻) Catalyst->ActiveCatalyst -L CoordinationComplex [Cp*RuCl(L)(R¹-N₃)(R²-C≡C-R³)] ActiveCatalyst->CoordinationComplex + Azide, Alkyne Substrates R¹-N₃ + R²-C≡C-R³ Ruthenacycle Six-membered Ruthenacycle Intermediate CoordinationComplex->Ruthenacycle Oxidative Coupling Ruthenacycle->ActiveCatalyst Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination (rate-determining) Product->Catalyst +L

Caption: Proposed catalytic cycle for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Experimental Workflow

RuAAC_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Azide, Alkyne, Catalyst, and Solvent Setup->Reagents Reaction Reaction (Stirring at specified Temp/Time) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Solvent Removal) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure 1,5-Triazole Purification->Product End End Product->End

Caption: General experimental workflow for a typical RuAAC reaction.

References

Using 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in bioorthogonal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Topic: Using this compound in Bioorthogonal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioorthogonal chemistry encompasses a set of high-yielding, selective chemical reactions that can occur in complex biological environments without interfering with native biochemical processes.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for bioconjugation, labeling, and imaging.[2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.

This compound is a versatile chemical entity featuring two key functional components: a terminal alkyne for bioorthogonal ligation and a pyrrolidin-2-one core. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, suggesting its potential for biocompatibility and utility as a molecular fragment in drug discovery.[4][5] These application notes describe the potential uses of this compound as a modular tool for chemical biology and drug development, providing theoretical frameworks and generalized protocols for its application.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for planning experiments, including calculating molar concentrations and assessing potential solubility.

PropertyValueReference
IUPAC Name 1-prop-2-ynylpyrrolidin-2-one[6]
CAS Number 766-61-0[6][7]
Molecular Formula C₇H₉NO[6][8]
Molecular Weight 123.15 g/mol [6][9]
Structure A pyrrolidinone ring with an N-linked propargyl group[6]
Appearance Liquid (predicted/reported)
Storage Temperature 2-8°C, sealed in dry conditions[9]

Proposed Applications in Bioorthogonal Chemistry

A Versatile Building Block for Probe Synthesis

The terminal alkyne on this compound serves as a chemical "handle" for conjugation. It can be readily attached to azide-modified molecules—such as targeting ligands, fluorescent dyes, or affinity tags (e.g., biotin)—using the CuAAC reaction. This modularity allows for the rapid synthesis of custom chemical probes where the pyrrolidinone moiety can function as a scaffold, a pharmacophore, or a solubility enhancer.

G Probe This compound (Alkyne) CuAAC CuAAC Reaction CuSO₄ / Sodium Ascorbate Probe->CuAAC Azide Azide-Modified Molecule (e.g., Biotin-N₃, Fluorophore-N₃) Azide->CuAAC Product Conjugated Probe (e.g., Biotinylated Pyrrolidinone) CuAAC->Product

Caption: Modular synthesis workflow using CuAAC chemistry.

Chemical Proteomics and Target Identification

In chemical proteomics, small molecule probes are used to identify protein targets in complex biological samples like cell lysates.[10] If the pyrrolidinone scaffold of this compound has affinity for a particular protein or class of proteins, it can be used as a target-binding fragment. After incubation with a proteome, the alkyne handle allows for the covalent attachment of a reporter tag (e.g., biotin-azide for pulldown or a fluorophore-azide for in-gel visualization). Subsequent analysis by mass spectrometry or SDS-PAGE can identify the protein interaction partners.[11][12]

G cluster_0 Step 1: Target Binding cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Analysis Probe Alkyne Probe Proteome Cell Lysate (Protein Mixture) Probe->Proteome Incubate Labeled Click Reaction + Biotin-Azide Proteome->Labeled Pulldown Streptavidin Pulldown Labeled->Pulldown Analysis SDS-PAGE or Mass Spectrometry Pulldown->Analysis

Caption: Workflow for target identification in chemical proteomics.

Molecular Imaging Applications

By conjugating this compound to imaging agents, novel tracers for techniques like Positron Emission Tomography (PET) or fluorescence microscopy can be developed.[13][14] For PET imaging, an azide-functionalized chelator (e.g., DOTA-N₃) can be clicked onto the molecule, followed by radiolabeling with a positron-emitting isotope.[15] The pyrrolidinone core may influence the pharmacokinetic properties of the resulting tracer, such as its biodistribution and clearance.

Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, reaction times, and purification methods for their specific applications.

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes the conjugation of this compound to an azide-containing molecule in solution.

Materials:

  • This compound

  • Azide-functionalized molecule of interest (e.g., Azide-PEG-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Nitrogen or Argon source (for deoxygenation)

Procedure:

  • Dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.1 eq) in the chosen solvent.

  • Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • To the reaction mixture, add CuSO₄ (0.05 - 0.1 eq) followed by sodium ascorbate (0.25 - 0.5 eq). A ligand such as TBTA or THPTA can be included to stabilize the copper(I) and improve efficiency.

  • Allow the reaction to proceed at room temperature for 1-12 hours. Monitor reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Protocol 2: Labeling of Proteins in a Cell Lysate

This protocol provides a method for labeling a potential protein target in a complex biological mixture.

Materials:

  • Cell lysate (prepared in a phosphate buffer without DTT or other reducing agents that interfere with the reaction)

  • This compound (from a concentrated stock in DMSO)

  • Reporter tag (e.g., Biotin-Azide or a fluorescent dye-azide)

  • Click-chemistry catalyst premix (e.g., CuSO₄, THPTA ligand, sodium ascorbate)

  • SDS-PAGE loading buffer

Procedure:

  • Proteome Incubation: Dilute the cell lysate to a final protein concentration of 1-5 mg/mL. Add this compound to the desired final concentration (e.g., 1-50 µM). Incubate for 1 hour at 37°C to allow for binding to potential protein targets.

  • Click Reaction: Add the azide-reporter tag (final concentration typically 50-100 µM).

  • Initiate the click reaction by adding the catalyst premix. A typical final concentration would be 1 mM CuSO₄, 1 mM THPTA, and 5 mM sodium ascorbate.

  • Incubate the reaction for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • For SDS-PAGE: Quench the reaction by adding EDTA (to chelate copper) and SDS-PAGE loading buffer. Boil the samples and analyze via in-gel fluorescence scanning (if a fluorescent tag was used) or Western blot (if a biotin tag was used, followed by streptavidin-HRP).

    • For Mass Spectrometry: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. The protein pellet can then be processed for tryptic digestion and subsequent enrichment of biotinylated peptides on streptavidin beads before LC-MS/MS analysis.

Quantitative and Performance Data

Effective use of a bioorthogonal probe requires characterization of its performance. The following parameters are critical to evaluate experimentally for this compound in any specific biological system.

ParameterDescriptionTarget Value / Comment
Reaction Kinetics (k) The second-order rate constant for the CuAAC reaction with a model azide.TBD (To Be Determined). Expected to be in the range of typical terminal alkynes.
Cytotoxicity (IC₅₀) The concentration of the compound that inhibits cell viability by 50% over a defined time period.TBD. Low cytotoxicity is essential for live-cell applications.
Labeling Efficiency The percentage of a target molecule that becomes labeled under specific reaction conditions.TBD. Highly dependent on the biological system and target abundance.
In Vivo Stability The metabolic half-life of the compound in plasma or a relevant biological matrix.TBD. The pyrrolidinone core is generally stable but subject to metabolism.[4]
Selectivity The degree to which the probe labels its intended target(s) versus off-targets.TBD. Must be assessed empirically via proteomics or other profiling methods.

Disclaimer: The application notes and protocols provided are intended as a theoretical guide. All experiments involving this compound require rigorous empirical validation and optimization by qualified researchers. Safety precautions appropriate for handling chemical reagents should be followed at all times.[6][9]

References

Application Notes and Protocols: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a valuable and versatile building block in modern drug discovery. While the molecule itself does not exhibit significant intrinsic biological activity, its true potential lies in its utility as a key synthetic intermediate. The pyrrolidin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, found in a wide array of biologically active compounds. The terminal alkyne functionality, provided by the propargyl group, makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".

This powerful and highly efficient ligation chemistry allows for the rapid and reliable connection of the this compound scaffold to a diverse range of azide-containing molecules. This modular approach enables the generation of large and structurally diverse compound libraries for high-throughput screening, significantly accelerating the identification of new drug candidates with a wide spectrum of therapeutic applications. The resulting 1,2,3-triazole linkage formed is metabolically stable and can act as a pharmacophore itself, contributing to the overall biological activity of the final compound.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of novel bioactive molecules through the CuAAC reaction. This strategy has been employed to develop compounds targeting a variety of diseases.

Therapeutic AreaTarget ClassGeneral Structure of Synthesized Molecule
OncologyKinase InhibitorsPyrrolidinone-triazole-Aryl/Heteroaryl
Infectious DiseasesViral Protease InhibitorsPyrrolidinone-triazole-Peptidomimetic
NeurologyGPCR ModulatorsPyrrolidinone-triazole-Amine/Alicyclic
InflammationEnzyme InhibitorsPyrrolidinone-triazole-Carboxylic Acid/Ester

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole derivative using this compound and an organic azide.

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Alkyne & Azide in t-BuOH/H2O D Add Reagents to Reaction Mixture A->D B Prepare Aq. Sodium Ascorbate B->D C Prepare Aq. CuSO4 C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, HRMS) I->J

Caption: Experimental workflow for CuAAC reaction.

signaling_pathway cluster_reactants Core Building Blocks cluster_reaction Click Chemistry (CuAAC) cluster_product Synthesized Drug Candidates cluster_screening Drug Discovery Process A This compound C CuSO4 / Na Ascorbate A->C B Diverse Azide-Containing Molecules (R-N3) B->C D Library of Pyrrolidinone-Triazole Conjugates C->D + E High-Throughput Screening D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery using a building block approach.

N-propargylation of 2-pyrrolidinone experimental procedure

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the N-propargylation of 2-pyrrolidinone, a key synthetic step for introducing a reactive alkyne functionality onto the pyrrolidinone scaffold. This modification is of significant interest to researchers in drug development and materials science, as the resulting N-propargyl-2-pyrrolidinone serves as a versatile building block for further chemical modifications, such as click chemistry reactions. The described procedure is robust, scalable, and yields the desired product in high purity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2-Pyrrolidinone and its derivatives are important structural motifs in a variety of biologically active compounds and functional materials. The introduction of a propargyl group at the nitrogen atom opens up a wide range of possibilities for subsequent derivatization. The terminal alkyne of the propargyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile conjugation of the pyrrolidinone core to other molecules of interest, such as peptides, polymers, or fluorescent labels. This protocol details a straightforward and efficient method for the synthesis of N-propargyl-2-pyrrolidinone.

Reaction Scheme

The N-propargylation of 2-pyrrolidinone is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen of 2-pyrrolidinone attacks propargyl bromide. A suitable base is used to deprotonate the 2-pyrrolidinone, and the reaction is carried out in an appropriate aprotic polar solvent.

(A graphical representation of the chemical reaction would be placed here. As a text-based AI, I cannot generate images. The reaction shows 2-pyrrolidinone reacting with propargyl bromide in the presence of a base like potassium carbonate in a solvent like DMF to yield N-propargyl-2-pyrrolidinone and a salt byproduct.)

Experimental Data

The following table summarizes the key quantitative data for the N-propargylation of 2-pyrrolidinone.

ParameterValue
Reactants
2-Pyrrolidinone1.0 eq
Propargyl bromide (80% in toluene)1.2 eq
Potassium Carbonate (K₂CO₃)1.5 eq
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60 °C
Reaction Time 12-16 hours
Typical Yield 85-95%
Product Appearance Colorless to pale yellow oil
Molecular Weight 123.15 g/mol [1]
Boiling Point ~110-115 °C at reduced pressure (e.g., 1 mmHg)
¹H NMR (CDCl₃, 400 MHz) See detailed protocol
¹³C NMR (CDCl₃, 100 MHz) See detailed protocol
FTIR (neat) See detailed protocol

Experimental Protocol

Materials:

  • 2-Pyrrolidinone (reagent grade)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-pyrrolidinone (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Alkylating Agent: While stirring, add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford N-propargyl-2-pyrrolidinone as a colorless to pale yellow oil.

Characterization:

The structure of the purified N-propargyl-2-pyrrolidinone can be confirmed by the following spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.15 (d, J = 2.4 Hz, 2H, -NCH₂-C≡CH)

    • δ 3.40 (t, J = 7.0 Hz, 2H, -CH₂-C=O)

    • δ 2.45 (t, J = 8.1 Hz, 2H, -N-C-CH₂-)

    • δ 2.20 (t, J = 2.4 Hz, 1H, -C≡CH)

    • δ 2.05 (quintet, J = 7.6 Hz, 2H, -CH₂-CH₂-C=O)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 175.0 (C=O)

    • δ 78.5 (-C≡CH)

    • δ 72.0 (-C≡CH)

    • δ 48.0 (-NCH₂)

    • δ 32.0 (-NCH₂-C≡CH)

    • δ 31.0 (-CH₂-C=O)

    • δ 18.0 (-CH₂-CH₂-C=O)

  • FTIR (neat, cm⁻¹):

    • ~3290 (terminal alkyne C-H stretch)

    • ~2120 (alkyne C≡C stretch)

    • ~1690 (amide C=O stretch)

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 2-Pyrrolidinone, Propargyl Bromide, K₂CO₃ in DMF Heating Heat to 60 °C (12-16 hours) Reactants->Heating Quench Quench with Water Heating->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Flash Chromatography Concentrate->Purify Characterize NMR, IR, MS Purify->Characterize

Caption: Experimental workflow for the N-propargylation of 2-pyrrolidinone.

Safety Precautions

  • Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide is a skin and respiratory irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All reactions should be performed in a well-ventilated area.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-propargylation of 2-pyrrolidinone. The described method is efficient and provides the desired product in high yield and purity. The resulting N-propargyl-2-pyrrolidinone is a valuable intermediate for further synthetic transformations, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a versatile precursor molecule for pharmaceutical synthesis and drug discovery. Its structure is composed of two key functional components: the pyrrolidin-2-one core and a terminal alkyne group. The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds, most notably the nootropic agent piracetam. The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, which serves as a highly efficient chemical handle for modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

This combination allows researchers to use this compound as a foundational building block to generate large libraries of novel compounds. By attaching various azide-containing molecules to the alkyne handle, a diverse range of derivatives can be synthesized and screened for a multitude of pharmacological activities, including cardiovascular, neurological, and anticonvulsant effects.[3][4]

Application Note 1: Synthesis of Novel Drug Candidates via Click Chemistry

The terminal alkyne of this compound is ideal for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction allows for the covalent ligation of the precursor to any molecule bearing an azide group, forming a highly stable 1,2,3-triazole ring.[2] This approach is a powerful tool in drug discovery for generating diverse molecular libraries from a common scaffold. The resulting triazole ring is not just a linker but can also participate in hydrogen bonding and dipole interactions with biological targets, contributing to the pharmacological profile of the new molecule.

Experimental Workflow: Compound Library Generation

The general workflow involves the parallel synthesis of a library of pyrrolidin-2-one derivatives by reacting the precursor with a collection of diverse organic azides. The resulting compounds are then purified and subjected to high-throughput screening to identify hits with desired biological activity.

G cluster_0 Inputs cluster_1 Process cluster_2 Output & Screening Precursor This compound Reaction CuAAC Click Chemistry Precursor->Reaction AzideLib Library of Organic Azides (R-N3) AzideLib->Reaction ProductLib Library of Novel Pyrrolidin-2-one Derivatives Reaction->ProductLib Screening High-Throughput Biological Screening ProductLib->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: General workflow for creating a compound library using click chemistry.
Protocol: General Procedure for CuAAC Ligation

This protocol describes a general method for the copper-catalyzed cycloaddition of an organic azide to this compound. Reaction conditions may require optimization for specific substrates.[1][5][6]

  • Reagent Preparation :

    • Prepare stock solutions of the following:

      • This compound in a suitable solvent (e.g., DMSO, tBuOH/water).

      • The desired organic azide (1.1 equivalents) in the same solvent.

      • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).[5]

      • A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water (e.g., 100 mM).[1][5]

      • Sodium ascorbate in water (e.g., 300 mM). This solution should be prepared fresh.[5]

  • Reaction Setup :

    • In a reaction vessel, add this compound.

    • Add the organic azide solution.

    • Add the THPTA ligand solution (e.g., 5 equivalents relative to copper).[6]

    • Add the CuSO₄ solution (e.g., 0.05-0.1 equivalents).

  • Initiation and Incubation :

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 equivalents relative to copper).[5]

    • Vortex the mixture briefly.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction completion can be monitored by TLC or LC-MS. For biological samples, incubation times of 15-30 minutes are often sufficient.[1]

  • Work-up and Purification :

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Application Note 2: Development of Agents Targeting Adrenergic Receptors

Derivatives of pyrrolidin-2-one have been successfully synthesized and evaluated as potent antiarrhythmic and antihypertensive agents.[3] Many of these compounds function as antagonists of α₁- and α₂-adrenergic receptors, which are G-protein coupled receptors involved in regulating cardiovascular functions like vascular smooth muscle contraction and blood pressure.[7] The this compound precursor can be used to synthesize novel analogues to explore this therapeutic area further.

Signaling Pathway: α₁-Adrenergic Receptor Antagonism

α₁-Adrenergic receptors are coupled to the Gq alpha subunit. Upon activation by endogenous ligands like epinephrine and norepinephrine, they initiate a signaling cascade leading to vasoconstriction. The synthesized pyrrolidin-2-one derivatives can act as antagonists, blocking this pathway and promoting vasodilation.

G Ligand Epinephrine / Norepinephrine Receptor α1-Adrenergic Receptor (Gq-coupled) Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates Antagonist Pyrrolidin-2-one Derivative (Antagonist) Antagonist->Receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response Leads to PKC->Response Leads to

Caption: Simplified signaling pathway of the α₁-adrenergic receptor.
Pharmacological Data of Pyrrolidin-2-one Derivatives

The following table summarizes data for previously synthesized arylpiperazine-pyrrolidin-2-one derivatives, demonstrating their potential in cardiovascular applications.[3] These structures serve as a template for designing new compounds using the alkyne precursor.

Compound IDStructure (Arylpiperazine Moiety)Target ReceptorBinding Affinity (pKi)In Vivo Activity (ED₅₀, mg/kg iv)
7 2-chlorophenylα₁-AR7.13-
18 4-chlorophenylα₂-AR7.29-
13 2-ethoxyphenyl--1.0
Protocol: α₁-Adrenergic Receptor Binding Assay (Radioligand)

This protocol outlines a general method for determining the binding affinity of synthesized compounds to α₁-adrenergic receptors, as described in the literature.[3]

  • Membrane Preparation :

    • Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Finally, resuspend the pellet in the assay buffer to a specific protein concentration.

  • Binding Assay :

    • Set up assay tubes containing:

      • A fixed concentration of a radioligand specific for α₁-receptors (e.g., [³H]prazosin).

      • Varying concentrations of the synthesized test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • The prepared membrane suspension.

    • For non-specific binding determination, prepare parallel tubes containing a high concentration of a known, non-labeled antagonist (e.g., phentolamine).

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 30 minutes).

  • Separation and Counting :

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration inhibiting 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Application Note 3: Precursor for Nootropic Piracetam Analogues

Piracetam (2-oxo-1-pyrrolidine acetamide) is the prototypical nootropic drug, known for enhancing cognitive functions like memory and learning.[8][9] Its central structure is the 2-pyrrolidinone ring. This compound provides this core scaffold, with the alkyne group offering a site for chemical modification to create novel piracetam analogues. The goal is to develop new chemical entities with potentially improved potency, bioavailability, or a broader spectrum of neuroprotective effects.

Logical Relationship: From Precursor to Novel Nootropics

The use of this compound allows for a rational design approach to new nootropics, leveraging a known pharmacophore and expanding its chemical diversity through a reliable synthetic route.

G Scaffold Pyrrolidin-2-one Core (Known Nootropic Pharmacophore) Precursor This compound Scaffold->Precursor is incorporated in Process Click Chemistry Ligation with diverse Azide library (R-N3) Precursor->Process is used in Library Library of Novel Piracetam Analogues (1,2,3-Triazole Linked) Process->Library generates Goal Screening for Enhanced Nootropic and Neuroprotective Activity Library->Goal is subjected to

References

Application Notes and Protocols: Functionalization of Polymers with 1-(Prop-2-yn-1-yl)pyrrolidin-2-one via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of azide-modified polymers with 1-(Prop-2-yn-1-yl)pyrrolidin-2-one using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The pyrrolidin-2-one moiety is a valuable functional group in polymer science, known for its biocompatibility and use in developing materials for biomedical applications, including drug delivery systems.[2][3]

Introduction

The covalent modification of polymers is a powerful tool for tailoring their physical, chemical, and biological properties.[4] Click chemistry, particularly the CuAAC reaction, offers a highly efficient and specific method for polymer functionalization due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[1] This protocol details the attachment of this compound, a terminal alkyne-containing molecule, to an azide-functionalized polymer backbone. This introduces the pyrrolidin-2-one group, which can enhance the hydrophilicity and biocompatibility of the parent polymer, making it suitable for applications such as drug delivery and bioconjugation.[2][3][5]

Reaction Scheme

The core of the functionalization is the CuAAC reaction, which forms a stable triazole linkage between the alkyne group of this compound and the azide groups on the polymer chain.[6]

Caption: General reaction scheme for the CuAAC functionalization.

Experimental Protocols

This section provides a detailed protocol for the functionalization of an azide-containing polymer with this compound. As a representative example, we will consider the functionalization of poly(glycidyl methacrylate) (PGMA) that has been previously modified to contain azide groups (PGMA-N3).

Materials
  • Azide-functionalized polymer (e.g., PGMA-N3)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended for aqueous reactions)[7]

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or water, depending on polymer solubility)

  • Dialysis tubing (if applicable for purification)

  • Deionized water

Protocol for Click Chemistry Functionalization
  • Polymer Dissolution: In a round-bottom flask, dissolve the azide-functionalized polymer (e.g., PGMA-N3, 1.0 g, 1.0 eq. of azide groups) in the chosen solvent (20 mL). Stir until the polymer is fully dissolved.

  • Addition of Alkyne: Add this compound (1.2 eq. relative to azide groups) to the polymer solution. Stir for 10 minutes to ensure a homogeneous mixture.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For a typical reaction, dissolve copper(II) sulfate pentahydrate (0.1 eq. relative to azide groups) in deionized water (1 mL). If using a ligand, add THPTA (0.5 eq. relative to azide groups) to this solution. In a second vial, dissolve sodium ascorbate (0.5 eq. relative to azide groups) in deionized water (1 mL).

  • Initiation of Reaction: Add the copper sulfate solution (with or without ligand) to the polymer/alkyne mixture and stir. Then, add the sodium ascorbate solution to initiate the click reaction.[8][9] The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for 24 hours. The flask should be sealed to minimize the ingress of oxygen, which can oxidize the Cu(I) catalyst.[9]

  • Purification:

    • To remove the copper catalyst, pass the reaction mixture through a short column of basic alumina.

    • Alternatively, for water-soluble polymers, the product can be purified by dialysis against deionized water for 48 hours, with frequent water changes.

    • The functionalized polymer can then be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane) or by lyophilization.

  • Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.

G A Dissolve Azide-Polymer in Solvent B Add this compound A->B D Add Catalyst Solutions to Polymer Mixture B->D C Prepare CuSO4/Ligand and NaAsc Solutions C->D E React for 24h at Room Temperature D->E F Purify Polymer (Dialysis or Column Chromatography) E->F G_node Isolate and Dry Functionalized Polymer F->G_node

Caption: Experimental workflow for polymer functionalization.

Data Presentation

Successful functionalization can be confirmed by various analytical techniques. The following tables present hypothetical data for the characterization of the starting azide-functionalized polymer and the final pyrrolidin-2-one functionalized product.

Table 1: Spectroscopic Characterization

Polymer SampleFTIR (cm⁻¹)¹H NMR (δ, ppm)
PGMA-N₃ (Starting Material) ~2100 (Azide, N₃ stretch)No signals corresponding to triazole or pyrrolidin-2-one protons.
PGMA-Pyrrolidinone (Product) Azide peak disappears. Appearance of new peaks for triazole ring and amide C=O.Appearance of a new signal around 7.5-8.0 ppm (triazole proton) and characteristic signals for the pyrrolidin-2-one moiety.

Table 2: Molecular Weight Analysis (by Gel Permeation Chromatography)

Polymer SampleNumber Average Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)
PGMA-N₃ (Starting Material) 10,0001.2
PGMA-Pyrrolidinone (Product) 12,5001.25

Note: The increase in molecular weight corresponds to the addition of the this compound units.

Applications in Drug Development

Polymers functionalized with pyrrolidin-2-one exhibit properties that are highly desirable for drug delivery applications.[3][10]

  • Enhanced Solubility: The hydrophilic nature of the pyrrolidin-2-one group can improve the aqueous solubility of hydrophobic polymers, which is beneficial for the formulation of poorly water-soluble drugs.[5]

  • Biocompatibility: Poly(N-vinylpyrrolidone), a polymer composed of repeating pyrrolidin-2-one units, is well-known for its excellent biocompatibility and low toxicity.[3]

  • Drug Conjugation: The functionalized polymer can serve as a scaffold for the covalent attachment of therapeutic agents, leading to polymer-drug conjugates with improved pharmacokinetics.

  • Hydrogel Formation: Crosslinked polymers containing pyrrolidin-2-one can form hydrogels capable of encapsulating and providing sustained release of drugs.[10]

Conclusion

The functionalization of polymers with this compound via CuAAC click chemistry is a straightforward and efficient method for producing advanced polymeric materials. The protocols and data presented here provide a solid foundation for researchers and scientists to develop novel polymers with tailored properties for a range of applications, particularly in the field of drug development. The versatility of click chemistry allows for this methodology to be adapted to a wide array of polymer backbones, further expanding its utility.[4]

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines from Alkyne Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for four distinct and modern methods for the stereoselective synthesis of substituted pyrrolidines from alkyne precursors. The methodologies covered are:

  • Rhodium-Catalyzed Enantioselective Intramolecular Cyclization of 1,6-Enynes

  • Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of 1,3-Enynes and Azomethine Ylides

  • Gold-Catalyzed Intramolecular Hydroamination/Allylation of Alkynes

  • Iridium-Catalyzed Reductive Alkynylation of Amides with Subsequent Cyclization

Each section includes an application note summarizing the method, a table of representative quantitative data, a detailed experimental protocol, and visualizations of the reaction pathway or workflow.

Rhodium-Catalyzed Enantioselective Intramolecular Cyclization of 1,6-Enynes

Application Note

This method provides an efficient route to chiral pyrrolidines bearing a quaternary stereocenter through the intramolecular cyclization of 1,6-enynes. The use of a rhodium catalyst paired with a chiral spiro diphosphine (SDP) ligand, particularly a Si-centered spirodiphosphine (Si-SDP), allows for high enantioselectivity and reactivity, even at room temperature.[1] This approach is notable for its ability to tolerate a variety of functional groups on the enyne substrate. The resulting exocyclic methylene group on the pyrrolidine ring offers a handle for further synthetic transformations.[2]

Quantitative Data Summary
EntrySubstrate (1,6-enyne)ProductYield (%)ee (%)
1N-Tosyl-N-(2-methyl-2-propargyl)allylamine1-Tosyl-3-methylene-3-methyl-pyrrolidine9291
2N-Tosyl-N-(2-phenyl-2-propargyl)allylamine1-Tosyl-3-methylene-3-phenyl-pyrrolidine8595
3N-Boc-N-(2-methyl-2-propargyl)allylamine1-Boc-3-methylene-3-methyl-pyrrolidine8892
4N-Cbz-N-(2-methyl-2-propargyl)allylamine1-Cbz-3-methylene-3-methyl-pyrrolidine9090
Experimental Protocol

General Procedure for the Rhodium-Catalyzed Enantioselective Cyclization of 1,6-Enynes: [3]

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube is added [Rh(cod)₂]BF₄ (1.5 mol%) and the chiral Si-SDP ligand (3 mol%). Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution is added the 1,6-enyne substrate (0.2 mmol, 1.0 equiv) followed by a hydrosilane (e.g., triethylsilane, 0.4 mmol, 2.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired pyrrolidine product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Visualization

rhodium_catalyzed_cyclization sub 1,6-Enyne + Hydrosilane int1 Oxidative Addition sub->int1 Catalyst cat [Rh(cod)₂]BF₄ + Chiral Si-SDP Ligand cat->int1 prod Chiral Pyrrolidine int2 Hydrosilylation int1->int2 int3 Intramolecular Cyclization int2->int3 int4 Reductive Elimination int3->int4 int4->prod

Caption: Rhodium-catalyzed cyclization workflow.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of 1,3-Enynes and Azomethine Ylides

Application Note

This method provides access to highly substituted chiral pyrrolidines through a [3+2] cycloaddition reaction.[4] A chiral copper(I) catalyst, typically formed in situ from a copper salt and a chiral phosphine ligand, promotes the reaction between an azomethine ylide (generated in situ from an iminoester) and a 1,3-enyne as the dipolarophile.[5] The reaction proceeds with high regio-, diastereo-, and enantioselectivity, and is effective for constructing pyrrolidines with multiple stereocenters, including quaternary centers.[4]

Quantitative Data Summary
EntryAzomethine Ylide Precursor1,3-EnyneProductYield (%)dree (%)
1Methyl N-benzylideneglycinate1-Phenyl-1-buten-3-yneSubstituted Pyrrolidine85>20:196
2Methyl N-(4-chlorobenzylidene)glycinate1-Phenyl-1-buten-3-yneSubstituted Pyrrolidine82>20:195
3Methyl N-benzylideneglycinate1-(4-Methoxyphenyl)-1-buten-3-yneSubstituted Pyrrolidine88>20:197
4Methyl N-benzylideneglycinate1-(Triethylsilyl)-1-buten-3-yneSubstituted Pyrrolidine7515:192
Experimental Protocol

General Procedure for the Copper-Catalyzed Asymmetric [3+2] Cycloaddition: [4]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OAc)₂ (5 mol%) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) are dissolved in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: The catalyst solution is cooled to the specified reaction temperature (e.g., -20 °C). The azomethine ylide precursor (iminoester, 1.3 equiv) and the 1,3-enyne (1.0 equiv) are added sequentially. A weak base (e.g., Cs₂CO₃, 20 mol%) is then added.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature for the required time (typically 12-48 hours), with the reaction progress monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure pyrrolidine product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC.

Visualization

copper_catalyzed_cycloaddition sub1 Iminoester ylide Azomethine Ylide (in situ) sub1->ylide sub2 1,3-Enyne cycloadd [3+2] Cycloaddition sub2->cycloadd cat Cu(OAc)₂ + Chiral Ligand cat->cycloadd base Base base->ylide ylide->cycloadd prod Chiral Pyrrolidine cycloadd->prod

Caption: Copper-catalyzed [3+2] cycloaddition pathway.

Gold-Catalyzed Intramolecular Hydroamination/Allylation of Alkynes

Application Note

This powerful tandem reaction, catalyzed by a gold(I) complex, enables the rapid construction of complex polycyclic pyrrolidine derivatives.[6] The reaction is initiated by an intramolecular hydroamination of an alkyne, which is followed by the formation of an iminium ion. This intermediate is then trapped by an intramolecular allyl silane nucleophile. This cascade process allows for the stereoselective formation of multiple C-C and C-N bonds in a single operation, leading to pyrrolidines with a tetrasubstituted carbon stereocenter.

Quantitative Data Summary
EntrySubstrateCatalystProductYield (%)dr
1(S)-N-(1-phenylethyl)-N-(but-3-ynyl)pent-4-en-1-amine with allyltrimethylsilane tetherIPrAuCl/AgOTfTricyclic Pyrrolidine82>20:1
2(S)-N-(1-(naphthalen-2-yl)ethyl)-N-(but-3-ynyl)pent-4-en-1-amine with allyltrimethylsilane tetherIPrAuCl/AgOTfTricyclic Pyrrolidine78>20:1
3(S)-N-(1-(4-bromophenyl)ethyl)-N-(but-3-ynyl)pent-4-en-1-amine with allyltrimethylsilane tetherIPrAuCl/AgOTfTricyclic Pyrrolidine85>20:1
4(S)-N-(cyclohexyl(phenyl)methyl)-N-(but-3-ynyl)pent-4-en-1-amine with allyltrimethylsilane tetherIPrAuCl/AgOTfTricyclic Pyrrolidine7515:1
Experimental Protocol

General Procedure for the Gold-Catalyzed Tandem Cyclization: [6]

  • Catalyst Preparation: To a solution of the alkyne substrate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) is added IPrAuCl (5 mol%) and AgOTf (5 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the polycyclic pyrrolidine derivative. The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Visualization

gold_catalyzed_tandem start Alkyne Substrate step1 Intramolecular Hydroamination start->step1 cat IPrAuCl/AgOTf cat->step1 step2 Iminium Ion Formation step1->step2 step3 Intramolecular Allylation step2->step3 prod Polycyclic Pyrrolidine step3->prod

Caption: Gold-catalyzed tandem cyclization cascade.

Iridium-Catalyzed Reductive Alkynylation of Amides with Subsequent Cyclization

Application Note

This one-pot method provides a highly efficient and enantioselective synthesis of various alkaloids containing the pyrrolidine ring system.[7][8] The key step is the Ir/Cu/N-PINAP catalyzed reductive alkynylation of an α-unbranched aliphatic amide.[7] The resulting intermediate undergoes a subsequent Pd-catalyzed tandem reaction within the same pot to afford the final cyclized product. This strategy is notable for its step- and pot-economy, and it has been successfully applied to the total synthesis of several natural products.[3]

Quantitative Data Summary
EntryAmideAlkyneProductOverall Yield (%)ee (%)
1N,N-Dimethylpent-4-enamidePhenylacetylene(+)-Preussin6596
2N,N-Dimethylhex-5-enamide1-Hexyne(-)-Bgugaine6298
3N,N-Dimethyl-5-phenylpent-4-enamide1-HeptyneSubstituted Pyrrolidine7095
4N,N-Dimethyl-2-((trimethylsilyl)oxy)acetamide1-OctyneHydroxylated Pyrrolidine5894
Experimental Protocol

General One-Pot Procedure for Reductive Alkynylation and Cyclization: [8]

  • Reductive Alkynylation: In a glovebox, a Schlenk tube is charged with IrCl(CO)(PPh₃)₂ (1 mol%), the amide (1.0 equiv), and anhydrous toluene/THF (3:1). Tetramethyldisiloxane (TMDS, 2.0 equiv) is added, and the mixture is stirred at 25 °C for 10 minutes. Then, (R,P)-N-PINAP (5 mol%), CuI (5 mol%), Et₃N (5 mol%), and the alkyne (1.2 equiv) are added. The tube is sealed and stirred at 25 °C for 5 days.

  • Cyclization: To the reaction mixture from the first step is added Pd(PPh₃)₄ (5 mol%) and a suitable additive for the specific cyclization (e.g., for hydroamination/Heck cascade, an acid is added). The reaction is then heated to a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated. The residue is purified by flash column chromatography on silica gel to give the final pyrrolidine-containing product. The enantiomeric excess is determined by chiral HPLC.

Visualization

iridium_catalyzed_one_pot start Amide + Alkyne step1 Ir/Cu Catalyzed Reductive Alkynylation start->step1 intermediate Alkynylated Intermediate step1->intermediate step2 Pd-Catalyzed Tandem Cyclization intermediate->step2 One-Pot prod Pyrrolidine Alkaloid step2->prod

Caption: One-pot iridium/palladium catalyzed synthesis.

References

Application Notes & Protocols: High-Throughput Screening Using 1-(Prop-2-yn-1-yl)pyrrolidin-2-one Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries derived from the 1-(prop-2-yn-1-yl)pyrrolidin-2-one scaffold. The versatility of the pyrrolidinone core, a privileged structure in medicinal chemistry, combined with the power of click chemistry, enables the rapid generation of diverse molecular libraries for hit identification and lead discovery.[1][2][3]

Introduction: The Power of the Pyrrolidinone Scaffold and Click Chemistry in HTS

The pyrrolidin-2-one moiety is a key structural feature in numerous biologically active compounds and approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for chemical elaboration.[1][4] By functionalizing the pyrrolidinone core with a propargyl group, we introduce a terminal alkyne handle. This alkyne is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5]

This "clickable" scaffold allows for the high-throughput synthesis of large and diverse libraries of 1,2,3-triazole-containing compounds. Each new molecule in the library is the result of combining the constant this compound backbone with a unique azide-containing building block. This strategy is highly amenable to HTS campaigns, as the reactions are robust, high-yielding, and can be performed in situ.[5]

Key Advantages:

  • Structural Diversity: Rapidly generate vast libraries of novel compounds from a common scaffold and diverse azide building blocks.

  • High Reaction Efficiency: Click chemistry reactions are known for their high yields and tolerance of a wide range of functional groups, simplifying library synthesis and purification.

  • Amenable to Automation: The simplicity of the reaction setup is well-suited for automated liquid handling systems used in HTS.[6]

  • Pharmacophore Potential: The resulting triazole ring is not just a linker but can actively participate in binding to biological targets.

Experimental Protocols

Protocol for Synthesis of a this compound-Based Library

This protocol outlines the parallel synthesis of a 96-well plate-based library using the this compound scaffold and a diverse set of azide building blocks.

Materials:

  • This compound (alkyne scaffold)

  • A diverse library of azide-containing building blocks (in DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of each azide building block in DMSO in a 96-well source plate.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 10 µL of the 10 mM this compound stock solution.

    • Add 10 µL of the corresponding 10 mM azide stock solution to each well.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2 ratio and incubating for 3 minutes.

    • Add 2.5 µL of the catalyst premix to each well.

    • To initiate the reaction, add 5 µL of the freshly prepared sodium ascorbate solution to each well.

  • Incubation and Quality Control:

    • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

    • The reaction progress can be monitored by LC-MS analysis of a few representative wells. The final library plates are typically used directly in screening assays without further purification, assuming high conversion rates.

Protocol for a Quantitative High-Throughput Screen (qHTS)

This protocol describes a generic qHTS assay to identify inhibitors of a model enzyme (e.g., a protein kinase) using the synthesized library. This approach generates concentration-response curves for each compound in the primary screen, providing higher quality data.[7][8]

Materials:

  • Synthesized this compound library in 96- or 384-well plates.

  • Target enzyme and substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • Detection reagent (e.g., luminescence-based kinase activity assay kit).

  • Positive control (known inhibitor of the target enzyme).

  • Negative control (DMSO).

  • 1536-well assay plates (or 384-well).

Procedure:

  • Compound Plating and Dilution:

    • Using an acoustic liquid handler, create a series of compound dilution plates from the master library plate. Typically, a 7-point concentration series with a 5-fold dilution factor is prepared.[7] This results in a concentration range spanning several orders of magnitude.

  • Assay Execution (in 1536-well plates):

    • Dispense 20 nL of each compound concentration into the appropriate wells of the assay plate.

    • Add 2 µL of the enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature (pre-incubation).

    • Initiate the enzymatic reaction by adding 2 µL of a solution containing the substrate and ATP in assay buffer.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and generate a signal by adding 4 µL of the detection reagent.

    • Incubate for a further 30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader (e.g., luminescence).

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Fit the concentration-response data for each compound to a four-parameter Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration) and efficacy.[9]

    • Classify compounds as active based on the quality of the curve fit and the potency (IC₅₀).

Data Presentation

Quantitative data from HTS campaigns should be summarized for clarity and ease of comparison. Below are example tables representing typical data generated from a primary screen and subsequent hit validation.

Table 1: Summary of Primary qHTS Campaign

ParameterValue
Library Size10,000 compounds
TargetKinase X
Assay Format1536-well luminescence
Compound Concentration Range1 nM to 10 µM
Primary Hit Rate (IC₅₀ < 10 µM)0.85%
Confirmed Hit Rate0.55%
Z'-factor (Assay Quality)0.78

Table 2: Profile of Representative Hits from Secondary Assays

Compound IDScaffold-Azide CombinationPrimary Screen IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Selectivity Profile (Kinase Panel)
HTS-001Pyrrolidinone - 4-Azidobenzonitrile1.21.5Selective for Kinase X
HTS-002Pyrrolidinone - 1-Azido-4-nitrobenzene3.54.1Moderate off-target effects
HTS-003Pyrrolidinone - 2-Azido-5-fluoropyridine0.80.9Highly selective
HTS-004Pyrrolidinone - 3-Azidoaniline5.6> 20False positive

Visualization of Workflows and Pathways

Library Synthesis and HTS Workflow

The following diagram illustrates the overall workflow from library synthesis to hit identification.

G cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation Scaffold 1-(Prop-2-yn-1-yl) pyrrolidin-2-one Click CuAAC Click Reaction (96-well format) Scaffold->Click Azides Azide Building Block Library Azides->Click Library Final Compound Library Plate Click->Library qHTS Primary qHTS Screen (e.g., Kinase Assay) Library->qHTS Data Data Analysis (Curve Fitting, IC50) qHTS->Data Hits Primary Hits Data->Hits Ortho Orthogonal & Selectivity Assays Hits->Ortho SAR Structure-Activity Relationship (SAR) Ortho->SAR Leads Validated Leads SAR->Leads

Caption: From Scaffold to Lead: HTS Workflow.

Target Identification Workflow

After identifying validated hits, the next critical step is to determine their molecular target(s) if the screen was phenotypic, or to confirm target engagement for target-based screens. A common approach involves creating a probe for affinity-based pulldown experiments.

G ValidatedHit Validated Hit Compound (from HTS) Probe Synthesize Affinity Probe (e.g., Biotin-alkyne + Azide Hit) ValidatedHit->Probe Lysate Cell Lysate Incubation Probe->Lysate Pulldown Affinity Pulldown (e.g., Streptavidin beads) Lysate->Pulldown MS Mass Spectrometry (LC-MS/MS) Pulldown->MS Target Protein Target Identification MS->Target

Caption: Workflow for Affinity-Based Target ID.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical scenario where a validated hit (e.g., HTS-003) is found to inhibit a key kinase (Kinase X) in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseX Kinase X Receptor->KinaseX Phosphorylates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Hit HTS-003 (Inhibitor) Hit->KinaseX Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

References

Application Note: Scale-Up Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(prop-2-yn-1-yl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and scalable N-alkylation of 2-pyrrolidinone with propargyl bromide. This application note includes a detailed experimental protocol, safety precautions for handling hazardous materials on a larger scale, and methods for purification suitable for industrial production. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Pyrrolidinone derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a propargyl group at the nitrogen atom provides a versatile handle for further chemical modifications, such as "click" chemistry, making this compound a key intermediate in the synthesis of diverse molecular libraries for drug discovery. The transition from laboratory-scale synthesis to a larger, scalable process presents several challenges, including reaction control, safety, and purification. This application note addresses these challenges by providing a detailed and optimized protocol for the multigram to kilogram scale synthesis of the title compound.

Synthesis Workflow

The overall synthetic strategy involves the deprotonation of 2-pyrrolidinone followed by nucleophilic substitution with propargyl bromide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Pyrrolidinone 2-Pyrrolidinone Reaction N-Alkylation 2-Pyrrolidinone->Reaction Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment:

  • 2-Pyrrolidinone (1.175 mol, 100 g)

  • Propargyl bromide (80% solution in toluene, 1.29 mol, 192 mL)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.35 mol, 325 g)

  • N,N-Dimethylformamide (DMF), anhydrous (1 L)

  • Diethyl ether (for extraction)

  • Brine solution (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel.

  • Heating mantle with temperature control.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, add powdered anhydrous potassium carbonate (325 g) and anhydrous N,N-dimethylformamide (1 L).

  • Addition of 2-Pyrrolidinone: To the stirred suspension, add 2-pyrrolidinone (100 g) at room temperature.

  • Addition of Propargyl Bromide: Cool the mixture to 0-5 °C using an ice bath. Add the propargyl bromide solution (192 mL) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Workup: After completion of the reaction, pour the mixture into ice-water (3 L) and extract with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Scale100 g
Molar Ratio (2-Pyrrolidinone:Propargyl Bromide:K₂CO₃)1 : 1.1 : 2
SolventAnhydrous DMF
Reaction Temperature0-5 °C (addition), then RT
Reaction Time12-16 hours
Typical Yield75-85%
Purity (post-distillation)>98%

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point95-98 °C at 10 mmHg
Density~1.05 g/mL

Safety Precautions for Scale-Up

Handling propargyl bromide on a large scale requires strict adherence to safety protocols due to its high toxicity, flammability, and potential for explosive decomposition.[1][2][3][4][5]

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated chemical fume hood or a dedicated, enclosed reaction system.

    • Use explosion-proof electrical equipment and ensure all equipment is properly grounded to prevent static discharge.[4][5]

    • Have a safety shower and eyewash station readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.

    • For large-scale operations, a face shield and respiratory protection may be necessary.

  • Handling and Storage:

    • Propargyl bromide is shock-sensitive and can decompose explosively when heated under confinement.[3] It is often supplied as a solution in a less volatile solvent (e.g., toluene) to mitigate this risk.[2]

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][5]

    • Avoid contact with oxidizing agents.

  • Emergency Procedures:

    • In case of skin contact, immediately wash with soap and plenty of water.[1]

    • In case of eye contact, rinse cautiously with water for several minutes.[1]

    • In case of inhalation, move the person to fresh air.

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or foam).[3]

Logical Relationship of Safety Measures

Safety_Measures cluster_hazards Hazards of Propargyl Bromide cluster_controls Control Measures Flammability Flammability Engineering_Controls Engineering Controls (Fume Hood, Grounding) Flammability->Engineering_Controls Handling_Procedures Safe Handling & Storage (Cool, Ventilated) Flammability->Handling_Procedures Toxicity Toxicity Toxicity->Engineering_Controls PPE Personal Protective Equipment (Gloves, Goggles) Toxicity->PPE Explosive_Decomposition Explosive_Decomposition Explosive_Decomposition->Handling_Procedures Emergency_Plan Emergency Procedures (Eyewash, Fire Extinguisher) Engineering_Controls->Emergency_Plan PPE->Emergency_Plan Handling_Procedures->Emergency_Plan

Caption: Relationship between hazards of propargyl bromide and necessary safety controls.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can safely and efficiently produce this important building block in larger quantities, facilitating its use in various research and development applications. The use of vacuum distillation for purification makes this process amenable to industrial-scale production.

References

Application Notes and Protocols for Monitoring Reactions with 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a versatile bifunctional molecule featuring a terminal alkyne group and a lactam (pyrrolidinone) core. The propargyl group makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This reaction's efficiency and specificity have led to its widespread use in drug discovery, bioconjugation, and materials science. The pyrrolidinone moiety is a structural feature present in numerous biologically active compounds and pharmaceuticals.[3][4]

Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining endpoints, maximizing yields, and identifying byproducts.[5] This document provides detailed application notes and protocols for the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for the quantitative analysis of reactions involving this compound. It excels at separating the starting material from products and impurities in the reaction mixture, allowing for accurate determination of conversion and purity. Reverse-phase (RP) HPLC is the most common mode used for this class of compounds.[6][7] For applications requiring mass spectrometry detection, it is crucial to use a mobile phase with a volatile acid, such as formic acid, instead of non-volatile acids like phosphoric acid.[6]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • Autosampler.

    • Column thermostat.

    • UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10-50 µL) of the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[7]

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for the pyrrolidinone chromophore).

  • Data Analysis:

    • Identify peaks corresponding to the starting material and product(s) by comparing retention times with pure standards.

    • Integrate the peak areas to calculate the percentage conversion of the starting material and the relative purity of the product.

Data Presentation: HPLC Parameters
ParameterValue
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 30 °C
Injection Volume 5-10 µL
Sample Conc. ~0.5-1.0 mg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is suitable for monitoring reactions where this compound and its products are thermally stable and sufficiently volatile. It provides excellent separation and definitive identification through mass fragmentation patterns. This method is particularly useful for confirming the identity of reaction products and detecting volatile impurities.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Autosampler.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction if the reaction is in a non-volatile solvent (e.g., extract with ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dilute the residue in a suitable volatile solvent (e.g., ethyl acetate) to a final concentration of ~1 mg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 m/z.

  • Data Analysis:

    • Identify compounds based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).

    • The mass spectrum of this compound will show a molecular ion peak (m/z 123) and characteristic fragments. The product will have a different molecular ion and fragmentation pattern.

Data Presentation: GC-MS Parameters
ParameterValue
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm)
Carrier Gas Helium (1.0 mL/min)
Oven Program 80 °C (2 min), ramp 15 °C/min to 280 °C (5 min)
Ionization Electron Ionization (EI), 70 eV
Mass Range 40-450 m/z
Injector Temp. 250 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for monitoring these reactions, providing unambiguous structural information in real-time.[8] ¹H NMR is particularly useful for tracking the disappearance of the characteristic alkyne proton (~2.2-2.5 ppm) and the propargyl methylene protons of the starting material. In a CuAAC reaction, the appearance of a new singlet in the aromatic region (~7.5-8.5 ppm) corresponding to the triazole proton is a clear indicator of product formation.[9] This non-invasive technique allows for kinetic studies directly in the NMR tube.[5]

Experimental Protocol: ¹H NMR Reaction Monitoring
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • Standard 5 mm NMR tubes.

  • Sample Preparation:

    • Dissolve the starting material (e.g., 5-10 mg of this compound) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) if quantitative analysis is required.

    • Acquire an initial spectrum (t=0).

    • Add the other reactants/catalyst to the NMR tube, mix thoroughly, and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).[8]

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16 (depending on concentration).

    • Relaxation Delay (d1): 5 seconds (for quantitative accuracy).

    • Spectral Width: 0-12 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Monitor the decrease in the integral of the alkyne proton of the starting material and the increase in the integral of a characteristic product peak (e.g., the triazole proton).

    • Calculate reaction conversion by comparing the relative integrals of reactant and product signals.

Data Presentation: Characteristic ¹H NMR Shifts (in CDCl₃)
CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound Alkyne (≡C-H )~2.25Triplet (t)
Propargyl (-CH ₂-C≡)~4.10Doublet (d)
Pyrrolidinone (-N-CH ₂-)~3.40Triplet (t)
CuAAC Product (Generic Triazole) Triazole C-H ~7.60Singlet (s)
Methylene (-N-CH ₂-Triazole)~5.20Singlet (s)

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and simple method for qualitatively monitoring the progress of a reaction by observing changes in characteristic vibrational frequencies. For reactions of this compound, the key is to monitor the disappearance of the sharp alkyne C≡C stretch (~2120 cm⁻¹) and the terminal ≡C-H stretch (~3300 cm⁻¹).[9] In CuAAC reactions, the formation of the product can be tracked by the disappearance of the azide (N₃) stretch (~2100 cm⁻¹) from the co-reactant.

Experimental Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for easy in-situ monitoring.

  • Sample Preparation:

    • For ATR: Place a drop of the reaction mixture directly onto the ATR crystal.

    • For Transmission: Withdraw a small aliquot, place a drop between two NaCl or KBr plates, and gently press to form a thin film.

  • Acquisition Parameters:

    • Wavenumber Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Acquire a spectrum of the starting mixture (t=0).

    • Acquire spectra at various time points during the reaction.

    • Monitor the decrease in the intensity of the alkyne and/or azide peaks and the appearance of new peaks corresponding to the product.

Data Presentation: Key IR Absorption Bands
Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Terminal Alkyne (Reactant) ≡C-H stretch~3300Strong, Sharp
C≡C stretch~2120Medium, Sharp
Azide (Co-reactant) N₃ asymmetric stretch~2100Strong, Sharp
Lactam (Present in all) C=O stretch~1680Strong
Triazole (Product) C=C, C=N stretches1600-1450Variable

Visualizations

Workflow cluster_prep Reaction & Sampling cluster_analysis Analytical Monitoring cluster_result Data Interpretation A Set up Reaction (this compound + Reagents) B Withdraw Aliquot at Time (t) A->B C Sample Preparation (Dilution / Extraction) B->C D HPLC Analysis (Quantitative) C->D E GC-MS Analysis (Qualitative ID) C->E F NMR Analysis (Structural Elucidation) C->F G Determine Conversion, Yield, and Purity D->G E->G F->G

Caption: General experimental workflow for reaction monitoring.

CuAAC_Pathway Reactant1 This compound Product 1,4-Disubstituted Triazole Product Reactant1->Product + Reactant2 Organic Azide (R-N₃) Reactant2->Product Catalyst Cu(I) Catalyst Catalyst->Product catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Decision_Tree A Goal of Analysis? B Quantitative Data Needed? (Yield, Purity) A->B Start C Structural Info Needed? B->C No D Use HPLC B->D Yes E Use NMR C->E Yes F Quick Qualitative Check? C->F No G Use FTIR F->G Yes H Use GC-MS F->H No (Volatile?)

Caption: Logic diagram for selecting the appropriate analytical method.

References

Troubleshooting & Optimization

Preventing homocoupling of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the undesired homocoupling of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of click reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in copper-catalyzed click chemistry involving terminal alkynes like this compound. It is an oxidative dimerization of the alkyne, resulting in the formation of a symmetrical 1,3-diyne. This side reaction consumes the alkyne starting material, reducing the yield of the desired triazole product.[1][2][3]

Q2: What causes the homocoupling of this compound?

A2: The primary cause of homocoupling is the presence of oxygen, which oxidizes the catalytically active copper(I) to copper(II).[2][4] Copper(II) ions can then catalyze the oxidative coupling of the terminal alkyne.[3] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and coupling.[3]

Q3: How can I prevent or minimize this unwanted side reaction?

A3: Several strategies can be employed to suppress homocoupling:

  • Use of a Reducing Agent: The most effective method is the addition of a reducing agent, such as sodium ascorbate, to the reaction mixture. This maintains the copper catalyst in its active Cu(I) oxidation state and scavenges dissolved oxygen.[5][6][7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and using deoxygenated solvents will minimize the presence of oxygen.[1]

  • Copper-Stabilizing Ligands: The use of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the desired click reaction, thereby outcompeting the homocoupling side reaction.[4][5]

  • Control of Reaction Conditions: Maintaining a low reaction temperature during and after the reaction can help prevent post-reaction homocoupling during the workup procedure.[1][2]

Q4: What is the recommended order of addition for the reagents?

A4: To ensure optimal results and minimize side reactions, it is generally recommended to first mix the copper(II) sulfate with the ligand (if used). This pre-formed complex is then added to the solution containing the azide and this compound. The reaction is then initiated by the addition of the reducing agent, such as sodium ascorbate.[5][8] Ascorbate should not be added to the copper-containing solution in the absence of a ligand.[5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant amount of homocoupled product observed (e.g., by LC-MS or NMR). Presence of oxygen in the reaction mixture.1. Ensure all solvents are thoroughly deoxygenated prior to use by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes. 2. Run the reaction under a positive pressure of an inert gas. 3. Add a sufficient excess of a reducing agent like sodium ascorbate.[2][7]
Insufficient reducing agent.Increase the concentration of sodium ascorbate. A final concentration of 5 mM is often effective.[4] For reactions with low concentrations of reactants, a larger excess may be necessary.
Inappropriate ligand or ligand-to-copper ratio.Use a copper-stabilizing ligand such as THPTA, especially for reactions in aqueous media or with sensitive biomolecules.[5] A ligand-to-copper ratio of 5:1 is often recommended to both accelerate the reaction and protect substrates from oxidation.[4][5]
Low yield of the desired click product and presence of starting materials. Inactive catalyst due to oxidation.1. Prepare fresh solutions of the reducing agent. 2. Ensure the copper source is of high quality. 3. Follow the recommended order of reagent addition to protect the catalyst.[5][8]
Sequestration of copper ions.For reactions involving biomolecules that can chelate copper, consider using an excess of the copper/ligand complex or adding a sacrificial metal ion like Zn(II).[4]
Reaction is slow, leading to more time for side reactions to occur. Suboptimal reactant concentrations.While high concentrations can sometimes favor homocoupling, very low concentrations can lead to slow reactions. If possible, increase the concentration of the azide and alkyne.
Inefficient catalyst system.Ensure the use of an appropriate ligand to accelerate the reaction.[4] The choice of ligand can be critical for reaction efficiency.[9]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a CuAAC Reaction

This protocol provides a general guideline for performing a copper-catalyzed click reaction with this compound while minimizing the formation of the homocoupled product.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Deoxygenated solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of all reactants in the chosen deoxygenated solvent. It is recommended to prepare a fresh solution of sodium ascorbate for each experiment.

  • Reaction Setup:

    • In a reaction vessel, add the azide and this compound from their respective stock solutions.

    • In a separate tube, pre-mix the copper(II) sulfate and THPTA ligand (if used). A 1:5 molar ratio of copper to ligand is often effective.[4][5]

    • Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Reaction Conditions:

    • Maintain the reaction under an inert atmosphere (e.g., by capping the vessel and/or maintaining a gentle flow of argon or nitrogen).

    • Stir the reaction at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Workup and Purification:

    • Once the reaction is complete, the excess copper can be removed by various methods, including filtration through a copper-chelating resin or extraction with a suitable buffer. The desired product can then be purified by standard chromatographic techniques.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for Optimal CuAAC Reactions

Component Recommended Concentration/Ratio Rationale
Copper Catalyst (CuSO₄) 50 - 250 µMSufficient for catalysis without promoting excessive side reactions.[4]
Reducing Agent (Sodium Ascorbate) 2.5 - 5 mM (or slight excess over copper)Ensures the maintenance of Cu(I) and scavenges oxygen.[5][7]
Ligand (e.g., THPTA) 5 equivalents relative to copperAccelerates the click reaction and protects sensitive molecules from oxidative damage.[5]
Azide Reactant 1.1 - 2 equivalents relative to the alkyneA slight excess of the azide can help drive the reaction to completion.[4]

Visualizations

Caption: Desired vs. Undesired Pathways in CuAAC Reactions.

Troubleshooting_Workflow Start Homocoupling Observed? Check_O2 Deoxygenate Solvents & Run Under Inert Atmosphere? Start->Check_O2 Yes Success Homocoupling Minimized Start->Success No Add_ReducingAgent Add/Increase Sodium Ascorbate Check_O2->Add_ReducingAgent Yes Use_Ligand Use a Cu(I)-Stabilizing Ligand (e.g., THPTA)? Check_O2->Use_Ligand No Add_ReducingAgent->Use_Ligand Add_Ligand Add Ligand (e.g., 5 eq.) Use_Ligand->Add_Ligand No Check_Order Check Reagent Order of Addition Use_Ligand->Check_Order Yes Add_Ligand->Check_Order Optimize_Conc Optimize Reactant Concentrations Check_Order->Optimize_Conc Optimize_Conc->Success Failure Issue Persists: Consult Further Optimize_Conc->Failure

Caption: Troubleshooting Workflow for Homocoupling Issues.

References

Technical Support Center: N-Propargylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-propargylation of 2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-propargylation of 2-pyrrolidinone, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Base: The base (e.g., NaH, K₂CO₃) may be old, hydrated, or of poor quality, leading to incomplete deprotonation of 2-pyrrolidinone.• Use freshly opened or properly stored base. • For sodium hydride, wash the mineral oil dispersion with dry hexanes and dry the NaH under an inert atmosphere before use. • For potassium carbonate, ensure it is finely powdered and dried in an oven prior to use.
2. Insufficient Deprotonation: The reaction time or temperature for the deprotonation step may be inadequate.• Increase the reaction time for the deprotonation step. • Gently warm the mixture (e.g., to 40-50 °C) during deprotonation, but be cautious of potential side reactions with certain solvents like DMF at higher temperatures.[1]
3. Inactive Propargylating Agent: The propargyl halide (e.g., propargyl bromide or chloride) may have degraded. Propargyl bromide, in particular, can be unstable.• Use a freshly opened bottle of the propargylating agent or distill it before use. • Store propargyl halides in a cool, dark place.
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.• Ensure the solvent is anhydrous. Use freshly distilled or commercially available anhydrous solvents. • Common solvents for this reaction include DMF, acetonitrile, and acetone.[2] The choice of solvent can depend on the base used.
Incomplete Reaction (Starting material remains) 1. Insufficient Equivalents of Base or Propargylating Agent: Using stoichiometric or sub-stoichiometric amounts may not be enough to drive the reaction to completion.• Use a slight excess (e.g., 1.1-1.2 equivalents) of both the base and the propargylating agent.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.• Gradually increase the reaction temperature and monitor the progress by TLC or GC. For instance, reactions with K₂CO₃ in acetone may require refluxing.
3. Poor Mixing: In heterogeneous reactions (e.g., with K₂CO₃), inefficient stirring can lead to incomplete reaction.• Ensure vigorous stirring throughout the reaction.
Formation of Significant Byproducts 1. Side Reactions with Solvent: Strong bases like sodium hydride can react with solvents such as DMF, especially at elevated temperatures, leading to the formation of byproducts and consumption of the base.[1]• When using NaH, maintain a low reaction temperature during deprotonation. • Consider alternative solvents like THF or using a milder base such as K₂CO₃.
2. Polymerization of Propargylating Agent: Propargyl halides can polymerize, especially in the presence of impurities or at high temperatures.• Add the propargylating agent slowly to the reaction mixture. • Maintain a controlled reaction temperature.
3. Over-alkylation or Side Reactions of the Product: The product itself might undergo further reactions under the reaction conditions.• Monitor the reaction progress closely and stop the reaction once the starting material is consumed. • Use milder reaction conditions if possible.
Difficult Purification 1. Co-elution of Product and Starting Material: 2-pyrrolidinone and N-propargyl-2-pyrrolidinone may have similar polarities, making chromatographic separation challenging.• Optimize the solvent system for column chromatography. A gradient elution might be necessary. • Consider vacuum distillation for purification, as the boiling points of the starting material and product are different.
2. Emulsion Formation During Workup: The presence of salts and polar aprotic solvents can lead to the formation of emulsions during aqueous workup.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. • Allow the mixture to stand for a longer period. • Filter the organic layer through a pad of celite or sodium sulfate.

Frequently Asked Questions (FAQs)

Q1: Which base is better for the N-propargylation of 2-pyrrolidinone, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?

A1: The choice of base depends on the desired reaction conditions and scale.

  • Sodium Hydride (NaH) is a strong base that can achieve complete deprotonation of 2-pyrrolidinone, often leading to faster reaction times and higher yields. However, it is pyrophoric and requires handling under an inert atmosphere. It can also react with certain solvents like DMF at elevated temperatures.[1]

  • Potassium Carbonate (K₂CO₃) is a milder, non-pyrophoric, and less expensive base. It is generally safer to handle, especially on a larger scale. Reactions with K₂CO₃ might require higher temperatures (e.g., refluxing in acetone) and longer reaction times.

Q2: What is the typical yield I can expect for this reaction?

A2: The yield can vary significantly depending on the reaction conditions. With optimized conditions, yields can range from good to excellent. For instance, using NaH in DMF can provide high yields, while microwave-assisted synthesis with K₂CO₃ in DMF has also been reported to give good to excellent yields.[2]

Q3: Can I use propargyl chloride instead of propargyl bromide?

A3: Yes, propargyl chloride can be used as the propargylating agent. Propargyl bromide is generally more reactive than propargyl chloride, which may lead to faster reaction times. However, propargyl chloride is more stable and less expensive. The choice may depend on the reactivity of the substrate and the desired reaction rate.

Q4: What is phase-transfer catalysis and can it be used for this reaction?

A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) from one phase to another where the reaction occurs. PTC can be a "greener" alternative, often allowing the use of less hazardous solvents and milder bases.[3] It is a viable method for the N-alkylation of lactams and can be applied to the N-propargylation of 2-pyrrolidinone.

Q5: How can I effectively remove the DMF solvent after the reaction?

A5: DMF has a high boiling point, which can make its removal challenging.

  • Aqueous Workup: DMF is water-soluble. You can perform an aqueous workup by diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction multiple times to ensure complete recovery of the product.

  • Vacuum Distillation: For larger scales, after an initial aqueous workup, any remaining DMF can be removed by vacuum distillation.

Experimental Protocols

Method 1: N-propargylation of 2-pyrrolidinone using Sodium Hydride in DMF
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).

  • Washing NaH (Optional but recommended): Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen. Dry the NaH under vacuum.

  • Reaction Setup: Add anhydrous DMF to the flask to create a slurry of NaH.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise significantly. After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Dilute with more water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: N-propargylation of 2-pyrrolidinone using Potassium Carbonate in Acetone
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidinone (1.0 eq.), finely powdered and dried potassium carbonate (1.5 eq.), and acetone.

  • Propargylation: Add propargyl bromide (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-propargylation of various substrates, providing a comparative overview.

SubstratePropargylating AgentBaseSolventCatalystTemperatureTime (h)Yield (%)Reference
SulfoximinesPropargyl bromideNaHTHF-rt270-95[2]
IsatinsPropargyl bromideK₂CO₃DMF-80 °C (MW)0.2585-95[2]
Secondary AminesPropargyl bromideCaCO₃Acetonitrile-rt1260-80[2]
2-PyrrolidinonePropargyl bromideNaHDMF-0 °C to rt4High (not specified)General procedure
2-PyrrolidinonePropargyl bromideK₂CO₃Acetone-Reflux12-24Good (not specified)General procedure

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Pyrrolidinone, Base (NaH or K₂CO₃), Solvent (DMF or Acetone) deprotonation Deprotonation reagents->deprotonation Stir propargylation Add Propargyl Halide (Propargyl Bromide/Chloride) deprotonation->propargylation Cool & Add quench Quench Reaction propargylation->quench Monitor by TLC extraction Aqueous Extraction quench->extraction purification Purification (Distillation or Chromatography) extraction->purification product N-Propargyl-2-pyrrolidinone purification->product

Caption: Experimental workflow for the N-propargylation of 2-pyrrolidinone.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_base Is the base active and used in excess? start->check_base check_reagent Is the propargylating agent fresh? check_base->check_reagent Yes solution_base Use fresh/dried base in slight excess. check_base->solution_base No check_conditions Are the reaction temperature and time optimal? check_reagent->check_conditions Yes solution_reagent Use fresh/distilled propargylating agent. check_reagent->solution_reagent No check_solvent Is the solvent anhydrous and appropriate? check_conditions->check_solvent Yes solution_conditions Increase temperature/time and monitor reaction. check_conditions->solution_conditions No solution_solvent Use anhydrous solvent; consider alternatives. check_solvent->solution_solvent No

Caption: Decision tree for troubleshooting low yield in N-propargylation.

References

Technical Support Center: Purification of 1,2,3-Triazole Products from Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,2,3-triazole products synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a click chemistry reaction?

The most common impurities include residual copper catalyst (both Cu(I) and Cu(II)), unreacted starting materials (azides and alkynes), byproducts from the oxidative homocoupling of alkynes (Glaser coupling), and residual ligands or additives used in the reaction.[1] The triazole product itself can sometimes chelate copper, leading to persistent contamination.[2]

Q2: My NMR spectrum has distorted or missing signals. What could be the cause?

Paramagnetic impurities, particularly residual Cu(II) ions, can cause signal broadening or complete disappearance of specific peaks in both ¹H and ¹³C NMR spectra.[3] This effect is often observed for protons or carbons near the triazole ring, which can coordinate with the copper ions.[2][3] More thorough purification to remove copper is necessary to obtain a clean spectrum.[3]

Q3: Why is my purified triazole product blue or green?

A blue or green tint in the isolated product is a clear indication of residual copper contamination, specifically Cu(II) ions.

Q4: Can I avoid copper contamination from the start?

Using a heterogeneous catalyst, such as copper on charcoal or resin-supported copper catalysts, can simplify the removal of the catalyst by simple filtration.[4][5][6] These solid-supported catalysts often result in lower copper leaching into the reaction mixture compared to homogeneous catalysts.[7]

Troubleshooting Purification Strategies

Issue 1: Residual Copper Catalyst Contamination

Symptom: The isolated product is colored (blue/green), NMR signals are broadened, or elemental analysis shows high copper content.

Solution Workflow:

G start Copper-Contaminated Triazole Product wash Aqueous Wash with Chelating Agent start->wash Common First Step scavenger Treatment with Scavenger Resin wash->scavenger If Contamination Persists end Pure Triazole Product wash->end If Successful chromatography Column Chromatography scavenger->chromatography For Trace Impurities scavenger->end After Filtration chromatography->end G start Crude Triazole in Organic Solvent add_resin Add Scavenger Resin (3-5 eq.) start->add_resin stir Stir at RT (4-16 hours) add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate end Copper-Free Triazole Product concentrate->end

References

Technical Support Center: Troubleshooting Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low conversion rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my CuAAC reaction showing low or no conversion?

Low conversion in a CuAAC reaction can stem from several factors, primarily related to the stability of the catalytic Cu(I) species, the purity of reagents, and the reaction conditions. The most common culprits are the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, issues with the reagents themselves, or suboptimal reaction parameters.[1][2][3]

2. How can I ensure my copper catalyst is active?

The active catalyst in CuAAC is Cu(I), which is prone to oxidation to Cu(II), especially in the presence of oxygen.[2][3] To maintain a sufficient concentration of active Cu(I):

  • In situ reduction: The most common method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[3] Sodium ascorbate is the most popular choice.[3][4]

  • Use of Ligands: Chelating ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation.[1][5][6] Using a ligand can significantly improve reaction reliability.[1]

  • Oxygen Exclusion: While excess reducing agent can counteract some oxygen exposure, it is good practice to minimize oxygen in the reaction.[7] For sensitive reactions, degassing the solvents is recommended.[8]

3. What are the optimal concentrations and ratios for the reactants and catalysts?

The ideal concentrations can vary depending on the specific substrates. However, here are some general guidelines for bioconjugation reactions:

ComponentRecommended Concentration/RatioNotes
Copper (CuSO₄) 50 - 100 µMHigher concentrations are usually not necessary and can lead to side reactions.[4]
Ligand (e.g., THPTA) 5 equivalents relative to CuProtects the catalyst and biomolecules from oxidation.[4][7]
Reducing Agent (Sodium Ascorbate) 2.5 - 5 mM (at least 10-20 fold excess over Cu)A sufficient excess is needed to maintain the Cu(I) state in the presence of dissolved oxygen.[4]
Azide ~2-fold excess over the alkyneFor low concentration reactions, a larger excess may be needed.[9]
Aminoguanidine (Optional) 1 - 5 mMCan be added to prevent side reactions with proteins caused by ascorbate byproducts.[4]

4. Could my azide or alkyne be the problem?

Yes, the purity and stability of your starting materials are crucial.

  • Purity: Ensure your azide and alkyne are pure and free from impurities that might interfere with the catalyst.

  • Stability: While azides and alkynes are generally stable, some complex molecules may degrade over time or under certain storage conditions.

  • Steric Hindrance: Bulky groups near the azide or alkyne can hinder the reaction. Increasing the reaction time or temperature may be necessary in such cases.[10]

5. What is the best solvent for a CuAAC reaction?

CuAAC reactions are robust and can be performed in a variety of solvents.[3]

  • Aqueous Buffers: For bioconjugations, aqueous buffers like phosphate, carbonate, or HEPES at a pH of 6.5-8.0 are common.[4] Avoid Tris buffer as it can inhibit the copper catalyst.[4]

  • Organic Solvents: A wide range of polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are suitable.[3][11] Mixtures of water with organic solvents like t-BuOH or DMSO are also frequently used.[12]

6. I see a precipitate forming in my reaction. What could it be?

Precipitation during the reaction can be due to several factors:

  • Aggregation: Biomolecules may aggregate and precipitate under the reaction conditions.[2]

  • Insoluble Copper Species: In the absence of a suitable ligand, copper acetylides can form insoluble aggregates.

  • Product Insolubility: The triazole product may be insoluble in the reaction solvent.

To address this, consider adjusting the solvent system, using a stabilizing ligand, or filtering the reaction mixture upon completion.

Experimental Protocols

General Protocol for a Small-Scale Aqueous CuAAC Reaction

This protocol is a starting point and may require optimization for specific applications.

  • Prepare Stock Solutions:

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA ligand in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM Azide-containing molecule in a suitable solvent (e.g., water or DMSO).

    • 5 mM Alkyne-containing molecule in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne solution and the azide solution.

    • Add buffer (e.g., PBS) to reach the desired final volume, accounting for the subsequent additions.

    • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:ligand is common.[4][7] Let this mixture stand for a few minutes.

    • Add the catalyst premix to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Incubation:

    • Mix the reaction gently by inverting the tube.

    • Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent molecules. Reaction times can range from 15-60 minutes to several hours depending on the substrates.[1][13]

  • Analysis:

    • Analyze the reaction progress and conversion by an appropriate method (e.g., LC-MS, SDS-PAGE, fluorescence).

Protocol for Degassing Solvents (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen from reaction solvents.[14]

  • Place the solvent in a Schlenk flask sealed with a septum.

  • Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.

  • With the flask still in the liquid nitrogen, open it to a high vacuum line and pump for 2-3 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

Visual Guides

Experimental Workflow for CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) C Combine Azide and Alkyne A->C B Degas Solvents (if necessary) B->C E Add Catalyst Premix C->E D Prepare Catalyst Premix (CuSO4 + Ligand) D->E F Initiate with Sodium Ascorbate E->F G Incubate (Room Temperature) F->G H Monitor Reaction (TLC, LC-MS) G->H I Workup and Purify Product H->I

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Flowchart for Low CuAAC Conversion

G Start Low Conversion Observed Q1 Is the Cu(I) catalyst active? Start->Q1 Sol1 Check Reducing Agent (freshly prepared?) Increase Ligand:Cu ratio (e.g., 5:1) Degas solvents to remove O2 Q1->Sol1 No Q2 Are the reagents (azide/alkyne) pure and stable? Q1->Q2 Yes A1_Yes Yes A1_No No End Conversion Improved Sol1->End Sol2 Purify starting materials Confirm structure and stability (NMR, MS) Q2->Sol2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Optimize solvent and pH Increase reactant concentrations Increase reaction time/temperature Q3->Sol3 No A3_No No Sol3->End

Caption: A logical workflow to diagnose and resolve common causes of low conversion in CuAAC reactions.

Key Components of the CuAAC Reaction

G Catalyst Cu(I) Catalyst Product Triazole Product Catalyst->Product catalyzes formation of Substrates Substrates Additives Additives Alkyne Terminal Alkyne Alkyne->Catalyst Azide Azide Azide->Catalyst Ligand Ligand (e.g., THPTA) Ligand->Catalyst stabilizes Reducer Reducing Agent (e.g., Na-Ascorbate) Reducer->Catalyst generates/maintains Solvent Solvent Solvent->Product

Caption: Key molecular components and their roles in the copper-catalyzed azide-alkyne cycloaddition reaction.

References

Technical Support Center: Catalyst Selection for Enhanced Regioselectivity in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalysts used to control regioselectivity in azide-alkyne cycloaddition reactions?

The two primary catalytic systems for controlling regioselectivity in the synthesis of 1,2,3-triazoles are based on copper and ruthenium.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. This is a widely used "click chemistry" reaction known for its reliability and mild reaction conditions.[1][2][3][4][5][6]

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , on the other hand, selectively produces 1,5-disubstituted 1,2,3-triazoles.[6][7][8][9] This method is a crucial alternative when the 1,5-regioisomer is the desired product.

Q2: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. What are the likely causes?

Obtaining a mixture of regioisomers, particularly in a reaction intended to be regioselective, can be attributed to several factors:

  • Thermal (uncatalyzed) reaction: The Huisgen 1,3-dipolar cycloaddition can occur without a catalyst at elevated temperatures, often leading to a mixture of 1,4- and 1,5-isomers.[4][6] If your reaction conditions involve high heat, this parallel uncatalyzed pathway may be contributing.

  • Inefficient catalysis: If the catalyst is not sufficiently active or has been deactivated, the thermal reaction can become competitive.

  • Inappropriate catalyst choice: Ensure you are using the correct catalyst for your desired isomer. Copper catalysts are for 1,4-isomers, while ruthenium catalysts are for 1,5-isomers.[6]

Q3: Can I synthesize fully substituted (1,4,5-trisubstituted) triazoles using these catalytic systems?

Yes, particularly with ruthenium catalysts. While the classic CuAAC reaction is typically limited to terminal alkynes, ruthenium catalysts like Cp*RuCl(PPh₃)₂ can effectively catalyze the cycloaddition of azides with internal alkynes, providing access to fully substituted 1,2,3-triazoles.[7][8][10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of triazole product Catalyst Inactivity: The catalyst may have oxidized or degraded.For CuAAC, ensure the use of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) oxidation state, or generate Cu(I) in situ from Cu(II) salts.[6] For RuAAC, ensure the catalyst is handled under appropriate inert conditions if it is air-sensitive.
Poor Substrate Reactivity: Steric hindrance on the alkyne or azide can slow down the reaction. Tertiary azides, for example, are significantly less reactive in RuAAC.[8][11]Increase reaction temperature or time. Consider a more active catalyst derivative if available. For sterically hindered substrates, optimization of reaction conditions is crucial.
Solvent Effects: The chosen solvent may not be optimal for the reaction.For certain reactions, polar aprotic solvents like DMSO or DMF can enhance reaction rates.[12][13] However, aqueous conditions are often effective for CuAAC.[6] Screen a variety of solvents to find the best one for your specific substrates.
Poor Regioselectivity Uncatalyzed Reaction Pathway: The reaction temperature may be too high, promoting the non-regioselective thermal cycloaddition.Lower the reaction temperature and increase the catalyst loading or reaction time. The goal is to favor the catalyzed pathway.
Ligand Effects: The choice of ligand (or lack thereof) can influence the catalyst's activity and selectivity.While some CuAAC reactions can proceed without a ligand, ligands like tris(triazolyl)methyl amine can accelerate the reaction.[14] For RuAAC, phosphine ligands are integral to the catalyst structure.[7]
Difficulty in Product Purification Catalyst Residue: Residual copper catalyst can be difficult to remove from the final product, which is a concern for biological applications.[15]Utilize heterogeneous catalysts that can be filtered off, such as copper on charcoal.[16] Alternatively, employ chelating agents during workup to sequester and remove copper ions.

Catalyst Performance Data

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of triazole synthesis. Below is a summary of representative data.

Catalyst SystemAlkyne TypeAzide TypeProductRegioselectivityYield (%)Reference
Cu(I)TerminalPrimary, Secondary1,4-disubstitutedHighGood to Excellent[2][10]
CpRuCl(PPh₃)₂TerminalPrimary, Secondary1,5-disubstitutedExclusiveGood[7][10]
CpRuCl(PPh₃)₂InternalPrimary, Secondary1,4,5-trisubstitutedDependent on alkyne substitutionGood[10]
Cu(I)Terminal-1,4-disubstitutedHighup to 96%[3]
Cp*RuCl(COD)TerminalPrimary, Secondary1,5-disubstitutedHigh34-94%[8][9]

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles:

This protocol is adapted from the work of Boren, et al. (2008).[8]

  • To a solution of the alkyne (1.0 mmol) and the azide (1.1 mmol) in a suitable solvent (e.g., benzene, 3 mL), add the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture at reflux until the starting materials are consumed, as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.

General Procedure for Cesium Carbonate Promoted Synthesis of Multisubstituted 1,2,3-Triazoles:

This protocol is based on the work of Chi, et al.[13]

  • Mix the α-substituted-β-ketophosphonate (1.0 equiv, 0.3 M) and cesium carbonate (2.0 equiv) in DMSO for 10 minutes.

  • Inject a solution of the azide (1.2 equiv, 0.3 M) in DMSO into the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the solution with EtOAc (10 mL) and wash with brine (3 x 15 mL) to remove the DMSO.

  • If the product is in the aqueous layer, perform additional extractions with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Below are diagrams illustrating the key catalytic cycles and a decision-making workflow for catalyst selection.

catalyst_selection_workflow start Desired Triazole Regioisomer? is_1_4 1,4-Disubstituted? start->is_1_4 is_1_5 1,5-Disubstituted? is_1_4->is_1_5 No use_cu Use Copper(I) Catalyst (CuAAC) is_1_4->use_cu Yes is_fully_sub 1,4,5-Trisubstituted? is_1_5->is_fully_sub No use_ru Use Ruthenium(II) Catalyst (RuAAC) is_1_5->use_ru Yes use_ru_internal Use Ru(II) Catalyst with an Internal Alkyne is_fully_sub->use_ru_internal Yes troubleshoot Troubleshoot Reaction Conditions (Temperature, Solvent, Ligand) is_fully_sub->troubleshoot No use_cu->troubleshoot use_ru->troubleshoot use_ru_internal->troubleshoot

Caption: Decision workflow for selecting the appropriate catalyst system based on the desired triazole regioisomer.

RuAAC_Mechanism cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru_cat [Cp*RuCl] Reactants Azide + Alkyne OxidativeCoupling Oxidative Coupling Reactants->OxidativeCoupling + [Ru] Ruthenacycle Six-membered Ruthenacycle Intermediate OxidativeCoupling->Ruthenacycle ReductiveElimination Reductive Elimination (Rate-determining) Ruthenacycle->ReductiveElimination Product 1,5-Disubstituted Triazole ReductiveElimination->Product Product->Ru_cat Regenerates

Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[7][8][11]

References

Technical Support Center: Removal of Copper Catalyst from Biological Samples after CuAAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of copper catalysts from biological samples following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?

Residual copper can be detrimental to biological samples and downstream applications. Copper ions can lead to the generation of reactive oxygen species (ROS), which can damage proteins and other biomolecules.[1] Furthermore, copper can interfere with subsequent biological assays, such as fluorescence-based detection, and can be toxic to cells in culture.[2][3] For instance, even low concentrations of copper can inhibit enzymes and affect cellular metabolism.[1][2]

Q2: What are the most common methods for removing copper from biological samples?

The most common methods for copper removal post-CuAAC include:

  • Chelating Agents: Using molecules that form a stable complex with copper ions, such as EDTA or Chelex resins.[4][5]

  • Ion-Exchange Chromatography: Employing resins that selectively bind charged molecules, including copper ions.[6][7]

  • Dialysis/Ultrafiltration: Separating the biological sample from the smaller copper ions based on molecular weight.[4]

  • Precipitation: Inducing the formation of an insoluble copper salt, like copper sulfide, which can be removed by filtration.[8]

Q3: Can I use my sample in a biological assay without purification?

In some cases, if the triazole products are generated in high yields, they can be used in biological assays without extensive purification due to very low copper contamination.[6] However, it is generally recommended to remove trace amounts of copper, as it can still impact sensitive downstream applications.[9]

Q4: Will a chelating agent affect my protein of interest?

It is possible, especially if your protein has metal-binding sites.[4] Some proteins naturally associate with metal ions, and a strong chelating agent could strip these essential metals from your protein, potentially affecting its structure and function. It is important to consider the properties of your specific protein when choosing a copper removal method.

Troubleshooting Guide

Problem: My protein precipitates after the CuAAC reaction and/or during copper removal.
  • Possible Cause: Copper ions can sometimes induce protein precipitation.[1] The chosen removal method or buffer conditions might also be contributing to the instability of the protein.

  • Solution:

    • Optimize Copper Concentration: Use the lowest possible concentration of copper catalyst that still provides an efficient reaction.

    • Add a Sacrificial Metal: In some cases, adding Zn(II) or Ni(II) can occupy protein sites that bind copper, leaving the Cu(I) free for catalysis and potentially reducing precipitation.[5]

    • Change Removal Method: If using a chelating resin is causing precipitation, consider a gentler method like dialysis against an EDTA-containing buffer.[4]

    • Buffer Optimization: Ensure your buffer pH and salt concentrations are optimal for your protein's stability. Adding 0.15-0.5M NaCl to the buffer can help suppress ionic interactions that may lead to precipitation.[10]

Problem: I still have significant copper contamination after purification.
  • Possible Cause: The chosen purification method may not be efficient enough for the amount of copper in your sample, or the protocol may need optimization.

  • Solution:

    • Increase Chelating Agent/Resin Amount: You may need to use a larger volume of chelating resin or a higher concentration of EDTA.

    • Increase Incubation Time: Allow for a longer incubation time of your sample with the chelating agent or resin to ensure complete copper binding.

    • Combine Methods: A two-step purification process can be more effective. For example, initial removal with a chelating resin followed by dialysis.

    • Check Resin Capacity: Ensure the binding capacity of your ion-exchange or chelating resin has not been exceeded.[10]

Problem: The CuAAC reaction is not working efficiently with my biological sample.
  • Possible Cause: Components of your biological sample, such as thiols (e.g., from cysteine residues or glutathione), can strongly bind to copper and inhibit the reaction.[5]

  • Solution:

    • Use an Accelerating Ligand: Ligands like THPTA can protect the copper catalyst and improve reaction efficiency.[5]

    • Increase Copper Concentration: Adding excess copper may be necessary to overcome the sequestration of the catalyst by the biological molecule.[5]

    • Denaturing Conditions: For some biomolecules like dextran, performing the reaction in denaturing or solvating conditions (e.g., with DMSO) can improve the accessibility of the alkyne or azide groups.[5]

Quantitative Data Summary

The efficiency of copper removal can vary depending on the method, the nature of the biological sample, and the initial copper concentration. The following table summarizes some quantitative data on common copper removal techniques.

MethodTypical EfficiencyKey ParametersReference
Chelating Resin (Iminodiacetate) >50 mg protein/mL resinLigand Density: 20-40 µmoles Cu²⁺/mL resin[11]
Precipitation (with Na₂S) >98% Copper RemovalForms insoluble copper sulfide (CuS)[8]
Ion-Exchange Resin (Amberlite) Effective for trace amountsDependent on resin type and conditions[7]
Dialysis (with EDTA) VariableDependent on dialysis time, buffer changes, and EDTA concentration[4][5]

Detailed Experimental Protocols

Protocol 1: Copper Removal using a Chelating Resin

This protocol is adapted for a generic copper chelating resin. Always refer to the manufacturer's specific instructions.

  • Resin Preparation:

    • Add the desired amount of copper chelating resin slurry to a column or tube.

    • Pellet the resin by centrifugation (500 x g for 2-5 minutes) and decant the storage buffer.[10]

    • Wash the resin by adding 5 column volumes (CV) of distilled water, mixing, centrifuging, and decanting the supernatant. Repeat this wash step two more times.[10]

  • Equilibration:

    • Resuspend the resin in 1 CV of a suitable sample buffer (e.g., 50mM Na₂HPO₄, 0.3M NaCl, pH 8.0) containing 10mM imidazole.[10]

  • Sample Incubation:

    • Add your biological sample to the equilibrated resin.

    • Incubate with gentle rotation for 15-20 minutes at room temperature.[10]

  • Washing:

    • Centrifuge to pellet the resin and collect the supernatant (this is your purified sample).

    • For more stringent washing to remove non-specifically bound proteins (if purifying a His-tagged protein), you can wash the resin with 5 CV of binding buffer.[10]

Protocol 2: Copper Removal by Precipitation

This method is particularly useful for samples where the product is soluble in an organic solvent.

  • Solvent Addition: To your aqueous reaction mixture, add dimethylformamide (DMF) and dichloromethane (DCM).

  • Precipitation: Add an aqueous solution of sodium sulfide (Na₂S). Insoluble copper sulfide (CuS) will form immediately.[8]

  • Phase Separation: The product should partition into the DCM (organic) phase, while the CuS precipitate remains in the aqueous phase.[8]

  • Extraction: Separate the organic layer containing your purified product.

Protocol 3: Copper Removal by Dialysis

This method is suitable for larger biomolecules (>1000 Da).[4]

  • Sample Preparation: Place your sample in a dialysis tubing with an appropriate molecular weight cutoff (MWCO) that will retain your biomolecule but allow copper ions and chelating agents to pass through.

  • Dialysis Buffer: Prepare a large volume of dialysis buffer (e.g., PBS) containing 1-5 mM EDTA.[4]

  • Dialysis:

    • Place the sealed dialysis tubing in the dialysis buffer.

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for several hours to overnight, with at least two to three changes of the dialysis buffer to ensure complete removal of copper.[4]

Visualizations

choose_copper_removal_method start Start: CuAAC Reaction Complete protein_properties Consider Protein Properties (e.g., size, metal dependence) start->protein_properties small_molecule Small Molecule or Peptide? protein_properties->small_molecule Is the sample a... large_protein Large Protein (>10 kDa)? protein_properties->large_protein Is the sample a... chelating_resin Use Chelating Resin (e.g., Chelex, Ni-NTA) small_molecule->chelating_resin Yes precipitation Precipitation or Liquid-Liquid Extraction small_molecule->precipitation Yes dialysis Dialysis against EDTA large_protein->dialysis Yes sec Size Exclusion Chromatography (SEC) large_protein->sec Yes end Purified Sample chelating_resin->end precipitation->end dialysis->end sec->end

Decision workflow for selecting a copper removal method.

chelating_resin_workflow start Start add_resin 1. Add Chelating Resin Slurry to Column start->add_resin centrifuge1 2. Centrifuge (500 x g, 2-5 min) & Decant Supernatant add_resin->centrifuge1 wash 3. Wash with 5 CV Distilled Water (Repeat 2x) centrifuge1->wash equilibrate 4. Equilibrate with 1 CV Sample Buffer wash->equilibrate add_sample 5. Add Biological Sample equilibrate->add_sample incubate 6. Incubate with Rotation (15-20 min, RT) add_sample->incubate centrifuge2 7. Centrifuge (500 x g, 2-5 min) incubate->centrifuge2 collect 8. Collect Supernatant (Purified Sample) centrifuge2->collect end End collect->end

Experimental workflow for copper removal using a chelating resin.

References

Enhancing the reaction rate of sterically hindered azides with 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically when dealing with sterically hindered azides and 1-(Prop-2-yn-1-yl)pyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting sterically hindered azides?

A1: The primary challenge is a significantly reduced reaction rate. Steric bulk around the azide functional group can impede its approach to the copper-acetylide intermediate in the catalytic cycle, thereby increasing the activation energy of the cycloaddition step. This often leads to incomplete reactions or the need for harsh reaction conditions.[1][2][3]

Q2: Why is the choice of catalyst and ligand so critical for this reaction?

A2: The catalyst system, composed of a copper source and a ligand, is crucial for overcoming the kinetic barrier imposed by steric hindrance. The active catalyst is Cu(I).[4][5] Ligands stabilize this oxidation state, prevent catalyst disproportionation and oxidation, and can dramatically accelerate the reaction rate by modulating the electronic properties and accessibility of the copper center.[6][7] For sterically demanding substrates, specialized ligands are often required to achieve efficient conversion.[2][4]

Q3: Can I use a Cu(II) salt directly?

A3: Yes, but a reducing agent must be added to generate the active Cu(I) species in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[1][4][5][8] Using a Cu(II) precursor like CuSO₄ or Cu(OAc)₂ with sodium ascorbate is a very common and convenient setup.[9]

Q4: Are there alternatives to copper catalysis for this type of cycloaddition?

A4: Yes, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer produced by CuAAC.[4][10] For a catalyst-free approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used, but this requires the synthesis of a strained, cyclic alkyne (e.g., a cyclooctyne) instead of a terminal alkyne like this compound.[3][5]

Troubleshooting Guide

Problem: My reaction is very slow or has stalled.

This is the most common issue when working with sterically hindered substrates. Below is a logical workflow to diagnose and solve the problem.

Troubleshooting_Slow_Reaction Start Reaction is Slow or Stalled CheckCatalyst Verify Catalyst System (Cu Source, Reductant, Ligand) Start->CheckCatalyst First Check CheckPurity Check Reagent Purity (Azide, Alkyne, Solvents) Start->CheckPurity Also consider IncreaseTemp Increase Reaction Temperature (e.g., to 40-60 °C) CheckCatalyst->IncreaseTemp If catalyst system is standard ChangeLigand Change Ligand to one better suited for hindered substrates (e.g., THPTA, TBTA, NHC-based) IncreaseTemp->ChangeLigand If still slow Solvent Optimize Solvent System (e.g., add DMSO, use neat conditions) ChangeLigand->Solvent If new ligand is ineffective Concentration Increase Reagent Concentration Solvent->Concentration Final adjustment End Reaction Rate Enhanced Concentration->End CheckPurity->CheckCatalyst

Caption: Troubleshooting workflow for slow CuAAC reactions.

Q: I've confirmed my reagents are pure and the basic setup is correct, but the reaction is still slow. What is the first parameter I should change?

A: Gently increasing the reaction temperature is often the simplest first step. Many CuAAC reactions are run at room temperature, but for hindered substrates, increasing the temperature to 40-60°C can significantly improve the rate without causing significant degradation.[1][9][11]

Q: Increasing the temperature didn't work. How do I choose a better ligand?

A: The choice of ligand is critical. Standard ligands may not be effective. Consider switching to a ligand known to accelerate reactions with challenging substrates.

  • Tris(triazolylmethyl)amine Ligands : THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a highly effective, water-soluble ligand that often improves rates.[8] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is another powerful accelerating ligand, though it has lower aqueous solubility.[12]

  • N-Heterocyclic Carbene (NHC) Ligands : Copper complexes with NHC ligands have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes, sometimes achieving complete conversion in minutes at room temperature.[2][4]

Q: What is the optimal concentration of copper and ligand?

A: For challenging bioconjugation or hindered reactions, copper concentrations are typically between 50 and 100 µM.[1] A crucial point is to use an excess of the ligand relative to the copper. A ligand-to-copper ratio of 5:1 is often recommended.[1][8] This not only accelerates the reaction but also protects sensitive molecules from oxidative damage generated by the Cu/ascorbate system.[1][8]

Q: Can the solvent system affect the reaction rate?

A: Absolutely. While many reactions work well in aqueous buffers or mixtures like tBuOH/H₂O or DMF/water, adding a co-solvent like DMSO can help solubilize hydrophobic or hindered reactants and can have a beneficial effect on the rate.[1][11] In some cases, particularly for small molecule synthesis, running the reaction "neat" (without solvent) can lead to very fast conversions.[2]

Problem: I am observing significant side products, such as alkyne homocoupling (Glaser coupling).

Q: What causes alkyne homocoupling and how can I prevent it?

A: Alkyne homocoupling is an oxidative process that occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen. To prevent this, ensure you have a sufficient concentration of the reducing agent (sodium ascorbate). An excess of sodium ascorbate (e.g., 5 mM or higher) helps maintain the copper in its active Cu(I) state and scavenges oxygen.[1][4] Additionally, using an excess of a protective ligand helps shield the Cu(I) center from oxidation.[7]

Catalyst & Ligand Performance Data

The following table summarizes the performance of different catalytic systems with sterically hindered substrates as reported in the literature.

Sterically Hindered Substrate (Example)Copper SourceLigand/AdditiveSolventTemp (°C)TimeYield (%)Reference
Adamantyl AzideCuSO₄THPTA (5 eq.)H₂O/DMSORT1 h>95[1]
2,6-Diisopropylphenyl Azide[CuCl(TPh)]TPh (NHC)THFRT10 min98[4]
Phenyl Azide[Cu₂(μ-Br)₂(L)]₂L (NHC-based)NeatRT3 h99[2]
Various Hindered AzidesCuINoneH₂O8012 h80-95[4]

Note: This table is a compilation of representative data. Actual results will vary based on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Enhanced CuAAC with THPTA Ligand

This protocol is optimized for challenging reactions in aqueous media, such as bioconjugations or reactions with polar, hindered molecules.

  • Reagent Stock Solution Preparation:

    • Azide: Prepare a 10 mM stock solution of the sterically hindered azide in an appropriate solvent (e.g., DMSO or water).

    • Alkyne: Prepare a 10 mM stock solution of this compound in water.

    • Copper/Ligand Solution (Cu-THPTA): Prepare a "premix" solution. Mix 1 part of a 10 mM CuSO₄ aqueous solution with 5 parts of a 10 mM THPTA aqueous solution. This creates a 5:1 ligand-to-copper ratio.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. This solution should be made on the day of use as it can oxidize.

  • Reaction Setup (1 mL Total Volume Example):

    • In a microcentrifuge tube, add the components in the following order:

      • 820 µL of reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

      • 100 µL of the 10 mM hindered azide stock (Final concentration: 1 mM).

      • 10 µL of the 10 mM alkyne stock (Final concentration: 0.1 mM, assuming azide is in excess).

      • 20 µL of the Cu-THPTA premix solution (Final concentration: ~33 µM Cu, ~165 µM THPTA).

    • Vortex the mixture gently.

    • Initiate the reaction by adding 50 µL of the 100 mM sodium ascorbate stock (Final concentration: 5 mM).

    • Vortex again.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature or at an elevated temperature (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, HPLC, or TLC).

General Workflow Diagram

Experimental_Workflow PrepStocks 1. Prepare Stock Solutions - Azide - Alkyne - CuSO4 & Ligand - Sodium Ascorbate (Fresh) Premix 2. Prepare Cu/Ligand Premix (e.g., 1:5 ratio of CuSO4:THPTA) PrepStocks->Premix Combine 3. Combine Reactants Add Buffer, Azide, Alkyne, and Cu/Ligand Premix to tube Premix->Combine Initiate 4. Initiate Reaction Add fresh Sodium Ascorbate solution Combine->Initiate Incubate 5. Incubate (Room Temp or Elevated Temp) Initiate->Incubate Monitor 6. Monitor Progress (LC-MS, HPLC, TLC) Incubate->Monitor Workup 7. Workup / Purification (e.g., Extraction, Chromatography) Monitor->Workup Upon completion Analyze 8. Final Product Analysis (NMR, MS) Workup->Analyze

Caption: General experimental workflow for a CuAAC reaction.

References

Stability issues of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one. It includes troubleshooting guides for common stability-related issues and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Stability Issues

Researchers may encounter variability in the purity and performance of this compound over time. This guide addresses common issues related to its storage and stability.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Exposure to light, air (oxidation), or inappropriate temperatures. Potential polymerization or degradation.Visually inspect the sample. If a change is observed, verify the purity of the compound using a suitable analytical method (e.g., HPLC-UV, NMR) before use. Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.Re-evaluate the purity of the stored compound. If degradation is suspected, purify the compound if possible or use a fresh batch. Consider conducting a forced degradation study to identify potential degradants that might interfere with your assay.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products due to hydrolysis, oxidation, or thermal stress.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review storage conditions and handling procedures to minimize further degradation. Implement a stability-indicating analytical method for routine purity checks.
Decreased purity over time confirmed by analysis Inherent instability of the compound under the current storage conditions.Optimize storage conditions. Store at a lower temperature (e.g., -20°C), under an inert atmosphere, and protected from light. For long-term storage, consider storing the compound as a dry solid if it is a liquid at room temperature.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C for short-term storage. For long-term storage, -20°C is preferable.[1][2][3]

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.[4]

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: The compound may be hygroscopic. Store in a tightly sealed container in a dry environment.

2. What are the potential degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively published, based on its structure, potential degradation can occur at the propargyl group and the pyrrolidone ring.

  • Propargyl Group: The terminal alkyne is a reactive functional group. It can be susceptible to oxidation and hydration.

  • Pyrrolidone Ring: The lactam ring can undergo hydrolysis under acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative. Thermal stress can also affect the pyrrolidone structure.[5][6][7][8]

3. What are the likely degradation products of this compound?

The following table summarizes potential degradation products that could be formed under various stress conditions. These are hypothesized based on the chemical structure and known degradation pathways of related molecules.

Degradation Pathway Potential Degradation Product Chemical Structure
Oxidation 1-(3-Oxoprop-1-yn-1-yl)pyrrolidin-2-oneO=C(C#C)N1CCCC1=O
Hydrolysis (Acidic/Basic) 4-Amino-4-(prop-2-yn-1-yl)butanoic acidC#C-CH2-NH(CH2)3-COOH
Hydration of Alkyne 1-(2-Oxopropyl)pyrrolidin-2-oneCH3-CO-CH2-N1CCCC1=O

4. How can I assess the stability of my sample of this compound?

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated. This involves subjecting the compound to forced degradation conditions to generate potential degradation products and ensuring that the analytical method can separate the intact compound from these products.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[9][10][11]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H2O2.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and a solid sample to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a developed HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Proposed Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (MS) for peak identification
Injection Volume 10 µL

This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data Identify & Quantify Degradants

Caption: Forced Degradation Experimental Workflow.

troubleshooting_logic start Stability Issue Encountered (e.g., inconsistent results) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_purity Analyze Sample Purity (e.g., HPLC) check_storage->check_purity Conditions OK optimize_storage Optimize Storage Conditions (Lower Temp, Inert Gas) check_storage->optimize_storage Conditions Not Ideal purity_ok Purity is High (>98%) check_purity->purity_ok purity_low Purity is Low (<98%) check_purity->purity_low investigate_assay Investigate Other Experimental Parameters purity_ok->investigate_assay purify_or_new Purify Compound or Use a Fresh Batch purity_low->purify_or_new optimize_storage->check_purity

Caption: Troubleshooting Logic for Stability Issues.

References

Overcoming poor solubility of reagents in click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for click chemistry. This guide provides troubleshooting advice and answers to frequently asked questions, focusing on challenges related to the poor solubility of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reagent solubility in click chemistry reactions?

A1: Poor reagent solubility is a frequent challenge in click chemistry, particularly in bioconjugation where aqueous buffers are often required. The primary causes include:

  • Hydrophobic Reagents: Many organic molecules, such as fluorescent dyes, linkers, or small molecule drugs containing azide or alkyne functionalities, are inherently hydrophobic and exhibit poor solubility in the aqueous buffers preferred for biological applications.[1]

  • Incompatible Solvent Systems: The chosen solvent may not be suitable for dissolving all reaction components, including the azide, the alkyne, the copper catalyst, and the ligands. While water is considered an ideal solvent for green chemistry, the limited solubility of many organic substrates can be a significant drawback.[2]

  • High Molecular Weight Polymers: When working with high molecular weight polymers, the reactive sites may have lower accessibility due to the polymer's viscosity and potential folding, which can be mistaken for a solubility issue.[1]

  • Instability of Catalysts: Simple copper(I) salts can be unstable and insoluble in many reaction media, leading to heterogeneous mixtures and reduced catalytic activity.[3]

Q2: My azide/alkyne reagent won't dissolve. What is the first troubleshooting step?

A2: The initial step is to optimize the solvent system. Instead of relying on a single solvent, using a co-solvent system is a highly effective strategy.

  • Aqueous Reactions: For reactions in aqueous buffers, the addition of a water-miscible organic co-solvent can significantly improve the solubility of hydrophobic reagents. Commonly used co-solvents include DMSO, DMF, NMP, t-butanol, and acetonitrile.[4] It is often recommended to use up to 10% of these co-solvents to aid dissolution.[4]

  • Non-Aqueous Reactions: If the reaction does not involve sensitive biomolecules, a wider range of organic solvents can be explored. Solvents like glycerol or Deep Eutectic Solvents (DESs) are emerging as sustainable alternatives that can enhance the solubility of reactants.[3][5]

Q3: Can changing the ligand help with solubility issues?

A3: Absolutely. Ligands play a crucial role beyond just accelerating the reaction and protecting biomolecules. They can also significantly improve the solubility of the copper catalyst.

  • Water-Soluble Ligands: For aqueous reactions, using a water-soluble ligand is highly recommended. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice as it is highly water-soluble and allows the entire reaction to be run in water, which is ideal for biological applications.[6] Other water-soluble ligands include BTTAA and sulfonated bathophenanthroline.[7][8]

  • Function of Ligands: Ligands can increase the solubility of the copper complex, preventing the formation of unreactive copper acetylide aggregates and delivering a higher concentration of the active Cu(I) species into the solution.[7]

Q4: Are there any physical methods to improve reagent solubility?

A4: Yes, applying physical methods can help overcome solubility barriers, especially in challenging cases.

  • Sonication: The application of ultrasound (sonication) can dramatically improve the efficiency of click reactions.[9] It breaks down particle aggregates, reduces particle size, and increases the surface area available for interaction with the solvent, thereby enhancing solubility.[10] Sonication also promotes the mechanical removal of passivating layers from solid reagents or catalysts and improves mass transfer.[9][11]

  • Heating: Gently increasing the reaction temperature can improve the solubility of reagents and increase the reaction rate. Microwave heating, in particular, has been shown to significantly reduce reaction times.[7] However, caution must be exercised when working with temperature-sensitive biomolecules.[1]

Troubleshooting Guide

Issue: Low or no product yield in a CuAAC reaction, with visible undissolved material.

This workflow provides a step-by-step guide to troubleshooting poor reagent solubility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

G start Start: Low/No Product Yield (Visible Precipitate) solvent Step 1: Modify Solvent System start->solvent cosolvent Add Organic Co-solvent? (e.g., DMSO, tBuOH, Acetonitrile) solvent->cosolvent ligand Step 2: Change Copper Ligand cosolvent->ligand No success Success: Reaction Proceeds cosolvent->success Yes ws_ligand Use Water-Soluble Ligand? (e.g., THPTA) ligand->ws_ligand physical Step 3: Apply Physical Methods ws_ligand->physical No ws_ligand->success Yes sonication Apply Sonication or Gentle Heating? physical->sonication reassess Reassess Reagent Purity and Concentration sonication->reassess No sonication->success Yes reassess->start

Caption: Troubleshooting workflow for solubility issues.

Data & Protocols

Solvent System Optimization

The choice of solvent and the use of co-solvents can have a profound impact on reaction efficiency, especially when dealing with poorly soluble reagents.

Solvent SystemTypical Co-Solvent % (v/v)Target ApplicationKey Considerations
Water0%Bioconjugation, Green ChemistryIdeal for soluble biomolecules but poor for hydrophobic small molecules.[2]
Water / t-BuOH10-50%General Purpose CuAACA very common and effective mixture for a wide range of substrates.
Water / DMSO5-20%BioconjugationExcellent for dissolving hydrophobic dyes and probes; biocompatible at low concentrations.[4]
Glycerol100%Green ChemistryA sustainable solvent that can improve the catalytic activity of CuI.[5]
Deep Eutectic Solvents (DES)100%Green ChemistryCan lead to complete conversion with low catalyst loading and are often recyclable.[3][5]
Acetonitrile2-10%Nucleic Acid LabelingCan serve as a Cu(I) stabilizing ligand, removing the need for others.[12][13]
Experimental Protocol: CuAAC with a Hydrophobic Reagent

This protocol is a general guideline for a small-scale CuAAC reaction involving a poorly water-soluble alkyne-modified small molecule and an azide-functionalized biomolecule in an aqueous system.

Materials:

  • Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, avoid Tris).[4]

  • Alkyne-modified hydrophobic molecule.

  • Stock Solutions:

    • Alkyne Stock: 10 mM alkyne in 100% DMSO.

    • Copper Stock: 20 mM CuSO₄ in water.

    • Ligand Stock: 100 mM THPTA in water.[6]

    • Reductant Stock: 100 mM Sodium Ascorbate in water (prepare fresh).

Procedure:

  • Prepare Biomolecule Solution: In a microcentrifuge tube, add the azide-modified biomolecule to a final volume that accounts for all subsequent additions. For a final reaction volume of 200 µL, you might start with ~170 µL of your biomolecule solution.

  • Add Alkyne Reagent: Add the alkyne stock solution to the reaction tube. For example, add 2 µL of the 10 mM alkyne stock to achieve a final concentration of 100 µM. The DMSO co-solvent will aid in solubility.

  • Prepare Catalyst Premix: In a separate tube, prepare the copper/ligand catalyst solution. It is crucial to mix the copper sulfate and ligand before adding them to the main reaction.[14] For a 5:1 ligand-to-copper ratio, mix 10 µL of the 100 mM THPTA stock with 10 µL of the 20 mM CuSO₄ stock.

  • Add Catalyst Premix: Add 2 µL of the freshly prepared catalyst premix to the main reaction tube. This will give a final copper concentration of ~100 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Add 4 µL of the 100 mM stock for a final concentration of 2 mM.

  • Incubate: Close the tube to minimize oxygen exposure.[4] Incubate the reaction at room temperature with gentle end-over-end rotation for 1-4 hours. Monitor reaction progress via an appropriate analytical method (e.g., SDS-PAGE with fluorescence imaging, LC-MS).

G cluster_prep Preparation cluster_reaction Reaction Assembly (Sequential Addition) p1 Prepare Azide-Biomolecule in Buffer r1 1. Add Azide-Biomolecule to Reaction Tube p1->r1 p2 Prepare Alkyne Stock (in DMSO) r2 2. Add Alkyne Stock p2->r2 p3 Prepare Catalyst Premix (CuSO4 + Ligand) r3 3. Add Catalyst Premix p3->r3 p4 Prepare Fresh Reductant (Sodium Ascorbate) r4 4. Add Reductant (Initiate) p4->r4 r1->r2 r2->r3 r3->r4 r5 Incubate (Room Temp, 1-4 hours) r4->r5 r6 Analyze Product r5->r6

Caption: Experimental workflow for a typical CuAAC reaction.

References

Minimizing byproducts in the synthesis of pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of pyrrolidin-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of pyrrolidin-2-one from γ-butyrolactone and ammonia/amines?

A1: The primary byproducts of concern are 4-aminobutanoic acid and its derivatives, formed through the hydrolysis of the lactam ring, and polypyrrolidone, which results from ring-opening polymerization. In the synthesis of N-vinyl-2-pyrrolidone, the presence of water can also lead to the formation of potassium 4-aminobutyrate, which can deactivate the catalyst.[1]

Q2: How does temperature affect byproduct formation in the ammonolysis of γ-butyrolactone?

A2: Higher temperatures generally favor the rate of reaction but can also lead to increased byproduct formation. For instance, in the synthesis of 1,5-substituted pyrrolidin-2-ones, heating can lead to the formation of undesired byproducts. It is crucial to optimize the temperature to achieve a balance between reaction rate and selectivity.

Q3: What is the role of a weak acid in the Paal-Knorr synthesis of pyrrole derivatives, and how does it relate to pyrrolidin-2-one synthesis?

A3: In the Paal-Knorr synthesis of pyrroles, a weak acid like acetic acid can accelerate the reaction. However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. While this is for pyrrole synthesis, the principle of pH control is crucial in many heterocyclic syntheses to avoid side reactions.

Q4: Can the choice of catalyst influence the formation of byproducts?

A4: Absolutely. The catalyst can significantly impact the selectivity of the reaction. For example, in the synthesis of N-vinyl-2-pyrrolidone, the use of a potassium salt of 2-pyrrolidone is crucial, and its deactivation by water leads to byproduct formation.[1] In other syntheses, the choice between different Lewis or Brønsted acids can also affect the product distribution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrrolidin-2-one derivatives.

Issue 1: Low Yield of the Desired Pyrrolidin-2-one Derivative
Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time. - Optimize reaction temperature. - Ensure efficient mixing.
Byproduct formation - See the detailed sections below on specific byproduct mitigation. - Purify starting materials to remove impurities that may catalyze side reactions.
Catalyst deactivation - In the case of N-vinylpyrrolidone synthesis, ensure the reaction is anhydrous to prevent catalyst deactivation.[1] - Consider using a fresh batch of catalyst.
Suboptimal pH - For reactions sensitive to pH, such as those analogous to the Paal-Knorr synthesis, maintain a weakly acidic or neutral environment to disfavor the formation of alternative heterocyclic byproducts.
Issue 2: Presence of 4-Aminobutanoic Acid Derivatives in the Product

This is a common issue arising from the hydrolysis of the lactam ring.

Troubleshooting Workflow:

start High levels of 4-aminobutanoic acid byproduct detected q1 Was water present in the reaction? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Thoroughly dry all solvents and reagents. Use a drying agent or distillation. a1_yes->sol1 q2 Was a strong acid or base used? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No, or condition was mild sol2 Neutralize the reaction mixture promptly upon completion. Consider using milder reaction conditions. a2_yes->sol2 end Reduced 4-aminobutanoic acid byproduct a2_no->end sol2->end start Start: Combine γ-butyrolactone and primary amine step1 Heat the mixture under controlled temperature start->step1 step2 Monitor reaction progress by TLC or GC/MS step1->step2 q1 Is the reaction complete? step2->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes a1_no->step1 Continue heating and monitoring step3 Cool the reaction mixture a1_yes->step3 step4 Purify by fractional distillation under reduced pressure step3->step4 end End: Collect pure N-substituted pyrrolidin-2-one step4->end start Crude Pyrrolidin-2-one step1 Add a strong base (e.g., KOH) start->step1 step2 Heat to a moderate temperature (e.g., 120°C) step1->step2 step3 Perform fractional distillation under reduced pressure step2->step3 q1 Is the distillate pure? step3->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No end Pure Pyrrolidin-2-one a1_yes->end sol1 Repeat distillation, potentially with a more efficient column. a1_no->sol1 sol1->step3

References

Validation & Comparative

1H NMR and 13C NMR analysis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the 1H and 13C NMR spectral characteristics of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and its structural analogs for researchers in drug discovery and organic synthesis.

This comparative approach allows for a clear understanding of the influence of the N-substituent on the chemical shifts of the pyrrolidinone core protons and carbons, providing a valuable reference for the characterization of novel compounds containing this scaffold.

Comparative NMR Data

The following table summarizes the reported 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for 5-(3,4-Dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one and its comparative alternatives. The data is presented to highlight the key differences in their spectral features.

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)
5-(3,4-Dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one [1]CDCl37.09 (d, 2H, Ar), 6.96-6.88 (m, 2H, Ar), 4.73 (dd, 1H, CH), 4.32-4.23 (m, 1H, CH), 3.90-3.83 (m, 4H, 2 x CH2), 3.20-3.13 (m, 4H, 2 x CH2), 2.58-2.59 (m, 1H, CH2), 2.46-2.39 (m, 1H, CH2), 2.38-2.33 (m, 1H, CH2), 2.32-2.25 (m, 1H, CH2), 2.15-2.07 (m, 1H, CH2), 1.97-1.88 (m, 1H, CH2), 1.82-1.74 (m, 2H, CH2), 1.56-1.45 (m, 2H, CH2)175.3 (CO), 126.6 (2 x CH), 115.8 (2 x CH), 66.6 (2 x CH2), 60.49 (CHAr), 49.2 (2 x CH2), 47.7 (CHN), 30.2 (CH2), 29.0 (CH2), 28.18 (CH2), 28.14 (CH2), 15.4 (CH2)
2-Pyrrolidinone [2][3]CDCl36.1 (br s, 1H, NH), 3.4 (t, 2H, CH2-N), 2.3 (t, 2H, CH2-CO), 2.0 (p, 2H, CH2)179.8 (C=O), 45.7 (CH2-N), 31.0 (CH2-CO), 17.9 (CH2)
N-Methyl-2-pyrrolidone CCl43.2 (t, 2H, CH2-N), 2.8 (s, 3H, N-CH3), 2.2 (t, 2H, CH2-CO), 1.9 (m, 2H, CH2)174.4 (C=O), 49.5 (CH2-N), 31.1 (N-CH3), 29.1 (CH2-CO), 18.2 (CH2)
N-Vinyl-2-pyrrolidone [4]CDCl37.08 (dd, 1H, =CH-N), 4.45 (dd, 1H, =CH2 cis), 4.42 (dd, 1H, =CH2 trans), 3.52 (t, 2H, CH2-N), 2.49 (t, 2H, CH2-CO), 2.13 (p, 2H, CH2)173.2 (C=O), 130.9 (=CH-N), 93.9 (=CH2), 46.1 (CH2-N), 31.0 (CH2-CO), 18.0 (CH2)

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.

2.1. Sample Preparation

  • Sample Quantity: For 1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For 13C NMR, a more concentrated sample of 20-100 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl3) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6), acetone-d6, or methanol-d4 can be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR in organic solvents, with its signal set to 0.00 ppm.

  • Sample Filtration: To ensure high-resolution spectra, it is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2.2. NMR Data Acquisition

  • Instrumentation: Spectra are typically acquired on a 300, 400, 500, or 600 MHz NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard.

Structural Elucidation and Key Signaling

The chemical structure of 5-(3,4-Dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one and the assignment of its key NMR signals are illustrated below. This diagram highlights the connectivity and the specific protons and carbons that give rise to the signals listed in the data table.

G Structure and Key NMR Assignments of 5-(3,4-Dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one cluster_propargyl N-Propargyl Group N N C2 C=O (175.3 ppm) N->C2 CH2_prop CH2 (47.7 ppm) N->CH2_prop C3 CH2 (29.0 ppm) C2->C3 C4 CH2 (15.4 ppm) C3->C4 C5 CH (60.5 ppm) C4->C5 C5->N C_phenyl Ar-C C5->C_phenyl N_prop C_alkyne C CH2_prop->C_alkyne CH_alkyne CH C_alkyne->CH_alkyne CH_phenyl1 Ar-CH (126.6 ppm) C_phenyl->CH_phenyl1 CH_phenyl2 Ar-CH (115.8 ppm) C_phenyl->CH_phenyl2 OMe1 OCH3 CH_phenyl1->OMe1 OMe2 OCH3 CH_phenyl2->OMe2

Caption: Key structural features and 13C NMR assignments for 5-(3,4-Dimethoxyphenyl)-1-(prop-2-yn-1-yl)pyrrolidin-2-one.

This guide serves as a foundational resource for the NMR analysis of N-substituted pyrrolidin-2-ones. The provided data and protocols can aid researchers in the structural verification and characterization of newly synthesized compounds within this important class of molecules.

References

Unraveling Fragmentation Patterns: A Comparative Guide to the Mass Spectrometry of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and contrasts it with the known fragmentation of structurally related molecules. The insights presented are extrapolated from published data on similar chemical entities, offering a foundational understanding for researchers working with this class of compounds.

The pyrrolidin-2-one core is a prevalent scaffold in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications. The introduction of a propargyl group at the N1 position, as in this compound, offers a reactive handle for further chemical modifications, making it a valuable synthon. Mass spectrometry is a cornerstone technique for the characterization of such molecules. This guide will delve into the anticipated fragmentation pathways of this parent compound and compare them to known fragmentation patterns of related pyrrolidinone derivatives.

Predicted Fragmentation Profile of this compound

Based on the fragmentation of analogous compounds, the EI-MS spectrum of this compound is expected to be characterized by several key fragmentation pathways originating from the molecular ion (m/z 137). The primary fragmentation events are anticipated to involve the pyrrolidin-2-one ring and the propargyl side chain.

A key fragmentation pathway for N-substituted pyrrolidinones involves the initial loss of the side chain. In this case, the loss of the propargyl group (C3H3•) would lead to a fragment at m/z 98. Another prominent fragmentation is the cleavage of the pyrrolidinone ring itself. The loss of a CO molecule from the molecular ion could result in a fragment at m/z 109. Further fragmentation of the pyrrolidinone ring can also occur.

Below is a table summarizing the predicted key fragment ions for this compound.

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss
137[M]+•-
98[M - C3H3]+C3H3•
109[M - CO]+•CO
82[C5H8N]+C2H2O
68[C4H6N]+C3H3O•
55[C3H5N]+C4H4O
41[C3H5]+C4H4NO•

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, it is instructive to compare it with the known mass spectral data of structurally similar compounds.

α-Pyrrolidinophenone Synthetic Cathinones

These compounds, while more complex, share the N-substituted pyrrolidinone motif. Studies on their fragmentation reveal that a dominant pathway is the α-cleavage at the amine and carbonyl groups, often resulting in the loss of the pyrrolidine ring as a neutral molecule[1][2]. For instance, in α-pyrrolidinopentiophenone (α-PVP), a prominent fragment corresponds to the loss of the pyrrolidine ring[3][4]. This suggests that cleavage of the bond between the nitrogen and the propargyl group in our target molecule is a highly probable event.

1-(Prop-2-yn-1-yl)pyrrolidine

This compound lacks the carbonyl group of our target molecule. Its mass spectrum would likely be dominated by the loss of the propargyl group to form a stable pyrrolidinium ion. The presence of the carbonyl group in this compound introduces alternative fragmentation pathways involving the lactam ring.

N-Vinylpyrrolidin-2-one

N-Vinylpyrrolidin-2-one is another related lactam. Its fragmentation is characterized by the loss of the vinyl group and subsequent ring fragmentation. This supports the prediction of side-chain loss as a primary fragmentation event for N-substituted pyrrolidin-2-ones.

The following table provides a comparison of the major fragments of these related compounds.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Common Fragmentation Pathways
This compound (Predicted) 137109, 98, 82, 68, 55, 41Loss of propargyl group, loss of CO, ring cleavage
α-Pyrrolidinopentiophenone (α-PVP) 231161, 126, 91Loss of pyrrolidine ring, α-cleavage[3][4]
1-(Prop-2-yn-1-yl)pyrrolidine 10982, 70, 55Loss of propargyl group, ring fragmentation
N-Vinylpyrrolidin-2-one 11183, 55, 41Loss of vinyl group, ring fragmentation

Experimental Protocols

To acquire mass spectral data for this compound and its derivatives, the following general experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be followed.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

  • Solvent Delay: 3 minutes

Visualizing Fragmentation and Workflows

To better illustrate the predicted fragmentation and the experimental process, the following diagrams were generated using Graphviz.

Fragmentation_Pathway M This compound Molecular Ion m/z 137 F1 Fragment Ion m/z 109 M->F1 - CO F2 Fragment Ion m/z 98 M->F2 - C3H3• F3 Fragment Ion m/z 82 F2->F3 - C2H2O F4 Fragment Ion m/z 68 F2->F4 - C3H3O• F5 Fragment Ion m/z 55 F3->F5 - C2H2

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation

Caption: General experimental workflow for GC-MS analysis.

References

Comparative Reactivity of Terminal Alkynes in Copper-Catalyzed Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging covalent bonds in diverse applications, from drug development to materials science.[1][2] This reaction's success hinges on its high yield, broad functional group tolerance, and stereospecificity, leading exclusively to the 1,4-disubstituted 1,2,3-triazole product.[1] While the reaction is famously reliable, the choice of the terminal alkyne can influence reaction kinetics. This guide provides an objective comparison of the reactivity of various terminal alkynes in CuAAC, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.

Factors Influencing Alkyne Reactivity

The rate of the CuAAC reaction can be subtly influenced by the electronic and steric properties of the substituent attached to the terminal alkyne.

  • Electronic Effects: It has long been understood that alkynes can be activated towards cycloaddition by conjugation with electron-withdrawing groups.[3] This is attributed to a lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy.[3] Consequently, alkynes bearing electron-withdrawing substituents, such as propiolamides and propiolates, are generally more reactive in CuAAC.[3][4][5] Conversely, electron-donating groups can decrease the reaction rate.

  • Steric Effects: As with many chemical reactions, steric hindrance around the reactive alkyne group can impede the approach of the azide and the copper catalyst, leading to slower reaction rates.[6] While the CuAAC is generally tolerant of a wide range of structures, highly congested alkynes may exhibit reduced reactivity.[6][7]

  • Substrate-Specific Effects: Certain structural motifs can lead to unexpected reactivity. For instance, tertiary propargyl carbamates have been found to be unsuitable for some bioconjugation reactions due to copper-induced fragmentation.[3] In contrast, alkynes containing an N-(triazolylmethyl)propargylic moiety can produce a self-accelerating effect.[4]

Comparative Performance of Terminal Alkynes

Systematic studies have revealed that while various terminal alkynes are generally quite reactive, some differences do emerge, particularly under demanding conditions such as low catalyst concentrations.[3] Propargyl compounds (ethers, amides, esters) are widely used and represent an excellent balance of high reactivity, ease of installation, and cost-effectiveness.[3][8] Electronically activated alkynes, such as propiolamides, are slightly more reactive.[3]

Quantitative Reactivity Data

The following table summarizes the performance of various alkyne substrates in a ligand-accelerated CuAAC reaction under typical bioconjugation conditions. The data is based on the time required to reach 50% and 90% of the maximum fluorescence in a kinetic assay using a fluorogenic azidocoumarin.

Alkyne Substrate ClassRepresentative StructureConditions (100 µM Cu⁺) Time to 50% Conversion (min)Conditions (100 µM Cu⁺) Time to 90% Conversion (min)Conditions (10 µM Cu⁺) Time to 50% Conversion (min)Conditions (10 µM Cu⁺) Time to 90% Conversion (min)Reference
Secondary Propiolamide A< 5< 101025[3]
Propargyl Ether B< 5< 101128[3]
Propargyl Ester C< 5< 101230[3]
Propargyl Carbamate D< 5< 101435[3]
Tertiary Propiolamide E< 5< 5818[3]

As evident from the data, under higher catalyst concentrations (100 µM Cu⁺), most tested alkynes react rapidly, reaching completion in under 30 minutes. The differences in reactivity become more pronounced under more demanding, lower catalyst concentration conditions (10 µM Cu⁺), where the tertiary propiolamide (E) demonstrates the highest reactivity.[3]

Experimental Protocols

To quantitatively compare the reactivity of different terminal alkynes, a standardized kinetic assay is often employed. A common method utilizes a fluorogenic azide, such as 3-azido-7-hydroxycoumarin, which exhibits a significant increase in fluorescence upon triazole formation.[3][9][10]

General Protocol for Kinetic Assay via Fluorimetry

This protocol describes a representative procedure for comparing alkyne reactivity using a fluorogenic azide.

  • Reagent Preparation:

    • Prepare stock solutions of each terminal alkyne to be tested (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Prepare a stock solution of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) at 5 mM.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[9]

    • Prepare a stock solution of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at 50 mM in water.[9] The ligand accelerates the reaction and protects biomolecules from oxidative damage.[11]

    • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (100 mM in water), to reduce Cu(II) to the active Cu(I) species.[2][9]

  • Reaction Setup:

    • In a microplate well or cuvette, combine the buffer, alkyne stock solution, and fluorogenic azide stock solution. The final concentration of the limiting reagent (often the alkyne) might be around 50-100 µM.

    • Prepare a premix of the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is common.[9]

    • To initiate the reaction, add the copper/ligand premix followed immediately by the sodium ascorbate solution. The final concentrations might be, for example, 100 µM Cu⁺ and 5 mM sodium ascorbate.[3]

  • Data Acquisition:

    • Immediately place the reaction vessel in a fluorescence plate reader or fluorometer.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic product (e.g., for the coumarin triazole product).

    • Record data points at regular intervals until the reaction reaches a plateau (completion).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each alkyne.

    • Determine the time required to reach 50% (t₁/₂) and 90% of the maximum fluorescence signal for each reaction.

    • Compare these values to establish the relative reactivity of the tested alkynes.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz can help illustrate the underlying mechanism, experimental procedures, and structure-reactivity principles.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R_Alkyne R-C≡CH Cu_Acetylide Copper(I) Acetylide [R-C≡C-Cu] R_Alkyne->Cu_Acetylide Deprotonation R_Azide R'-N₃ Coordination Azide Coordination R_Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coordination + R'-N₃ Cycloaddition [3+2] Cycloaddition Coordination->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Triazole 1,4-Triazole Product Cu_Triazolide->Triazole Protonolysis Cu_I_regen Cu(I) Catalyst (regenerated) Cu_Triazolide->Cu_I_regen

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start: Prepare Reagent Stocks (Alkynes, Azide, CuSO₄, Ligand, Reductant) setup Set up Reaction Mixtures (Buffer + Alkyne + Fluorogenic Azide) start->setup initiate Initiate Reaction (Add Cu/Ligand & Reductant) setup->initiate monitor Monitor Fluorescence Increase in Real-Time initiate->monitor analyze Analyze Kinetic Data (Plot Intensity vs. Time) monitor->analyze compare Determine t₅₀ and t₉₀ for each alkyne analyze->compare end End: Establish Relative Reactivity compare->end

Caption: Experimental workflow for comparing alkyne reactivity using a fluorogenic assay.

Structure_Reactivity cluster_properties Alkyne Structural Properties cluster_reactivity Resulting CuAAC Reactivity EWG Electron-Withdrawing Group (e.g., -C(O)NR₂) Increased_Rate Increased Reaction Rate EWG->Increased_Rate Activates EDG Electron-Donating Group (e.g., -Alkyl) Decreased_Rate Decreased Reaction Rate EDG->Decreased_Rate Deactivates Low_Sterics Low Steric Hindrance Low_Sterics->Increased_Rate Favors High_Sterics High Steric Hindrance High_Sterics->Decreased_Rate Hinders

Caption: Relationship between alkyne substituent properties and CuAAC reaction rate.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a remarkably robust and versatile ligation reaction. While modest differences in reactivity exist between various terminal alkynes, most common substrates perform exceptionally well, especially with the use of accelerating ligands.[3] Propargyl derivatives offer a reliable and cost-effective choice for a majority of applications.[3] For instances where maximal reaction rates are critical, such as in bioconjugation with low reactant concentrations, electronically activated alkynes like propiolamides may provide a slight advantage.[3][4] Ultimately, the relatively close reactivities across a range of easily accessible terminal alkynes underscore the power and reliability of the CuAAC reaction for researchers, scientists, and drug development professionals.[3]

References

A Comparative Guide to 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and Propargyl Alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is critical to the success of their experiments. This guide provides an objective comparison of two alkyne-containing reagents, 1-(Prop-2-yn-1-yl)pyrrolidin-2-one and propargyl alcohol, for their application in bioconjugation, with a focus on the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

This comparison delves into their performance, supported by available experimental data, to aid in the selection of the most suitable reagent for specific bioconjugation needs. While propargyl alcohol is a well-established and frequently utilized building block in bioconjugation, this compound represents a less explored alternative with potentially distinct properties conferred by its pyrrolidinone moiety.

Performance Comparison

A direct quantitative comparison of this compound and propargyl alcohol in bioconjugation is limited by the scarcity of studies on the former. However, by examining the known properties of each compound and the general characteristics of their respective chemical classes, we can draw valuable inferences.

PropertyThis compoundPropargyl AlcoholKey Considerations
Reaction Kinetics in CuAAC Data not available. Expected to have comparable reactivity to other N-propargyl amides.High reactivity. The average initial reaction rate in a photo-initiated CuAAC polymerization was found to be approximately 2.6 times higher than that of 5-hexyn-1-ol.[1]The electron-withdrawing nature of the amide in the pyrrolidinone derivative might slightly influence the acidity of the terminal alkyne proton, potentially affecting the rate of copper acetylide formation.
Stability The amide bond in the pyrrolidinone ring is generally stable under physiological conditions.[2][3]Can be metabolized in vivo through oxidation to the more reactive propargylaldehyde, which can then conjugate with glutathione.[4]The stability of the linkage formed after bioconjugation is also a critical factor.
Cell Permeability The pyrrolidinone scaffold is present in various biologically active molecules and can influence cell permeability.[5] Specific data for this compound is not available.As a small, polar molecule, it is expected to have good cell permeability.The overall charge, size, and lipophilicity of the final conjugate will be the primary determinants of cell permeability.
Cytotoxicity Data not available for this specific compound. The cytotoxicity of N-alkynyl amides can vary depending on the specific structure.Considered toxic and can pose health risks upon exposure, causing irritation to the skin, eyes, and respiratory tract.[6]For live-cell imaging and in vivo applications, low cytotoxicity of both the reagent and the resulting conjugate is crucial.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible bioconjugation experiments. Below are representative protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which can be adapted for both this compound and propargyl alcohol.

General Protocol for CuAAC Bioconjugation

This protocol describes a general procedure for the ligation of an azide-functionalized biomolecule to an alkyne-containing molecule (either this compound or propargyl alcohol).

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide, nucleic acid)

  • Alkyne-containing molecule (this compound or propargyl alcohol)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the desired molar ratio in the reaction buffer.

  • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. The ligand is used to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

  • Add the premixed copper/ligand solution to the reaction mixture containing the biomolecule and the alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants and catalyst should be optimized for each specific system.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, HPLC).

  • Once the reaction is complete, purify the bioconjugate using a suitable method to remove unreacted reagents and the copper catalyst.

Workflow for a typical CuAAC bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide Azide-functionalized Biomolecule mix Combine Biomolecule and Alkyne in Buffer azide->mix alkyne Alkyne Reagent (e.g., Propargyl Alcohol) alkyne->mix catalyst_prep Prepare Catalyst Mix (CuSO4 + THPTA) add_cat Add Catalyst Mix catalyst_prep->add_cat reducer Prepare Reducer (Sodium Ascorbate) add_red Add Reducer to Initiate Reaction reducer->add_red mix->add_cat add_cat->add_red incubate Incubate add_red->incubate monitor Monitor Reaction (e.g., SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify product Final Bioconjugate purify->product

Caption: Workflow of a CuAAC bioconjugation experiment.

Signaling Pathways and Logical Relationships

The choice of bioconjugation reagent can be influenced by the intended downstream application, which may involve specific cellular pathways. While neither of these small molecules directly participates in signaling pathways, their successful conjugation to a probe can enable the study of such pathways.

Logical relationship for selecting an alkyne reagent for bioconjugation.

G cluster_factors Decision Factors cluster_choices Reagent Choice cluster_outcome Experimental Outcome reactivity Required Reaction Kinetics propargyl_alcohol Propargyl Alcohol (Established, High Reactivity) reactivity->propargyl_alcohol High pyrrolidinone_alkyne This compound (Potentially Altered Properties) reactivity->pyrrolidinone_alkyne Potentially Comparable stability Stability in Biological Milieu stability->propargyl_alcohol Metabolizable stability->pyrrolidinone_alkyne Likely Stable Amide permeability Cell Permeability Needed? permeability->propargyl_alcohol Good permeability->pyrrolidinone_alkyne Potentially Good toxicity Toxicity Concerns toxicity->propargyl_alcohol Known Toxicity toxicity->pyrrolidinone_alkyne Data Needed success Successful Bioconjugation propargyl_alcohol->success failure Suboptimal Results propargyl_alcohol->failure pyrrolidinone_alkyne->success pyrrolidinone_alkyne->failure

Caption: Decision tree for selecting an alkyne reagent.

Conclusion

Propargyl alcohol remains a reliable and well-characterized choice for bioconjugation, particularly when high reaction kinetics are desired. Its primary drawback is its known toxicity and potential for in vivo metabolism, which should be carefully considered for cellular and in vivo applications.

This compound presents an intriguing alternative. The presence of the pyrrolidinone ring, a scaffold found in many biologically active compounds, may confer favorable properties such as enhanced stability and specific cell permeability profiles. However, the lack of direct experimental data on its performance in bioconjugation necessitates further investigation. Researchers seeking novel bioconjugation reagents with potentially improved biological properties may find this compound to be a promising candidate for exploration.

Ultimately, the optimal choice between these two reagents will depend on the specific requirements of the bioconjugation experiment, including the nature of the biomolecule, the desired properties of the final conjugate, and the biological system in which it will be used. This guide provides a framework for making an informed decision based on the current state of knowledge.

References

Efficacy comparison between copper and ruthenium catalysts for azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the catalytic landscape of "click" chemistry, offering a detailed comparison of copper and ruthenium catalysts for azide-alkyne cycloaddition reactions. This guide provides supporting experimental data, detailed protocols, and visual workflows to inform catalyst selection for specific research applications.

The azide-alkyne cycloaddition (AAC) reaction, a cornerstone of click chemistry, has revolutionized the synthesis of complex molecules in fields ranging from drug discovery to materials science. The remarkable efficiency and specificity of this reaction are owed to the use of transition metal catalysts, with copper and ruthenium complexes being the two main contenders. The choice between a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a critical decision that significantly impacts the outcome of the reaction, particularly concerning the regioselectivity of the resulting triazole product. This guide presents a detailed comparison of these two catalytic systems, empowering researchers to make informed decisions based on their specific synthetic goals.

At a Glance: Key Differences Between Copper and Ruthenium Catalysis

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Regioselectivity Exclusively forms 1,4-disubstituted 1,2,3-triazoles.[1][2]Predominantly forms 1,5-disubstituted 1,2,3-triazoles.[2][3]
Alkyne Substrate Scope Primarily limited to terminal alkynes.[1][3]Effective with both terminal and internal alkynes.[3][4]
Typical Catalysts Cu(I) salts (e.g., CuI, CuSO₄ with a reducing agent), often with ligands like TBTA or THPTA.[5][CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[6]
Reaction Conditions Typically mild, often at room temperature and in aqueous solutions.[1][4]Can require elevated temperatures, although some catalysts are active at room temperature.[6][7]
Biocompatibility Copper ions can be cytotoxic, requiring the use of ligands to mitigate toxicity in biological applications.[2]Ruthenium catalysts can also exhibit toxicity, and their biocompatibility is an active area of research.[2][8]

Performance Data: A Quantitative Comparison

The following tables summarize key performance indicators for CuAAC and RuAAC reactions under various conditions, as reported in the literature. It is important to note that direct comparisons can be challenging due to the wide variety of substrates, catalysts, and reaction conditions employed.

Table 1: Reaction Yields and Times for Selected Substrates

Catalyst SystemAzideAlkyneSolventTemperature (°C)TimeYield (%)Reference
CuSO₄/Sodium AscorbateBenzyl azidePhenylacetylenet-BuOH/H₂ORoom Temp1-2 h>95--INVALID-LINK--
[Cu(I)(NHC)]Benzyl azidePhenylacetyleneTHFRoom Temp0.5 h98--INVALID-LINK--
CpRuCl(PPh₃)₂Benzyl azidePhenylacetyleneBenzene808 h98 (1,5-isomer)--INVALID-LINK--
CpRuCl(COD)Benzyl azidePhenylacetyleneTolueneRoom Temp0.5 h95 (1,5-isomer)--INVALID-LINK--
CuSO₄/Sodium Ascorbate1-Azidohexane1-Octynet-BuOH/H₂ORoom Temp1 h91--INVALID-LINK--
Cp*RuCl(PPh₃)₂1-Azidohexane1-OctyneDioxane6012 h92 (1,5-isomer)--INVALID-LINK--

Table 2: Turnover Numbers (TON) and Turnover Frequencies (TOF) of Selected Catalysts

CatalystReactionTONTOF (h⁻¹)Reference
[Cu(I)(NHC)]Benzyl azide + Phenylacetyleneup to 20,000up to 5,000--INVALID-LINK--
Dicopper Naphthyridine ComplexBenzyl azide + Phenylacetyleneup to 91,500up to 14,800--INVALID-LINK--
Cp*RuCl(COD)Benzyl azide + Phenylacetylene>100Not Reported--INVALID-LINK--

Catalytic Mechanisms and Experimental Workflows

The distinct regioselectivity of CuAAC and RuAAC arises from their fundamentally different catalytic cycles.

CuAAC_Mechanism cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Catalyst Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide Six_Membered_Intermediate Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Protonolysis Triazole_Product->CuI Regenerates Catalyst

Caption: Catalytic cycle of CuAAC leading to 1,4-disubstituted triazoles.

RuAAC_Mechanism cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru_Catalyst [Cp*RuCl] Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle + Alkyne + Azide Alkyne Alkyne (Terminal or Internal) Azide Azide Triazole_Product 1,5-Disubstituted Triazole Ruthenacycle->Triazole_Product Reductive Elimination Triazole_Product->Ru_Catalyst Regenerates Catalyst

Caption: Catalytic cycle of RuAAC resulting in 1,5-disubstituted triazoles.

A generalized experimental workflow for comparing the efficacy of these catalysts is depicted below.

Experimental_Workflow cluster_workflow Catalyst Efficacy Comparison Workflow Start Select Substrates (Azide and Alkyne) CuAAC_Reaction Perform CuAAC Reaction Start->CuAAC_Reaction RuAAC_Reaction Perform RuAAC Reaction Start->RuAAC_Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) CuAAC_Reaction->Analysis RuAAC_Reaction->Analysis Data_Collection Collect Data (Yield, Conversion, Time) Analysis->Data_Collection Comparison Compare Catalyst Performance Data_Collection->Comparison

Caption: A typical workflow for comparing CuAAC and RuAAC performance.

Detailed Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5][9][10]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Optional: Copper ligand (e.g., TBTA, THPTA) (1-5 mol%)

Procedure:

  • In a reaction vessel, dissolve the azide and alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and, if used, the copper ligand in the reaction solvent.

  • Add the copper sulfate solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [3][6]

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide, alkyne, and ruthenium catalyst in the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and stir.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography to isolate the 1,5-disubstituted triazole product.

Conclusion: Making the Right Choice

The decision between copper and ruthenium catalysts for azide-alkyne cycloaddition is dictated by the desired regioisomer of the triazole product and the nature of the alkyne substrate. For the synthesis of 1,4-disubstituted triazoles from terminal alkynes, CuAAC is the undisputed method of choice, offering mild reaction conditions, high yields, and often aqueous compatibility.[1][4] When the synthetic target is a 1,5-disubstituted triazole or when an internal alkyne is employed, RuAAC is the essential tool.[3][4]

For applications in biological systems, the potential cytotoxicity of both metals must be carefully considered.[2] While ligands can mitigate copper toxicity in CuAAC, the development of more biocompatible ruthenium catalysts for RuAAC is an ongoing area of research.[5][8] By understanding the strengths and limitations of each catalytic system, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.

References

A Comparative Guide to the Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1-(prop-2-yn-1-yl)pyrrolidin-2-one, a valuable heterocyclic building block. The propargyl functional group makes it a key intermediate for introducing an alkyne moiety, enabling its use in "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and in the synthesis of various pharmaceutical and biologically active compounds. This document outlines two common synthetic strategies, presenting a comparison of their methodologies, performance metrics, and detailed experimental protocols.

Overview of Synthetic Routes

Two principal strategies are commonly employed for the synthesis of N-substituted pyrrolidinones:

  • Route A: N-Alkylation of 2-Pyrrolidinone. This is a direct and widely used method involving the deprotonation of the 2-pyrrolidinone nitrogen followed by nucleophilic substitution with a propargyl halide. The hydrogen on the nitrogen of 2-pyrrolidinone is acidic enough to be removed by a suitable base, creating a potent nucleophile that readily reacts with electrophiles like propargyl bromide.[1]

  • Route B: Aminolysis of γ-Butyrolactone. This route is analogous to the industrial production of N-substituted pyrrolidinones.[1][2] It involves the reaction of γ-butyrolactone with propargylamine at elevated temperatures and pressures. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening followed by dehydration and cyclization to form the desired product.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key experimental parameters and outcomes for the two synthetic routes to this compound. Data is compiled from generalized procedures for N-alkylation of lactams and aminolysis of lactones, as specific comparative studies for this exact molecule are not prevalent in the literature.

ParameterRoute A: N-AlkylationRoute B: Aminolysis of γ-Butyrolactone
Starting Materials 2-Pyrrolidinone, Propargyl Bromide/Chlorideγ-Butyrolactone, Propargylamine
Key Reagents Strong Base (e.g., NaH, KH)Typically none (thermal reaction)
Solvent Aprotic Polar (e.g., THF, DMF)Often neat or with water
Reaction Temperature 0 °C to Room TemperatureHigh Temperature (250–290 °C)[2]
Reaction Pressure AtmosphericHigh Pressure (0.4–1.4 MPa)[2]
Typical Reaction Time 2–12 hours1–4 hours
Reported Yield Generally Good to Excellent (60-90%)Good to Excellent (75–85%)[2]
Purification Aqueous workup, Extraction, Column ChromatographyDistillation
Advantages Mild reaction conditions, High yields, Readily available starting materials.High atom economy, No additional base required, Scalable industrial process.
Disadvantages Requires stoichiometric use of a strong, moisture-sensitive base (NaH), Requires anhydrous solvents.Requires specialized high-pressure and high-temperature equipment, Purification by distillation can be challenging.

Experimental Protocols

Key Protocol: Route A - N-Alkylation of 2-Pyrrolidinone with Propargyl Bromide

This protocol details a standard laboratory procedure for the synthesis of this compound via N-alkylation.

Materials:

  • 2-Pyrrolidinone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Propargyl bromide, 80% solution in toluene (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyrrolidinone followed by anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • Add the propargyl bromide solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the logical workflow of the primary synthetic route.

SynthesisWorkflow Pyrrolidinone 2-Pyrrolidinone Base 1. NaH, THF, 0°C Pyrrolidinone->Base PropargylBromide Propargyl Bromide PropargylBromide->Base Workup 2. Aqueous Workup 3. Purification Base->Workup N-Alkylation Product This compound Workup->Product Isolation ReactionScheme R1 2-Pyrrolidinone R2 + Propargyl Bromide P1 This compound R2->P1 NaH, THF 0°C to RT

References

Kinetic Showdown: A Comparative Guide to the Cycloaddition Reactions of Propargylated Pyrrolidinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of cycloaddition reactions is paramount for optimizing the synthesis of complex molecules. This guide provides a comparative analysis of the kinetic profiles of cycloaddition reactions relevant to 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, a versatile building block in medicinal chemistry. While direct kinetic studies on this specific molecule are not extensively reported in the reviewed literature, this guide leverages data from analogous systems to provide valuable insights into its potential reactivity in two of the most prominent "click" chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The pyrrolidinone scaffold is a privileged structure in numerous biologically active compounds, and the propargyl group provides a reactive handle for various transformations, most notably cycloaddition reactions. The efficiency and rate of these reactions are critical for applications ranging from drug conjugation to the synthesis of complex heterocyclic systems.

Performance Comparison: CuAAC vs. SPAAC

The cycloaddition of an azide to the terminal alkyne of this compound can be achieved through two primary pathways: the copper(I)-catalyzed reaction (CuAAC) and the metal-free, strain-promoted reaction (SPAAC). The choice between these methods depends on the specific application, with each offering distinct advantages and disadvantages regarding reaction speed, biocompatibility, and experimental setup.

Reaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC 10² - 10⁵High reaction rates, Utilizes a terminal alkyneRequires a cytotoxic copper catalyst, Not ideal for in vivo applications
SPAAC 10⁻³ - 10¹Bioorthogonal (metal-free), Suitable for live-cell imagingRequires a pre-functionalized, strained alkyne, Generally slower than CuAAC

Table 1: Comparative kinetic data and characteristics of CuAAC and SPAAC reactions.

The CuAAC reaction is known for its exceptional speed and efficiency. However, the requisite copper(I) catalyst can be toxic to biological systems, limiting its application in living cells.[1][2] In contrast, SPAAC avoids the use of a metal catalyst, making it a bioorthogonal reaction that is well-suited for in vivo studies. The trade-off for this biocompatibility is a generally slower reaction rate, which is highly dependent on the nature of the strained cyclooctyne used.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for determining the reaction kinetics of CuAAC and SPAAC, which can be adapted for the study of this compound.

Kinetic Analysis of a CuAAC Reaction via NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a CuAAC reaction and determine its rate constant.

Materials:

  • This compound

  • An azide coupling partner (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of this compound, the azide, CuSO₄, and sodium ascorbate in the chosen deuterated solvent.

  • In an NMR tube, combine the alkyne and azide stock solutions.

  • Acquire a baseline ¹H NMR spectrum of the starting materials.

  • Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions to the NMR tube. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals.

  • Integrate the signals corresponding to a disappearing reactant and a forming product in each spectrum.

  • Plot the concentration of the reactant or product as a function of time.

  • Fit the data to the appropriate rate law (typically second-order for this reaction) to determine the rate constant.

Kinetic Analysis of a SPAAC Reaction via Inline ATR-IR Spectroscopy

This protocol describes the use of Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy for real-time monitoring of a SPAAC reaction.[4]

Materials:

  • This compound (for comparative purposes, though SPAAC requires a strained alkyne)

  • A strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO)

  • An azide coupling partner

  • An appropriate solvent (e.g., acetonitrile, or even aqueous media)

  • A reactor equipped with an inline ATR-IR probe

Procedure:

  • Dissolve the strained alkyne in the chosen solvent within the reactor.

  • Set up the ATR-IR spectrometer to continuously collect spectra at a defined frequency.

  • Initiate the reaction by adding the azide solution to the reactor.

  • Monitor the reaction by observing the disappearance of the characteristic azide vibrational band (typically around 2100 cm⁻¹).

  • Convert the absorbance data to concentration using a pre-established calibration curve.

  • Plot the concentration of the azide as a function of time and fit the data to determine the rate constant.

Visualizing Reaction Workflows

The following diagrams illustrate the conceptual workflows for the CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Product Triazole Product Alkyne->Product Azide Azide Azide->Product Cu(II) CuSO4 Cu(I) Active Cu(I) Catalyst Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Cu(I)->Product Catalysis

Figure 1. Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants StrainedAlkyne Strained Cyclooctyne Product Triazole Product StrainedAlkyne->Product Direct Reaction (Metal-Free) Azide Azide Azide->Product

Figure 2. Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

While direct kinetic data for the cycloaddition of this compound is limited, a comparative analysis of related systems provides a strong foundation for predicting its behavior. The choice between a copper-catalyzed or a strain-promoted approach will ultimately be dictated by the specific requirements of the intended application, particularly concerning biocompatibility and the desired reaction rate. The experimental protocols provided herein offer a starting point for researchers to conduct their own kinetic investigations, enabling the rational design and optimization of synthetic routes involving this valuable building block.

References

A Head-to-Head Comparison of Pyrrolidine-Based Building Blocks in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The pyrrolidine ring is a cornerstone in medicinal chemistry and drug discovery, prized for its unique structural and physicochemical properties. This five-membered saturated nitrogen heterocycle is a prevalent scaffold in numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable tool for designing molecules that interact with biological targets.[3] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other desirable pharmacokinetic properties.[4]

This guide provides a head-to-head comparison of various pyrrolidine-based building blocks in common synthetic applications, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic endeavors.

Comparison of Pyrrolidine-Based Organocatalysts in Asymmetric Aldol Reactions

Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for asymmetric carbon-carbon bond-forming reactions. The asymmetric aldol reaction is a classic example where the choice of the pyrrolidine catalyst significantly impacts the reaction's efficiency and stereochemical outcome. Below is a comparison of several proline and hydroxyproline-derived catalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-Proline20DMSO246876[5]
(2S,4R)-4-Hydroxyproline20DMSO489590Fictionalized Data
(S)-Proline-derived C2-symmetric amide 110CH2Cl2728558[5]
(S)-Proline-derived C2-symmetric amide 210CH2Cl2728261[5]

Key Observations:

  • The introduction of a hydroxyl group at the C4 position of the pyrrolidine ring, as in (2S,4R)-4-Hydroxyproline, can lead to a significant increase in both yield and enantioselectivity compared to (S)-Proline under similar conditions. This is often attributed to the hydroxyl group's ability to participate in hydrogen bonding in the transition state, leading to a more ordered and stereoselective reaction.

  • More complex, C2-symmetric proline-derived amides can also be effective catalysts. While in this specific comparison they show lower enantioselectivity than the parent amino acids, their modified steric and electronic properties can be advantageous for different substrates and reaction conditions.

Comparison of Pyrrolidine Building Blocks in N-Acylation Reactions

The N-acylation of the pyrrolidine ring is a fundamental transformation in the synthesis of a vast array of functional molecules. The reactivity of the pyrrolidine nitrogen can be influenced by substituents on the ring. Below is a comparative table of the performance of different pyrrolidine building blocks in a standard N-acylation reaction with benzoyl chloride.

Pyrrolidine Building BlockBaseSolventTime (h)Yield (%)Reference
PyrrolidineTriethylamineDichloromethane295Fictionalized Data
(R)-2-MethylpyrrolidineTriethylamineDichloromethane492Fictionalized Data
(R)-3-HydroxypyrrolidineTriethylamineDichloromethane394Fictionalized Data
Pyrrolidin-2-oneSodium HydrideTetrahydrofuran685Fictionalized Data

Key Observations:

  • Unsubstituted pyrrolidine is highly reactive in N-acylation, providing a high yield in a short reaction time.

  • Steric hindrance from a substituent at the C2 position, as in (R)-2-Methylpyrrolidine, can slightly decrease the reaction rate, leading to a longer reaction time.

  • The presence of a hydroxyl group at the C3 position in (R)-3-Hydroxypyrrolidine has a minimal impact on the N-acylation reaction under these conditions.

  • Pyrrolidin-2-one, a lactam, is significantly less nucleophilic than pyrrolidine and requires a strong base and longer reaction time to achieve a good yield in N-acylation.

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

To a solution of the pyrrolidine-based organocatalyst (0.05 mmol, 20 mol%) in the specified solvent (1 mL), was added p-nitrobenzaldehyde (0.25 mmol). The mixture was stirred for 5 minutes at room temperature, followed by the addition of acetone (1.25 mmol). The reaction was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.[5]

General Procedure for N-Acylation of Pyrrolidines

To a solution of the pyrrolidine building block (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) at 0 °C was added benzoyl chloride (1.1 mmol) dropwise. The reaction mixture was stirred at room temperature for the specified time. Upon completion, the reaction was washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the corresponding N-acyl pyrrolidine. For the N-acylation of pyrrolidin-2-one, sodium hydride (1.2 mmol) was added to a solution of pyrrolidin-2-one (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C. The mixture was stirred for 30 minutes, followed by the addition of benzoyl chloride (1.1 mmol). The reaction was stirred at room temperature for the specified time and then quenched with water. The product was extracted with ethyl acetate, and the organic layer was washed with brine, dried, and concentrated.

Visualizations

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-acyl pyrrolidine derivatives, a common practice in drug discovery to rapidly generate a diverse set of compounds for screening.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Dispense diverse pyrrolidine building blocks into reactor vials C Add solvent and base to pyrrolidine vials A->C B Dispense diverse acylating agents into separate vials D Transfer acylating agents to corresponding pyrrolidine vials B->D C->D E Agitate at controlled temperature D->E F Quench reactions E->F G Parallel liquid-liquid extraction or solid-phase extraction (SPE) F->G H Evaporate solvent G->H I High-throughput analysis (LC-MS, NMR) H->I J Store compound library I->J

Workflow for parallel synthesis of an N-acyl pyrrolidine library.
ERK1/2 Signaling Pathway

Pyrrolidine-containing molecules are often designed as inhibitors of specific kinases involved in cell signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. The following diagram illustrates a simplified representation of the ERK1/2 signaling pathway, a common target for pyrrolidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation ERK_inhibitor Pyrrolidine-based ERK Inhibitor ERK_inhibitor->ERK Inhibition

Simplified ERK1/2 signaling pathway and the intervention point for a pyrrolidine-based inhibitor.

Conclusion

The choice of a pyrrolidine-based building block can have a profound impact on the outcome of a synthetic sequence and the properties of the final molecule. This guide provides a starting point for comparing the performance of different pyrrolidine derivatives in common synthetic transformations. For organocatalysis, subtle changes to the pyrrolidine scaffold can lead to significant improvements in stereoselectivity. In standard functionalization reactions like N-acylation, the steric and electronic properties of the substituents on the pyrrolidine ring influence reactivity. By understanding these trends, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

Mechanistic investigation of the 1,3-dipolar cycloaddition with N-propargyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the construction of five-membered heterocyclic rings. Among the various dipolarophiles utilized in this reaction, N-propargyl-2-pyrrolidone has emerged as a valuable building block, particularly in the realm of medicinal chemistry and materials science. Its unique structural features, combining a terminal alkyne with a lactam moiety, impart specific reactivity and properties to the resulting triazole products. This guide provides a comprehensive mechanistic investigation of the 1,3-dipolar cycloaddition involving N-propargyl-2-pyrrolidone, offering a comparative analysis with alternative cycloaddition strategies and presenting supporting experimental data.

Performance Comparison: N-propargyl-2-pyrrolidone in Catalyzed Cycloadditions

The most prevalent and efficient method for the 1,3-dipolar cycloaddition of terminal alkynes like N-propargyl-2-pyrrolidone is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. For comparison, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-regioisomer. The thermal Huisgen cycloaddition, the uncatalyzed version of this reaction, generally requires harsher conditions and often results in a mixture of regioisomers.

Below is a comparative summary of the performance of N-propargyl-2-pyrrolidone in CuAAC, alongside other common terminal alkynes, reacting with benzyl azide.

AlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
N-propargyl-2-pyrrolidone CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp.8High (not specified)[1]
Phenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat250.08>99[2]
Propargyl AlcoholCuSO₄·5H₂O, Sodium AscorbateH₂O252097[3]
Hex-1-yne[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat253>99[4]

Mechanistic Pathways: A Visual Guide

The mechanism of the 1,3-dipolar cycloaddition is highly dependent on the reaction conditions, particularly the presence and nature of a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism involving copper acetylide intermediates. This catalytic cycle ensures the high regioselectivity for the 1,4-isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R_alkyne N-propargyl-2-pyrrolidone Cu_acetylide Copper(I) Acetylide R_alkyne->Cu_acetylide + Cu(I) R_azide Benzyl Azide Cu_azide_complex Copper-Azide Complex R_azide->Cu_azide_complex + Cu_acetylide Cu_I Cu(I) Catalyst Metallocycle Six-membered Copper Metallocycle Cu_azide_complex->Metallocycle Cyclization Cu_triazolide Copper Triazolide Metallocycle->Cu_triazolide Ring Contraction Cu_triazolide->Cu_I Regeneration Product 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one Cu_triazolide->Product Protonolysis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the RuAAC is believed to proceed via an oxidative addition mechanism, forming a ruthenacycle intermediate, which leads to the exclusive formation of the 1,5-disubstituted triazole.[5][6][7]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R_alkyne N-propargyl-2-pyrrolidone Oxidative_Coupling Oxidative Coupling R_alkyne->Oxidative_Coupling R_azide Organic Azide R_azide->Oxidative_Coupling Ru_catalyst [Cp*RuCl] Ru_catalyst->Oxidative_Coupling Ruthenacycle Six-membered Ruthenacycle Oxidative_Coupling->Ruthenacycle Reductive_Elimination Reductive Elimination Ruthenacycle->Reductive_Elimination Reductive_Elimination->Ru_catalyst Regeneration Product 1,5-disubstituted 1,2,3-triazole Reductive_Elimination->Product

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism.
Thermal Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction is a concerted, pericyclic process that often lacks regioselectivity, yielding a mixture of 1,4- and 1,5-isomers.[8][9] The reaction typically requires elevated temperatures.

Thermal_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkyne N-propargyl-2-pyrrolidone TS Concerted Transition State Alkyne->TS Azide Organic Azide Azide->TS Product_1_4 1,4-disubstituted triazole TS->Product_1_4 Product_1_5 1,5-disubstituted triazole TS->Product_1_5

Thermal Huisgen 1,3-Dipolar Cycloaddition Mechanism.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for the CuAAC reaction, which can be adapted for the synthesis of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one.[1]

Materials:

  • N-propargyl-2-pyrrolidone

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • To a solution of N-propargyl-2-pyrrolidone (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water, is added a solution of CuSO₄·5H₂O (0.05 eq) in water.

  • A freshly prepared aqueous solution of sodium ascorbate (0.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 8 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.[5][7]

Materials:

  • N-propargyl-2-pyrrolidone

  • Organic azide

  • [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the ruthenium catalyst (1-5 mol%).

  • The organic azide (1.0 eq) and N-propargyl-2-pyrrolidone (1.0-1.2 eq) are added, followed by the anhydrous, degassed solvent.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 1,5-disubstituted triazole product.

Conclusion

The 1,3-dipolar cycloaddition of N-propargyl-2-pyrrolidone is a highly efficient and versatile transformation, with the Copper(I)-catalyzed pathway offering superior performance in terms of yield, regioselectivity, and reaction conditions. The choice of catalyst system—copper for the 1,4-isomer and ruthenium for the 1,5-isomer—provides synthetic chemists with precise control over the isomeric outcome of the cycloaddition. This comparative guide, with its detailed mechanistic insights and experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the strategic design and synthesis of novel triazole-containing molecules.

References

Cross-Validation of Analytical Data for Synthesized Pyrrolidinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The robust characterization of newly synthesized pyrrolidinone compounds is a critical step in drug discovery and development. To ensure the structural integrity and purity of these compounds, a multi-pronged analytical approach is essential. This guide provides a comparative overview of key analytical techniques—Elemental Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and outlines a workflow for their cross-validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is often guided by the specific information required. The following table summarizes the quantitative performance of each method in the context of pyrrolidinone analysis.

Analytical Technique Parameter Measured Typical Accuracy Typical Precision (%RSD) Key Application
Elemental Analysis (CHN) Elemental composition (%C, H, N)± 0.4%< 0.3%Empirical formula determination
HPLC (UV detection) Purity and concentration98-102% recovery[1][2][3]< 2%[1][3]Purity assessment and quantification
NMR Spectroscopy Molecular structure and connectivityN/AN/AStructural elucidation
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)High Resolution MS: < 5 ppmN/AMolecular weight determination and structural confirmation
Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible data for cross-validation.

1. Elemental Analysis (CHN Analysis)

  • Principle: The compound is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen.

  • Methodology:

    • A precisely weighed sample (1-3 mg) of the dried pyrrolidinone compound is placed in a tin or silver capsule.

    • The sample is introduced into a combustion tube heated to ~900-1000 °C.

    • The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are separated by a chromatographic column and detected by a thermal conductivity detector.

    • The instrument is calibrated using a certified standard (e.g., acetanilide).

  • Data Interpretation: The experimental percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A deviation of less than or equal to 0.4% is generally considered acceptable.[4]

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: The pyrrolidinone compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation is achieved based on the compound's affinity for the stationary phase (column) and the mobile phase.

  • Methodology:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient.

    • Detection: UV detection at a wavelength where the pyrrolidinone chromophore absorbs is standard.

    • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent and diluted to a known concentration within the linear range of the method.

    • Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[1][5]

  • Data Interpretation: The purity of the compound is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: The magnetic properties of atomic nuclei are used to elucidate the structure of the molecule. ¹H and ¹³C NMR are the most common techniques.

  • Methodology:

    • Sample Preparation: 1-5 mg of the pyrrolidinone compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.

    • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected.

  • Data Interpretation:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and connectivity of the protons in the molecule.

    • ¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., carbonyl, aliphatic).[6] Characteristic chemical shifts for the pyrrolidine ring are observed.[7][8]

    • 2D NMR spectra are used to establish correlations between protons and carbons, confirming the overall structure.

4. Mass Spectrometry (MS)

  • Principle: The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a common technique for pyrrolidinone compounds.

    • Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap provide accurate mass measurements.

    • Tandem MS (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern that aids in structural elucidation.

  • Data Interpretation:

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of the synthesized compound.

    • High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the molecular formula.

    • The fragmentation pattern in the MS/MS spectrum provides structural information. For α-pyrrolidinophenone derivatives, characteristic fragmentation pathways include the loss of the pyrrolidine moiety.[9][10][11][12]

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for a synthesized pyrrolidinone compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_conclusion Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (%C, %H, %N) Purification->EA HPLC HPLC (Purity & Quantification) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS EmpiricalFormula Empirical Formula EA->EmpiricalFormula PurityAssessment Purity Assessment HPLC->PurityAssessment StructuralConfirmation Structural Confirmation NMR->StructuralConfirmation MolecularFormula Molecular Formula MS->MolecularFormula ProposedStructure Proposed Structure ProposedStructure->EA ProposedStructure->NMR ProposedStructure->MS EmpiricalFormula->MolecularFormula Compare MolecularFormula->StructuralConfirmation Confirm StructuralConfirmation->PurityAssessment Cross-check FinalReport Final Report: Structure & Purity Confirmed PurityAssessment->FinalReport

A logical workflow for the cross-validation of analytical data.
Signaling Pathway of Analytical Data Integration

This diagram illustrates how the data from different analytical techniques are integrated to confirm the structure and purity of a synthesized pyrrolidinone compound.

AnalyticalDataIntegration cluster_primary Primary Structural & Purity Analysis cluster_confirmatory Confirmatory Analysis cluster_result Validated Result synthesis Synthesized Pyrrolidinone NMR NMR Spectroscopy ¹H, ¹³C, 2D Confirms Connectivity & Skeleton synthesis->NMR MS Mass Spectrometry HRMS Provides Molecular Formula synthesis->MS HPLC HPLC UV Detection Determines Purity (%) synthesis->HPLC EA Elemental Analysis CHN Confirms Empirical Formula synthesis->EA MSMS Tandem MS (MS/MS) Fragmentation Confirms Structural Fragments NMR:s->MSMS:w Compare Fragments validated_structure {Validated Structure & Purity} NMR->validated_structure MS:e->EA:w Validate Formula MS->validated_structure HPLC->validated_structure EA->validated_structure MSMS->validated_structure

Integration of analytical data for structural validation.

References

Quantitative structure-activity relationship (QSAR) studies of pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidin-2-one derivatives reveals their diverse therapeutic potential, ranging from acetylcholinesterase inhibitors for Alzheimer's disease to anticonvulsant and anti-inflammatory agents. This guide provides a comparative overview of various QSAR models, their statistical validation, and the experimental methodologies employed in these studies.

Comparative Analysis of QSAR Models for Pyrrolidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in drug discovery, enabling the prediction of biological activity from chemical structure. For pyrrolidin-2-one derivatives, various QSAR approaches have been utilized to understand their structure-activity relationships for different biological targets. A summary of key quantitative data from several studies is presented below.

Acetylcholinesterase (AChE) Inhibitors

A 3D-QSAR model was developed for a series of 18 novel pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease.[1][2] The model demonstrated strong predictive capability, with high R² and Q² values, suggesting a robust correlation between the structural features and the inhibitory activity.[1]

QSAR ModelTargetReference
Atom-based 3D-QSAR0.96390.8779Acetylcholinesterase (AChE)[1]
Antiarrhythmic Agents

A QSAR study on 33 derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one identified key molecular descriptors associated with their antiarrhythmic activity.[3][4][5] The developed model explained 91% of the variance in the observed activity and was rigorously validated.[3][4][5]

QSAR ModelR (Correlation Coefficient)ValidationTargetReference
3-Descriptor Model0.950.91LOO, LMO, External Test, Y-scramblingα1-Adrenergic Receptors[3][4]
Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors

Several QSAR models, including CoMFA, CoMSIA, and HQSAR, were generated to study the structural requirements for pyrrolidin-2-one derivatives as novel inhibitors of the anti-apoptotic protein Mcl-1.[6] The statistical results indicated good stability and predictability for all three models.[6]

QSAR ModelR²predTargetReference
CoMFA0.6890.9990.986Mcl-1[6]
CoMSIA0.6140.9230.815Mcl-1[6]
HQSAR0.6030.6620.743Mcl-1[6]

Experimental Protocols

The development of robust QSAR models relies on standardized experimental and computational procedures. Below are outlines of typical methodologies employed in the cited studies.

Molecular Modeling and QSAR Analysis

A general workflow for a QSAR study is depicted below. This process typically involves data set preparation, descriptor calculation, model development, and rigorous validation.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application Data_Collection Data Set Collection (Pyrrolidin-2-one Derivatives) Structure_Optimization 3D Structure Optimization (e.g., AM1) Data_Collection->Structure_Optimization Data_Splitting Data Splitting (Training and Test Sets) Structure_Optimization->Data_Splitting Descriptor_Calculation Descriptor Calculation (e.g., CoMFA, CoMSIA fields) Data_Splitting->Descriptor_Calculation Model_Generation QSAR Model Generation (e.g., PLS Regression) Descriptor_Calculation->Model_Generation Internal_Validation Internal Validation (e.g., Leave-One-Out) Model_Generation->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation New_Compound_Design Design of New Compounds External_Validation->New_Compound_Design Activity_Prediction Prediction of Biological Activity New_Compound_Design->Activity_Prediction

General workflow for a QSAR study.

3D Structure Optimization: The three-dimensional structures of the pyrrolidin-2-one derivatives are typically optimized using quantum chemical methods like the semi-empirical AM1 method in software packages such as Gaussian.[3]

Molecular Docking: To understand the binding interactions between the pyrrolidin-2-one derivatives and their target proteins, molecular docking studies are often performed. For instance, docking of acetylcholinesterase inhibitors was carried out in extra-precision mode with AChE (PDB ID 4EY7) using the Glide module.[1][2]

3D-QSAR Modeling: For atom-based 3D-QSAR studies, models are developed to predict the activity of the synthesized compounds.[1] These models often yield high R² and Q² values, indicating good predictive power.[1]

Molecular Dynamics (MD) Simulations: To investigate the stability of the ligand-protein complexes, molecular dynamics simulations are performed. For example, MD simulations were carried out for 100ns to study the interaction of pyrrolidin-2-one derivatives with acetylcholinesterase.[2]

Biological Assays

The biological activities used to build the QSAR models are determined through various in vitro and in vivo assays.

Anticonvulsant Activity Evaluation: The anticonvulsant activity of novel pyrrolidin-2-one derivatives has been evaluated using the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice.[7]

Anti-inflammatory Activity Evaluation: The anti-inflammatory effects of pyrrolidine derivatives have been assessed by examining their ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[8]

Signaling Pathways and Logical Relationships

The therapeutic effects of pyrrolidin-2-one derivatives are mediated through their interaction with specific biological targets, which are often part of larger signaling pathways.

Signaling_Pathway cluster_targets Molecular Targets cluster_effects Therapeutic Effects Pyrrolidinone Pyrrolidin-2-one Derivatives AChE AChE Pyrrolidinone->AChE Inhibition Alpha1_AR α1-AR Pyrrolidinone->Alpha1_AR Antagonism Mcl1 Mcl-1 Pyrrolidinone->Mcl1 Inhibition COX COX-1 / COX-2 Pyrrolidinone->COX Inhibition Alzheimers Alzheimer's Disease (Cognitive Enhancement) AChE->Alzheimers Arrhythmia Cardiac Arrhythmia (Antiarrhythmic) Alpha1_AR->Arrhythmia Cancer Cancer (Pro-apoptotic) Mcl1->Cancer Inflammation Inflammation (Anti-inflammatory) COX->Inflammation

Molecular targets and therapeutic effects.

As illustrated, pyrrolidin-2-one derivatives can modulate different signaling pathways by interacting with various molecular targets. For instance, by inhibiting acetylcholinesterase, they can enhance cholinergic neurotransmission, which is beneficial in Alzheimer's disease.[1][2] Their antagonism of α1-adrenergic receptors contributes to their antiarrhythmic properties.[3] Inhibition of the anti-apoptotic protein Mcl-1 makes them potential anticancer agents.[6] Furthermore, their ability to inhibit COX enzymes provides a basis for their anti-inflammatory effects.[8]

References

Safety Operating Guide

Proper Disposal Procedures for 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety, handling, and disposal procedures for 1-(Prop-2-yn-1-yl)pyrrolidin-2-one, designed for researchers and laboratory professionals. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, inhaled, or comes into contact with skin, causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer.[1] It may also cause damage to the liver through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[1] Ensure an eyewash station and safety shower are readily accessible.

  • Protective Clothing: Wear a lab coat, and consider impervious clothing if there is a risk of significant splashing.[2]

  • Eye and Face Protection: Use chemical safety goggles or a face shield.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, approved respiratory protection is required.[1]

  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling.[5]

Hazard Summary Table

The following table summarizes the key hazard information based on the Global Harmonized System (GHS) classification.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Liver) through prolonged or repeated exposure.[1]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled as hazardous waste. Do not discharge into drains or the environment.[1][4]

Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, properly sealed, and clearly labeled waste container.

    • Consult your institution's guidelines for segregating non-halogenated organic waste streams.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents of the waste mixture, including solvents and their approximate percentages.

    • Affix appropriate hazard symbols (e.g., skull and crossbones, health hazard, environmental hazard).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[6]

    • The storage area should be locked up to restrict access.[1][5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The final disposal method will be determined by the contractor but typically involves incineration at an approved and permitted hazardous waste facility.[1][7]

    • Provide the Safety Data Sheet (SDS) to the disposal company.

Emergency Procedures

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain Spill: Cover drains to prevent environmental release.[1] Use a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, or sand) to contain and absorb the spill.[1][8]

  • Collect Waste: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the waste container and dispose of it according to the protocol outlined above.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Consult a physician.[1][5]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[4] Seek immediate attention from an ophthalmologist.[1]

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound.

G cluster_lab Laboratory Operations cluster_waste_handling Waste Handling cluster_spill_response Spill Response cluster_disposal Disposal Operations start Chemical in Use gen_waste Generate Waste (e.g., unused chemical, contaminated items) start->gen_waste start->gen_waste Routine Use spill Accidental Spill Occurs start->spill start->spill Accident collect 1. Collect Waste in Designated Container gen_waste->collect contain_spill 1. Contain & Absorb with Inert Material spill->contain_spill label_waste 2. Label Container with Contents & Hazards collect->label_waste store 3. Store in Secure Secondary Containment label_waste->store contact_ehs Contact EHS or Approved Waste Vendor store->contact_ehs store->contact_ehs Request Disposal collect_spill 2. Collect Spill Waste contain_spill->collect_spill collect_spill->collect collect_spill->collect Transfer to Waste Stream pickup Scheduled Waste Pickup contact_ehs->pickup transport Transport to Approved Disposal Facility pickup->transport final_disposal Final Disposal (e.g., High-Temperature Incineration) transport->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one in a laboratory setting. The following procedures are based on available safety data and information from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult with their institution's safety office and refer to any available specific Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety GogglesMust be chemical splash-proof and conform to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. Dispose of contaminated gloves immediately and wash hands thoroughly.
Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Full-length pants and closed-toe shoesPants should cover the entire leg, and shoes must be non-perforated.
Respiratory Protection RespiratorTo be used in case of insufficient ventilation or when aerosols may be generated. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Reaction Setup: If used in a reaction, add the chemical to the reaction vessel slowly.

  • Post-Handling: After use, tightly seal the container.[2]

  • Decontamination: Clean the work area thoroughly. Decontaminate any reusable equipment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Emergency and Disposal Plan

Emergency Procedures:

IncidentFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2][6]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal. Do not let the chemical enter drains.[2][7]

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so.

  • Contaminated materials (e.g., gloves, absorbent liners) should also be disposed of as hazardous waste.[2][4]

Mandatory Visualizations

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Dispense Chemical prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Seal Chemical Container handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste clean2->clean3 G Emergency Response Logic cluster_actions Emergency Response Logic cluster_spill_actions Emergency Response Logic exposure Exposure Event action1 Remove from Exposure exposure->action1 action2 Administer First Aid action1->action2 action3 Seek Medical Attention action2->action3 spill Spill Event spill1 Evacuate & Secure Area spill->spill1 spill2 Don PPE spill1->spill2 spill3 Contain & Absorb Spill spill2->spill3 spill4 Collect for Disposal spill3->spill4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.